molecular formula C3H6BrN B1329451 2-Bromoallylamine CAS No. 6943-51-7

2-Bromoallylamine

Cat. No.: B1329451
CAS No.: 6943-51-7
M. Wt: 135.99 g/mol
InChI Key: XFSISDMYBCYBKG-UHFFFAOYSA-N
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Description

2-Bromoallylamine is a useful research compound. Its molecular formula is C3H6BrN and its molecular weight is 135.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53432. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoprop-2-en-1-amine
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InChI

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XFSISDMYBCYBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90219588
Record name Allylamine, 2-bromo-
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Molecular Weight

135.99 g/mol
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CAS No.

6943-51-7
Record name 2-Propen-1-amine, 2-bromo-
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Record name 2-Bromoallylamine
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Record name 6943-51-7
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Record name Allylamine, 2-bromo-
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Record name 2-bromoprop-2-en-1-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromoallylamine: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallylamine is a versatile bifunctional molecule that has emerged as a valuable building block in contemporary organic synthesis. Its unique structure, featuring a primary amine and a vinyl bromide moiety, allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless liquid that may discolor over time, especially when exposed to light and air. It is advisable to store it at low temperatures in a dark container.[1] It is characterized by the following physicochemical properties:

PropertyValueSource
Molecular Formula C₃H₆BrN[2]
Molecular Weight 135.99 g/mol [2]
Boiling Point 65-68 °C at 100 mmHg[1]
Refractive Index (n²⁵_D) 1.5075–1.5085[1]
CAS Number 6943-51-7[2]

Chemical Structure and Spectroscopic Data

The structure of this compound features a primary amine attached to an allyl group, with a bromine atom substituted at the second carbon of the propene chain.

Caption: Molecular structure of this compound.

Spectroscopic Characterization:
  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The two protons of the aminomethyl group (-CH₂-N) would appear as a doublet. The two geminal protons on the terminal carbon of the double bond (=CH₂) would likely appear as two distinct signals, each being a singlet or a narrow multiplet. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bearing the bromine atom (C-Br) will be significantly deshielded and appear downfield. The methylene carbon attached to the nitrogen (-CH₂-N) will also be deshielded, while the terminal vinyl carbon (=CH₂) will appear in the typical alkene region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching of the primary amine will appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C=C stretching vibration will be observed around 1630 cm⁻¹. The C-Br stretching frequency typically appears in the fingerprint region, below 800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks at m/z 135 and 137. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of a hydrogen atom or the vinyl group.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved through a modified Delépine reaction.[1] This method involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired primary amine.[1]

Delépine_Reaction Reactant1 2,3-Dibromopropene Intermediate Quaternary Ammonium Salt Reactant1->Intermediate CHCl₃, Reflux Reactant2 Hexamethylenetetramine Reactant2->Intermediate Product This compound Intermediate->Product Hydrolysis Acid HCl, H₂O, EtOH Acid->Product

Caption: Delépine reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via the Delépine Reaction[1]

Step 1: Formation of 2-Bromoallylhexaminium Bromide

  • In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a solution of hexamethylenetetramine in chloroform.

  • Heat the solution to reflux with stirring.

  • Add 2,3-dibromopropene dropwise to the refluxing solution over a period of one hour.

  • Continue to stir the reaction mixture at reflux for an additional three hours.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath.

  • Collect the precipitated crude 2-bromoallylhexaminium bromide by suction filtration and air-dry.

Step 2: Hydrolysis to this compound

  • Dissolve the crude 2-bromoallylhexaminium bromide in a warm solution of ethanol, water, and concentrated hydrochloric acid.

  • Allow the reaction mixture to stand at room temperature for 24 hours, during which time ammonium chloride will precipitate.

  • Remove the ammonium chloride by suction filtration.

  • Concentrate the mother liquor under reduced pressure.

  • Dissolve the residue in water and cool the solution in an ice bath.

  • Make the solution strongly alkaline (pH > 13) by the addition of a sodium hydroxide solution.

  • Separate the resulting oily layer of this compound.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Filter and distill the solution under reduced pressure to obtain pure this compound.

Causality behind Experimental Choices: The use of hexamethylenetetramine allows for the selective formation of the primary amine, avoiding the over-alkylation that can occur with ammonia.[4] The acidic hydrolysis of the intermediate quaternary ammonium salt is a clean and efficient method to liberate the desired amine.[1] Distillation under reduced pressure is crucial to prevent polymerization of the product.[3]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The primary amine can act as a nucleophile, while the vinyl bromide moiety can participate in a variety of cross-coupling reactions.

Reactions at the Amine Group

As a primary amine, this compound readily undergoes reactions typical of this functional group, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. These reactions allow for the introduction of the 2-bromoallyl group into a wide range of molecular scaffolds.

Reactions at the Vinyl Bromide Group

The vinyl bromide functionality of this compound is particularly useful for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of this compound with boronic acids or their derivatives is a powerful method for the synthesis of 2-aryl- or 2-vinyl-allylamines.[5][6] These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Suzuki_Coupling Reactant1 This compound Product 2-Substituted Allylamine Reactant1->Product Reactant2 R-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst, Base Catalyst->Product Cross-Coupling

Caption: Suzuki-Miyaura coupling of this compound.

  • Other Cross-Coupling Reactions: this compound can also participate in other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other scaffolds of medicinal interest. The ability to functionalize both the amine and the vinyl bromide moieties provides a high degree of molecular diversity. For instance, the allylamine backbone is a common structural motif in many bioactive molecules, and the 2-bromoallyl group serves as a handle for further synthetic elaboration.

While specific examples of marketed drugs directly synthesized from this compound are not widely documented in readily available literature, its potential as a key building block is evident from its reactivity profile. It can be utilized in the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug classes.[7] For example, intramolecular cyclization reactions or multi-component reactions involving this compound can lead to the formation of substituted pyrrolidines, piperidines, and other important heterocyclic systems.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is classified as a flammable liquid and vapor.[8] It is corrosive and can cause severe skin burns and eye damage.[8] Inhalation may cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Wear safety goggles or a face shield.

  • Wear a lab coat or other protective clothing.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex and diverse molecular architectures. Its utility in the synthesis of substituted allylamines and heterocyclic compounds highlights its potential for applications in drug discovery and development. As with any reactive chemical, proper safety precautions must be strictly followed when handling this compound.

References

  • Bottini, A. T.; Olsen, R. E. This compound. Org. Synth.1964 , 44, 18. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. This compound, GHS Classification. National Center for Biotechnology Information. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Bottini, A. T.; Olsen, R. E. N-(2-bromoallyl)ethylamine. Org. Synth.1964 , 44, 53. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • Organic Chemistry Portal. Delepine reaction. [Link]

  • Bioactive molecules containing homoallylamine. - ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

Sources

The Versatile Role of 2-Bromoallylamine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromoallylamine stands as a pivotal bifunctional reagent in the arsenal of synthetic organic chemists. Its unique structure, possessing both a nucleophilic primary amine and a reactive vinyl bromide moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a particular focus on its utility in the construction of nitrogen-containing heterocycles and the synthesis of functionalized polymers. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Chemical Potential of a Bifunctional Building Block

This compound (C₃H₆BrN) is a colorless to light yellow liquid that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of two distinct reactive sites: the primary amine, which can act as a nucleophile or be readily functionalized, and the vinyl bromide, which can participate in a variety of coupling and cyclization reactions. This dual reactivity makes it an ideal precursor for the synthesis of a wide array of complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products.

The strategic importance of bifunctional reagents like this compound lies in their ability to introduce molecular complexity in a controlled and efficient manner, often through cascade or domino reactions. This approach aligns with the principles of green chemistry by minimizing the number of synthetic steps and reducing waste.

Synthesis of this compound: The Delépine Reaction

A reliable and scalable method for the preparation of this compound is the Delépine reaction.[1][2] This reaction involves the treatment of an alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt. In the case of this compound, 2,3-dibromopropene is used as the starting material.

The primary advantage of the Delépine reaction is the selective formation of the primary amine without the common side-products of over-alkylation often seen with other amination methods.[2]

Experimental Protocol: Synthesis of this compound via the Delépine Reaction[1]

Step 1: Formation of the Hexaminium Salt

  • In a well-ventilated fume hood, a solution of hexamethylenetetramine (1.10 moles) in chloroform (1250 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • The solution is heated to reflux with stirring.

  • 2,3-dibromopropene (1.00 mole) is added dropwise over 1 hour.

  • The reaction mixture is stirred at reflux for an additional 3 hours and then allowed to stand overnight.

  • The precipitated crude yellow 2-bromoallylhexaminium bromide is collected by suction filtration after cooling the mixture in an ice bath. The expected yield is 86-91%.

Step 2: Hydrolysis to this compound

  • The crude 2-bromoallylhexaminium bromide (0.60 moles) is dissolved in a warm solution of water (400 mL), ethanol (2 L), and 12N hydrochloric acid (480 mL).

  • The mixture is allowed to stand for 24 hours, during which time ammonium chloride precipitates.

  • The precipitate is removed by suction filtration.

  • The mother liquor is concentrated to a volume of approximately 600 mL.

  • The concentrated solution is cooled in an ice bath and made strongly alkaline (pH 13) with 6N sodium hydroxide solution.

  • The resulting two-phase mixture is separated, and the aqueous phase is extracted with ether.

  • The combined organic phases are washed with saturated sodium chloride solution and dried over potassium carbonate.

  • The final product, colorless this compound, is obtained by distillation. The expected yield is 59-72%.

Application in Heterocycle Synthesis: Crafting Nitrogenous Scaffolds

The bifunctional nature of this compound makes it an exceptional tool for the construction of nitrogen-containing heterocycles, which are core structures in a vast number of bioactive molecules.

Synthesis of Pyrrolidines and Piperidines via Radical Cyclization

Radical cyclization reactions offer a powerful method for the formation of five- and six-membered rings. Derivatives of this compound are excellent precursors for these transformations. The general strategy involves the generation of a radical at the vinyl bromide position, which then undergoes an intramolecular cyclization onto a suitably positioned double bond.

A common approach involves the N-alkylation of this compound with an allyl group, followed by a tin-mediated radical cyclization. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) is a key consideration, with the formation of the five-membered ring being kinetically favored in many cases.

Figure 1: General mechanism for the tin-mediated radical cyclization of an N-allyl-N-(2-bromoallyl)amine derivative to form a 3-methylene-pyrrolidine.

Experimental Protocol: Synthesis of 1-Benzyl-3-methylene-pyrrolidine (Representative)

Step 1: N-Benzylation and N-Allylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) and allyl bromide (1.1 eq) sequentially.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-allyl-N-benzyl-2-bromoallylamine.

Step 2: Radical Cyclization

  • In a round-bottom flask, dissolve the N-allyl-N-benzyl-2-bromoallylamine (1.0 eq) in deoxygenated benzene.

  • Add tributyltin hydride (1.2 eq) and a catalytic amount of AIBN (azobisisobutyronitrile, 0.1 eq).

  • Reflux the mixture under an inert atmosphere for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford 1-benzyl-3-methylene-pyrrolidine.

Synthesis of Indoles via Palladium-Catalyzed Cyclization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. N-Aryl derivatives of this compound can undergo intramolecular Heck-type reactions to afford valuable indole scaffolds. This transformation typically involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered aniline and subsequent reductive elimination.

Figure 2: Simplified catalytic cycle for the palladium-catalyzed synthesis of 2-methylindole from N-(2-bromoallyl)aniline.

This compound in Polymer Chemistry: A Functional Monomer and Initiator

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be utilized as both a monomer and an initiator for controlled radical polymerization.

This compound Derivatives as Initiators for Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The carbon-bromine bond in this compound and its derivatives can serve as an efficient initiating site for ATRP. The amine functionality can be used to anchor the initiator to a surface or to another polymer chain, allowing for the synthesis of graft and block copolymers.

Table 1: Key Parameters for ATRP

ParameterDescription
Initiator An alkyl halide, such as an N-acylated this compound.
Catalyst A transition metal complex, typically copper(I) with a nitrogen-based ligand.
Monomer A wide variety of vinyl monomers, such as styrenes, acrylates, and methacrylates.
Solvent A solvent that solubilizes all components of the reaction.
Temperature Typically between room temperature and 100 °C.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using an N-acylated this compound Initiator (Illustrative)

Step 1: Synthesis of the Initiator (N-(2-bromoallyl)acetamide)

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: ATRP of MMA

  • To a Schlenk flask, add Cu(I)Br (1.0 eq relative to initiator) and the appropriate ligand (e.g., PMDETA, 1.0 eq).

  • Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas.

  • Add the monomer (MMA, e.g., 100 eq) and the solvent (e.g., anisole) via a deoxygenated syringe.

  • Add the initiator, N-(2-bromoallyl)acetamide (1.0 eq), to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitor the polymerization by taking samples periodically and analyzing by ¹H NMR and GPC.

  • Terminate the polymerization by exposing the reaction mixture to air.

  • Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.

This compound as a Functional Monomer

This compound can also be polymerized directly, or copolymerized with other monomers, to introduce both amine and vinyl bromide functionalities along the polymer backbone. These pendant groups can be further modified post-polymerization to create functional materials for a variety of applications, including drug delivery, gene therapy, and catalysis. The polymerization of this compound itself can be challenging due to the potential for side reactions, and often requires protection of the amine group prior to polymerization.

Conclusion

This compound is a remarkably versatile and valuable reagent in organic synthesis. Its bifunctional nature provides a convenient platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and functional polymers. The methodologies outlined in this guide, from its synthesis to its application in radical cyclizations, palladium-catalyzed reactions, and controlled polymerizations, highlight the extensive utility of this compound. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the reactivity and applications of this compound is essential for the development of novel and efficient synthetic strategies.

References

  • Bottini, A. T.; Dev, V. This compound. Org. Synth.1967 , 47, 8. [Link]

  • Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001 , 101 (9), 2921–2990. [Link]

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Palladium-Catalyzed Indole Synthesis. Org. Biomol. Chem.2004 , 2, 1833-1844. [Link]

  • Renaud, P.; Sibi, M. P. Radicals in Organic Synthesis; Wiley-VCH: Weinheim, Germany, 2001. [Link]

  • Delépine, M. Sur une nouvelle méthode de préparation des amines primaires. Compt. Rend.1895 , 120, 501-503. [Link]

  • Kamijo, S.; Takeda, A.; Yamamoto, Y. A New Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of 2-(1-Alkynyl)-N-alkylideneanilines. J. Am. Chem. Soc.2000 , 122 (23), 5662–5663. [Link]

  • Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press: New York, 1961. [Link]

Sources

The Delépine Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromoallylamine

This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the development of novel pharmaceutical agents and other specialty chemicals. Its unique structure, incorporating both a reactive primary amine and a vinyl bromide moiety, allows for a diverse range of subsequent chemical transformations. The Delépine reaction offers a classical and reliable method for the synthesis of primary amines, including this compound, from corresponding alkyl halides.[1] This guide provides an in-depth exploration of the synthesis of this compound via the Delépine reaction, focusing on the underlying mechanism, a detailed experimental protocol, and practical considerations for its successful implementation in a laboratory setting.

The Delépine Reaction: A Mechanistic Deep Dive

The Delépine reaction, named after its discoverer Stéphane Marcel Delépine, is a two-step process for the preparation of primary amines from alkyl or benzyl halides.[1] The reaction proceeds through the formation of a quaternary ammonium salt intermediate by reacting the halide with hexamethylenetetramine (also known as hexamine or urotropine), followed by acid-catalyzed hydrolysis to liberate the desired primary amine.[2][3]

Step 1: Formation of the Hexaminium Salt

The first step of the Delépine reaction is a classic SN2 nucleophilic substitution. Hexamethylenetetramine, a cage-like tertiary amine, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. In the synthesis of this compound, the starting material is 2,3-dibromopropene. The allylic carbon bearing a bromine atom is particularly susceptible to nucleophilic attack. The lone pair of electrons on one of the nitrogen atoms of hexamine attacks the primary carbon of 2,3-dibromopropene, displacing the bromide ion as the leaving group. This results in the formation of a quaternary ammonium salt, specifically 2-bromoallylhexaminium bromide.[2] This salt is often insoluble in the reaction solvent, such as chloroform or ethanol, and can be isolated by filtration.[3]

Step 2: Acid Hydrolysis of the Hexaminium Salt

The second and final step is the hydrolysis of the quaternary ammonium salt to yield the primary amine. This is typically achieved by refluxing the salt in a solution of concentrated hydrochloric acid in ethanol.[1] The acidic conditions facilitate the breakdown of the hexamine cage. The intricate mechanism of this hydrolysis involves a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the primary amine (as its hydrochloride salt), formaldehyde (which can form an acetal with ethanol), and ammonium chloride.[2][3] Subsequent neutralization with a base liberates the free primary amine.

Visualizing the Reaction Mechanism

Delepine_Reaction cluster_step1 Step 1: Hexaminium Salt Formation (SN2) cluster_step2 Step 2: Acid Hydrolysis cluster_workup Workup 2,3-Dibromopropene 2,3-Dibromopropene (CH₂=C(Br)CH₂Br) Hexaminium_Salt 2-Bromoallylhexaminium Bromide [(C₃H₄BrN)N₄(CH₂)₆]⁺Br⁻ 2,3-Dibromopropene->Hexaminium_Salt + Hexamine - Br⁻ Hexamine Hexamethylenetetramine ((CH₂)₆N₄) 2-Bromoallylamine_HCl This compound Hydrochloride (CH₂=C(Br)CH₂NH₃⁺Cl⁻) Hexaminium_Salt->2-Bromoallylamine_HCl + HCl, Ethanol Reflux Byproducts Formaldehyde (CH₂O) Ammonium Chloride (NH₄Cl) This compound This compound (CH₂=C(Br)CH₂NH₂) 2-Bromoallylamine_HCl->this compound + NaOH

Caption: The Delépine reaction mechanism for this compound synthesis.

A Validated Experimental Protocol for this compound Synthesis

The following protocol is adapted from a well-established procedure published in Organic Syntheses, a highly reputable source for reliable and reproducible synthetic methods.[4]

Part A: Synthesis of 2-Bromoallylhexaminium Bromide
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with a solution of hexamethylenetetramine in a suitable solvent like chloroform.

  • Addition of Alkyl Halide: Add 2,3-dibromopropene dropwise to the stirred hexamine solution at a controlled rate. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours to ensure complete formation of the quaternary ammonium salt.

  • Isolation of Intermediate: The 2-bromoallylhexaminium bromide will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The crude salt can be air-dried.

Part B: Hydrolysis to this compound
  • Hydrolysis Setup: In a large round-bottom flask, dissolve the crude 2-bromoallylhexaminium bromide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for an extended period (e.g., overnight) to ensure complete hydrolysis of the hexaminium salt. During this time, ammonium chloride will precipitate as a white solid.

  • Workup - Step 1 (Removal of Byproducts): After cooling the reaction mixture, remove the precipitated ammonium chloride by filtration.

  • Workup - Step 2 (Concentration): Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Workup - Step 3 (Neutralization and Extraction): Dissolve the remaining aqueous residue in water and cool it in an ice bath. Carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic. This will liberate the free this compound, which may separate as an oil. Extract the product into a suitable organic solvent, such as diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent by rotary evaporation. The crude this compound can then be purified by vacuum distillation to yield the final product as a colorless liquid.[4]

Quantitative Data Summary

ParameterValueReference
Starting Material 2,3-Dibromopropene[4]
Reagent Hexamethylenetetramine[4]
Intermediate 2-Bromoallylhexaminium Bromide[4]
Intermediate Yield 86-91%[4]
Final Product This compound[4]
Overall Yield 59-72%[4]
Boiling Point 65–68 °C at 100 mmHg[4]
Refractive Index (n_D^25) 1.5075–1.5085[4]

Field-Proven Insights and Causality Behind Experimental Choices

  • Choice of Starting Material: 2,3-dibromopropene is an ideal substrate as the primary allylic bromide is significantly more reactive towards SN2 substitution than the vinylic bromide, ensuring regioselective formation of the desired hexaminium salt.

  • Solvent Selection: Chloroform is often used for the salt formation due to the good solubility of the reactants and the poor solubility of the resulting quaternary ammonium salt, which facilitates its isolation.[3] However, due to the toxicity of chloroform, alternative, greener solvents are being explored.

  • Acidic Hydrolysis Conditions: The use of concentrated hydrochloric acid in ethanol is crucial for the efficient cleavage of the robust hexamine cage structure. The ethanolic solution helps to maintain the homogeneity of the reaction mixture during the initial stages of hydrolysis.[4]

  • Workup Strategy: The multi-step workup is designed to systematically remove byproducts. The initial filtration removes the bulk of the ammonium chloride. Concentration removes the volatile solvent. Basification is necessary to deprotonate the amine hydrochloride salt and isolate the free amine. Finally, vacuum distillation is a standard and effective method for purifying liquid amines.[4]

Self-Validating Systems: Ensuring Purity and Identity

The successful synthesis of this compound can be validated at several stages:

  • Intermediate Characterization: The melting point of the isolated 2-bromoallylhexaminium bromide can be compared to the literature value to assess its purity.

  • Final Product Analysis: The purity of the distilled this compound can be confirmed by gas chromatography (GC). Its identity can be unequivocally established using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The refractive index is also a useful physical constant for characterization.[4]

Safety Considerations

  • 2,3-Dibromopropene: This starting material is a lachrymator and should be handled with care in a well-ventilated fume hood.[5] It is harmful if swallowed or inhaled and causes serious eye damage.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

  • This compound: The product is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[8] All handling should be performed in a fume hood.

  • General Precautions: The use of concentrated acids and bases requires careful handling. The reaction should be monitored for any signs of uncontrolled exothermicity.

Conclusion

The Delépine reaction provides a robust and scalable method for the synthesis of this compound from readily available starting materials. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for a successful and safe synthesis. The versatility of this compound as a synthetic intermediate ensures the continued relevance of this classic named reaction in modern organic chemistry and drug discovery.

References

  • Bottini, A. T.; Dev, V. This compound. Org. Synth.1962 , 42, 13. DOI: 10.15227/orgsyn.042.0013. [Link]

  • Bottini, A. T.; Olsen, R. E. n-(2-bromoallyl)ethylamine. Org. Synth.1962 , 42, 11. DOI: 10.15227/orgsyn.042.0011. [Link]

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An In-Depth Technical Guide to the Safe Handling and Management of 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Innovative Chemistry

2-Bromoallylamine is a reactive chemical intermediate of significant interest in organic synthesis and drug development. Its unique trifunctional nature—possessing an amine, a vinyl bromide, and an allyl group—renders it a versatile building block for the construction of complex molecular architectures. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide is intended to provide senior application scientists and laboratory professionals with the technical knowledge and practical guidance required to handle this compound safely and effectively, ensuring both personal safety and the integrity of experimental work.

Section 1: Physicochemical Properties and Intrinsic Reactivity

A foundational understanding of a chemical's properties is the first line of defense against potential hazards.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₃H₆BrNPubChem[1]
Molecular Weight 135.99 g/mol PubChem[1]
CAS Number 6943-51-7PubChem[1]
Appearance Colorless to red-brown oilOrganic Syntheses[2]
Boiling Point 65-68 °C at 100 mmHgOrganic Syntheses[2]

Note on Stability: this compound is known to discolor over time, even when stored at low temperatures and protected from light.[2] This suggests a propensity for gradual decomposition or polymerization.

Structural and Reactivity Insights

The chemical behavior of this compound is dictated by its constituent functional groups. Understanding their interplay is crucial for predicting potential hazards.

Figure 1: Structure of this compound
  • Allyl Amine Moiety: The primary amine group renders the molecule basic and nucleophilic. It will react exothermically with acids.[3] The allylic C-N bond is also susceptible to cleavage.

  • Vinyl Bromide Group: The presence of a halogen on a double bond makes it susceptible to a variety of reactions, including coupling and addition reactions. The bromine atom also makes it a halogenated organic compound, with implications for disposal.[4]

  • Alkene Functionality: The double bond can undergo polymerization, particularly under conditions of heat, light, or in the presence of radical initiators. This is a critical consideration, as uncontrolled polymerization can be highly exothermic and potentially explosive.[4]

Section 2: Hazard Identification and Risk Assessment

A comprehensive understanding of the hazards associated with this compound is essential for a thorough risk assessment.

GHS Classification

Based on data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as follows:[1]

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
In-Depth Hazard Analysis
  • Corrosivity: The classification as Skin Corrosion Category 1B indicates that this substance can cause irreversible damage to the skin and eyes upon contact.[1] This necessitates the use of robust personal protective equipment and immediate and thorough decontamination in case of exposure.

  • Flammability: As a flammable liquid, this compound presents a fire hazard. Vapors can form explosive mixtures with air. All work should be conducted away from ignition sources.

  • Reactivity and Instability: There are documented instances of haloallylamines undergoing violent polymerization during distillation at atmospheric pressure.[4] This highlights the thermal instability of the compound. Reactions should be carefully monitored for temperature changes, and distillation should always be performed under reduced pressure.

  • Toxicity and Irritation: In addition to its corrosive effects, the compound is a respiratory irritant.[1] Inhalation of vapors should be strictly avoided by working in a certified chemical fume hood.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory when working with this compound.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All manipulations, including weighing, transferring, and use in reactions, must be performed within the fume hood to prevent inhalation of vapors.

Personal Protective Equipment (PPE)

Given the severe skin and eye irritation potential, a comprehensive PPE ensemble is required.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Due to the lack of specific glove resistance data for this compound, a conservative approach is necessary. Double gloving is recommended. Based on the chemical's structure (halogenated amine), suitable glove materials would include:

    • Inner Glove: A thin, disposable nitrile glove.

    • Outer Glove: A heavier, chemical-resistant glove such as butyl rubber or neoprene. Butyl rubber offers good resistance to a wide range of chemicals, including acids, bases, and polar organic compounds, but performs poorly with halogenated solvents.[2] Neoprene provides good all-around protection against acids, bases, and some organic solvents.[2] Given that this compound is a halogenated organic, yet also an amine, careful consideration is needed. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat is required. An apron made of a chemically resistant material like neoprene or butyl rubber should be worn over the lab coat when handling significant quantities.

  • Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory.

PPE_Workflow Start Prepare to Handle This compound FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood Eyewear Don Chemical Splash Goggles + Face Shield FumeHood->Eyewear Gloves Don Double Gloves: Inner: Nitrile Outer: Butyl Rubber or Neoprene Eyewear->Gloves Body Wear Flame-Resistant Lab Coat + Chemical Apron Gloves->Body Footwear Wear Closed-Toe Shoes Body->Footwear Handling Perform Chemical Manipulations Footwear->Handling

Figure 2: Personal Protective Equipment Workflow
Incompatible Materials

Due to its reactive nature, this compound should be stored and handled separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Violent neutralization reactions can occur.

  • Bases: While an amine itself, strong bases can promote decomposition or polymerization.

  • Metals: Some metals can catalyze decomposition or polymerization.

Section 4: Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Store in a cool, dry, well-ventilated area, away from incompatible materials.

  • Keep in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation and polymerization.

  • Store away from heat, sparks, and open flames.

  • As the compound is known to discolor over time, storage at reduced temperatures (e.g., in a refrigerator) is advisable.[2]

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4]

Disposal_Process Start Generate this compound Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Collect in a Designated, Labeled, and Sealed Container Segregate->Container Label Label Container: 'Hazardous Waste' 'this compound' 'Corrosive, Flammable' Container->Label Storage Store in a Secure Secondary Containment Area Label->Storage Disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Storage->Disposal

Figure 3: Waste Disposal Workflow
  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent paper), in a dedicated, clearly labeled, and sealed waste container.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, corrosive).[5]

  • Disposal Route: Do not dispose of down the drain or in regular trash.[4] All waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm.

    • Close the doors to the laboratory to contain the vapors.

    • Call emergency services and provide them with the chemical name and location of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

Exposure and First Aid

Immediate action is critical in the event of personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

This compound is a potent tool in the arsenal of the modern chemist. Its safe and effective use hinges on a deep respect for its inherent reactivity and hazards. By integrating the principles and protocols outlined in this guide into your laboratory's standard operating procedures, you can foster a culture of safety that protects researchers and enables the pursuit of scientific innovation.

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Spectroscopic Profile of 2-Bromoallylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-bromoallylamine (C₃H₆BrN).[1] As a valuable bifunctional molecule in organic synthesis, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational reference for the characterization of this compound. The synthesis and key safety data are also briefly addressed to provide a comprehensive overview.

Introduction to this compound

This compound, also known as 2-bromo-2-propen-1-amine, is a reactive organic compound featuring a primary amine, a vinyl bromide, and an alkene functional group. This unique combination of functionalities makes it a versatile building block in the synthesis of a variety of nitrogen-containing heterocycles and other complex organic molecules. Its molecular weight is 135.99 g/mol .[1]

Due to its potential as a lachrymator and skin irritant, appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this compound.[2]

Synthesis of this compound

A common and effective method for the preparation of this compound is through the Delépine reaction.[2] This multi-step synthesis involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form the quaternary ammonium salt, 2-bromoallylhexaminium bromide. Subsequent acidic hydrolysis of this salt yields this compound.[2]

Experimental Protocol: Synthesis via the Delépine Reaction[2]
  • Formation of 2-Bromoallylhexaminium bromide:

    • A solution of hexamethylenetetramine in chloroform is heated to reflux.

    • 2,3-dibromopropene is added dropwise to the refluxing solution.

    • The reaction mixture is stirred under reflux for several hours and then allowed to stand overnight.

    • The precipitated product, 2-bromoallylhexaminium bromide, is collected by filtration.

  • Hydrolysis to this compound:

    • The crude 2-bromoallylhexaminium bromide is dissolved in a warm solution of ethanol, water, and concentrated hydrochloric acid.

    • The mixture is allowed to stand for 24 hours, during which ammonium chloride precipitates.

    • After removing the precipitate by filtration, the mother liquor is concentrated and any further precipitate is removed.

    • The filtrate is evaporated to dryness, and the residue is dissolved in water.

    • The aqueous solution is made strongly alkaline with sodium hydroxide solution.

    • The resulting this compound is extracted with ether, dried over potassium carbonate, and purified by distillation.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Quaternary Salt Formation cluster_1 Step 2: Hydrolysis 2,3-Dibromopropene 2,3-Dibromopropene Reaction1 Reflux in Chloroform 2,3-Dibromopropene->Reaction1 Hexamethylenetetramine Hexamethylenetetramine Hexamethylenetetramine->Reaction1 2-Bromoallylhexaminium bromide 2-Bromoallylhexaminium bromide Reaction1->2-Bromoallylhexaminium bromide Salt 2-Bromoallylhexaminium bromide Hydrolysis Acidic Hydrolysis (HCl, EtOH, H2O) Salt->Hydrolysis Purification Alkalinization & Extraction Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on established principles of NMR, IR, and MS.

Molecular Structure with Atom Numbering:

G cluster_0 Fragmentation Pathways M+ [C3H6BrN]+. m/z 135/137 Frag1 [C3H4Br]+ m/z 120/122 M+->Frag1 - .NH2 Frag2 [C3H6N]+ m/z 56 M+->Frag2 - .Br Frag3 [CH2NH2]+ m/z 30 (Base Peak) M+->Frag3 Alpha-Cleavage

Caption: Predicted fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known structure of the molecule and the established principles of spectroscopic analysis for the functional groups present. This guide serves as a valuable resource for scientists working with this compound, enabling confident identification and quality control in research and development settings.

References

  • Organic Syntheses Procedure. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23374, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

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The Solubility Profile of 2-Bromoallylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromoallylamine (C₃H₆BrN) is a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective application in reaction engineering, purification, and formulation development. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of this compound solubility. In the absence of extensive published quantitative data, this document emphasizes the underlying physicochemical principles governing its solubility and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical tools required to confidently work with this versatile reagent.

Introduction: The Physicochemical Landscape of this compound

This compound is a primary amine featuring a vinyl bromide moiety. Its molecular structure dictates a unique combination of polarity and reactivity, which in turn governs its solubility characteristics. The presence of the amine group (-NH₂) introduces polarity and the capacity for hydrogen bonding, while the bromoalkene component contributes to its molecular weight and introduces halogen-bonding potential. The overall solubility of this compound in a given solvent is the result of a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool; polar solvents are generally expected to be more effective at solvating polar solutes, and non-polar solvents are better suited for non-polar solutes.[1][2]

The amine functional group imparts a basic character to the molecule, allowing it to be protonated in acidic media to form the corresponding ammonium salt. This transformation dramatically increases the polarity of the molecule, thereby enhancing its solubility in polar solvents like water.

Theoretical Framework for Solubility Prediction

The solubility of this compound in an organic solvent is determined by the balance of energy required to overcome solute-solute and solvent-solvent interactions against the energy released from the formation of solute-solvent interactions.[3] The key intermolecular forces at play are:

  • Hydrogen Bonding: The primary amine group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating this compound.[4]

  • Dipole-Dipole Interactions: The polar C-Br and C-N bonds in this compound create a net molecular dipole. Polar aprotic solvents, such as acetone and ethyl acetate, will interact favorably with these dipoles.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area. Non-polar solvents like hexane and toluene will primarily interact with this compound through these weaker forces.[4]

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made.

Diagram of Intermolecular Forces

G cluster_solute This compound cluster_solvent Solvent 2-B H₂N-CH₂-C(Br)=CH₂ Solvent Solvent Molecule 2-B->Solvent Intermolecular Forces (Hydrogen Bonding, Dipole-Dipole, Van der Waals)

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

While quantitative data is scarce, a predicted solubility profile can be constructed based on the principles of intermolecular forces.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of strong hydrogen bonding with the amine group of this compound.
Polar Aprotic Acetone, Dichloromethane, Chloroform, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions. Synthesis procedures indicate solubility in chloroform and ether, suggesting good compatibility with moderately polar solvents.[4][5][6]
Non-Polar Hexane, TolueneLowInteractions are limited to weaker van der Waals forces. The polar amine and bromo groups will limit solubility in highly non-polar environments.
Aqueous (Acidic) Dilute HCl, Dilute H₂SO₄HighThe basic amine group will be protonated to form a highly polar ammonium salt, which is readily soluble in water.
Aqueous (Neutral) WaterLow to ModerateThe ability to form hydrogen bonds with water is counteracted by the non-polar hydrocarbon backbone and the bromine atom. Synthesis procedures suggest it forms a separate phase from water, indicating limited miscibility.[5]

Experimental Determination of Solubility: A Standardized Protocol

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined using a suitable analytical method.

Diagram of the Shake-Flask Experimental Workflow

G A 1. Addition of Excess This compound to Solvent B 2. Equilibration (Constant Temperature Agitation) A->B C 3. Phase Separation (Centrifugation/Filtration) B->C D 4. Sample Dilution C->D E 5. Quantitative Analysis (e.g., GC, HPLC, Titration) D->E F 6. Calculation of Solubility E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (PTFE or other solvent-compatible material)

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector. Alternatively, acid-base titration can be used.

Procedure:

  • Preparation:

    • Accurately prepare stock solutions of this compound in the solvent of interest for calibration purposes.

    • To a series of vials, add a measured volume (e.g., 5.0 mL) of the selected organic solvent.

  • Equilibration:

    • Add an excess amount of this compound to each vial, ensuring that a visible amount of undissolved liquid remains.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe fitted with a syringe filter. This step is crucial to prevent any undissolved solute from being transferred.

    • Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC, HPLC, or titration).

    • For GC or HPLC, construct a calibration curve by plotting the analytical response versus the concentration of the prepared standard solutions.

    • For acid-base titration, titrate the diluted aliquot with a standardized acid solution using a suitable indicator.

  • Calculation:

    • From the calibration curve or titration data, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety Considerations

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It may also cause respiratory irritation.[5] All handling of this compound should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This guide provides a robust and detailed experimental framework based on the shake-flask method, empowering researchers to generate reliable and accurate solubility data tailored to their specific applications. The systematic application of this protocol will not only facilitate the optimization of reaction and purification processes but also contribute valuable physicochemical data to the broader scientific community, enabling more effective utilization of this compound in the advancement of chemical synthesis and drug discovery.

References

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Bottini, A. T., & O'Rell, M. K. (1967). This compound. Organic Syntheses, 47, 14. doi:10.15227/orgsyn.047.0014[5]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][1][7]

  • Chemistry LibreTexts. (2020). Intermolecular Forces and Solubilities. Retrieved from [Link][1]

  • Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link][6]

  • Fogg, P. G. T. (1984). Ammonia Solubilities.
  • Palmer, D. A., & van Eldik, R. (1983). The chemistry of metal carbonato and carbon dioxide complexes. Chemical Reviews, 83(6), 651-731.
  • Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link][2]

  • ResearchGate. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]

  • ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

  • YouTube. (2025). How Do Intermolecular Forces Govern Solubility?. Retrieved from [Link][4]

  • Royal Society of Chemistry. (n.d.). Supplementary Informations. Retrieved from [Link]

  • OpenStax. (2023). Reactions of Arylamines. Retrieved from [Link]

  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • MDPI. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Retrieved from [Link]

  • Quora. (2020). How do intermolecular forces influence solubility?. Retrieved from [Link][3]

Sources

A Technical Guide to the Reactivity of 2-Bromoallylamine: Navigating the Dichotomy of Allyl and Amine Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallylamine is a bifunctional molecule that presents a fascinating case study in chemoselectivity, offering a rich landscape for synthetic exploration. Its structure, featuring a nucleophilic primary amine and an electrophilic allyl bromide, allows for a diverse range of transformations. This guide provides an in-depth analysis of the reactivity of these two functional groups, the electronic and steric factors governing their interplay, and strategies for selectively harnessing their synthetic potential. By understanding the causality behind experimental choices, researchers can unlock the utility of this versatile building block in the synthesis of novel heterocycles, functionalized amines, and other complex molecular architectures.

The Inherent Reactivity of the Allyl and Amine Groups

The reactivity of this compound is best understood by first considering the individual characteristics of its constituent functional groups.

The Allyl Bromide Moiety: An Electrophilic Hub

The allyl bromide group is a potent electrophile, susceptible to a variety of transformations. Its reactivity is primarily dictated by the weak carbon-bromine bond and the ability of the adjacent double bond to stabilize intermediates.

  • Nucleophilic Substitution (S_N2 and S_N2'): The C-Br bond is readily cleaved by nucleophiles. Direct attack at the carbon bearing the bromine results in a standard S_N2 displacement. Alternatively, nucleophilic attack can occur at the γ-carbon of the allyl system, leading to an S_N2' reaction with allylic rearrangement. The regioselectivity of this attack is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide functionality makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form substituted allylic amines.

    • Heck Reaction: Coupling with alkenes to generate more complex diene systems.

    • Sonogashira Coupling: Reaction with terminal alkynes to produce enynes.

  • Radical Reactions: The allylic position is susceptible to radical-mediated reactions, although these are less commonly employed for functionalization compared to nucleophilic and transition-metal-catalyzed methods.

The Amine Group: A Nucleophilic and Basic Center

The primary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.[1]

  • Basicity: The amine can be protonated by acids to form an ammonium salt. This property is crucial for understanding its behavior in different reaction media and for purification strategies.

  • Nucleophilicity: The lone pair can attack a wide range of electrophiles, including:

    • Alkylating agents: Reaction with alkyl halides leads to the formation of secondary, tertiary, and eventually quaternary ammonium salts. This intermolecular reactivity can compete with reactions at the allyl bromide site.[1][2][3]

    • Acylating agents: Reaction with acid chlorides or anhydrides to form amides.

    • Carbonyl compounds: Condensation with aldehydes and ketones to form imines.

The Interplay of Reactivity: Chemoselectivity in this compound

The synthetic utility of this compound hinges on the ability to control the chemoselectivity of its reactions. The competition between the nucleophilic amine and the electrophilic allyl bromide, as well as the potential for intramolecular reactions, presents both a challenge and an opportunity.

Electronic and Steric Influences

The two functional groups in this compound are not electronically isolated. The electron-withdrawing inductive effect of the bromine atom can slightly decrease the electron density of the double bond and, to a lesser extent, the nucleophilicity of the amine.[4] Conversely, the amine group can influence the reactivity of the allyl bromide, though this effect is generally less pronounced.

Steric hindrance also plays a role. The primary amine is relatively unhindered, making it a readily accessible nucleophile. The approach of a nucleophile to the allyl bromide can be influenced by the conformation of the molecule.

Strategies for Chemoselective Functionalization

Achieving selective functionalization of either the amine or the allyl bromide group requires careful consideration of reaction conditions and, often, the use of protecting groups.

To favor reactions at the amine, one can exploit its inherent nucleophilicity under conditions that do not activate the allyl bromide.

  • N-Alkylation and N-Acylation: In the absence of a strong base that might promote elimination or intramolecular cyclization, the amine can be selectively alkylated or acylated. However, over-alkylation to secondary and tertiary amines is a common side reaction.[1][2][3]

  • Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

To achieve selective reaction at the allyl bromide moiety, the nucleophilicity of the amine must be suppressed. This is most effectively accomplished through the use of a protecting group.

  • N-Protection: The most common strategy for deactivating the amine is to protect it as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. These groups are readily installed and removed and effectively render the nitrogen non-nucleophilic, allowing for a wide range of transformations at the allyl bromide site.[3]

N_Protection_Strategy

Diagram 1: General workflow for selective C-functionalization.

Under basic conditions, this compound can undergo intramolecular nucleophilic attack of the amine on the allyl bromide. This can lead to the formation of strained, yet synthetically valuable, heterocyclic structures.

  • Synthesis of 2-Methyleneaziridine: Treatment of N-substituted 2-bromoallylamines with a strong, non-nucleophilic base such as sodium amide can induce an intramolecular S_N2 reaction to form 2-methyleneaziridines.[5] These strained heterocycles are versatile intermediates for further synthetic transformations.

Intramolecular_Cyclization

Diagram 2: Intramolecular cyclization to form 2-methyleneaziridine.

Data on Chemoselective Reactions

The following table summarizes representative examples of chemoselective reactions involving this compound derivatives, highlighting the conditions that favor either N- or C-functionalization.

EntrySubstrateReagent(s)ConditionsProduct TypeYield (%)Reference
1This compound(Boc)₂O, Et₃NCH₂Cl₂, 0 °C to rtN-Boc-2-bromoallylamine>95[6] (representative)
2N-Boc-2-bromoallylaminePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80 °CN-Boc-2-phenylallylamine70-85[7] (analogous)
3N-Boc-2-bromoallylamineStyrene, Pd(OAc)₂, PPh₃, Et₃NDMF, 100 °CN-Boc-2-(styryl)allylamine60-75[8] (analogous)
4N-Benzyl-2-bromoallylamineNaNH₂liq. NH₃, -33 °C1-Benzyl-2-methyleneaziridineHigh[5]

Experimental Protocols

The following protocols are provided as examples of key transformations involving this compound.

Protocol 1: Synthesis of this compound via the Delépine Reaction[9]

This procedure details the synthesis from 2,3-dibromopropene and hexamethylenetetramine.

A. 2-Bromoallylhexaminium bromide:

  • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve hexamethylenetetramine (154 g, 1.10 mol) in chloroform (1250 mL).

  • Heat the solution to reflux with stirring.

  • Add 2,3-dibromopropene (200 g, 1.00 mol) dropwise over 1 hour.

  • Continue stirring at reflux for 3 hours after the addition is complete.

  • Allow the mixture to stand overnight.

  • Cool the mixture in an ice bath and collect the precipitated salt by suction filtration.

  • Air-dry the crude 2-bromoallylhexaminium bromide (yield: 292–308 g, 86–91%).

B. This compound:

  • Dissolve the crude 2-bromoallylhexaminium bromide (204 g, 0.60 mol) in a warm solution of water (400 mL), ethanol (2 L), and 12N hydrochloric acid (480 mL).

  • Allow the mixture to stand for 24 hours, then remove the precipitated ammonium chloride by suction filtration.

  • Concentrate the mother liquor to a volume of 600 mL and remove any further precipitate.

  • Evaporate the mother liquor to dryness.

  • Dissolve the residue in water (300 mL), cool in an ice bath, and make strongly alkaline (pH 13) with 6N sodium hydroxide solution.

  • Separate the resulting oil and extract the aqueous phase with ether (100 mL).

  • Combine the oil and ether extract, wash with saturated sodium chloride solution, and dry over potassium carbonate.

  • Filter and distill under reduced pressure to obtain colorless this compound (yield: 49–59 g, 59–72%).

Protocol 2: N-Boc Protection of this compound (Representative Protocol)[3][6]

This protocol describes the protection of the amine group, a crucial step for subsequent C-functionalization.

  • Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.1 equiv).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equiv) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-bromoallylamine.

Boc_Protection_Workflow

Diagram 3: Workflow for N-Boc protection of this compound.
Protocol 3: Suzuki-Miyaura Coupling of N-Boc-2-bromoallylamine (General Protocol)[7]

This protocol outlines a general procedure for the palladium-catalyzed coupling with an arylboronic acid.

  • To a dry reaction flask, add N-Boc-2-bromoallylamine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography to obtain the coupled product.

Conclusion

This compound is a valuable and versatile building block whose synthetic potential is unlocked through a thorough understanding of the competing reactivity of its amine and allyl bromide functionalities. By employing appropriate protecting group strategies and carefully controlling reaction conditions, chemists can selectively functionalize either the nitrogen or the carbon skeleton. The ability to engage in a wide array of transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling, and intramolecular cyclization, makes this compound a powerful tool for the construction of diverse and complex molecular targets relevant to drug discovery and materials science.

References

  • Bottini, A. T.; Dev, V.; Klinck, J. This compound. Org. Synth.1963 , 43, 6. DOI: 10.15227/orgsyn.043.0006. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Chemguide. Amines as nucleophiles. [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution in Synthesis- Amines. [Link]

  • Chemistry LibreTexts. Amines as Nucleophiles. [Link]

  • ResearchGate. Synthesis of N-functionalized N-(2-bromoallyl)amines from allyl carbamate 4. [Link]

  • ResearchGate. C-alkylation versus N-alkylation. Yields relate to isolated products. [Link]

  • Al-Smadi, M.; De Kimpe, N. A New Synthesis of 2-Methyleneaziridines. Tetrahedron1997, 53 (19), 6647–6656.
  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • PubMed Central (PMC). Palladium-catalyzed methylene C(sp3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. [Link]

  • SciSpace. Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). [Link]

  • PubMed. Regioselective Functionalization of Enamides at the α-Carbon via Unsymmetrical 2-Amidoallyl Cations. [Link]

  • PubMed Central (PMC). Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines. [Link]

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An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a reagent is often directly proportional to its reactivity. 2-Bromoallylamine (C₃H₆BrN) is a quintessential example of this principle. As a trifunctional molecule, possessing an amine, an alkene, and a reactive allylic bromide, it serves as a versatile synthon for introducing the allyl-amine scaffold into complex molecular architectures. This has found application in the development of novel pharmaceutical intermediates and other fine chemicals. However, the very chemical characteristics that make this compound a valuable tool also render it a significant occupational hazard. This guide is designed to provide a comprehensive, technically-grounded overview of its potential hazards and toxicological profile. By understanding the causality behind its reactivity and toxicity, we can implement robust, self-validating safety protocols to mitigate risk, ensuring that its synthetic potential can be harnessed responsibly and safely.

Physicochemical and Structural Characteristics

A foundational understanding of a chemical's intrinsic properties is the first step in a robust risk assessment.

Key Properties

The properties of this compound dictate its behavior under laboratory conditions, from storage to reaction quenching.

PropertyValueSource(s)
IUPAC Name 2-bromoprop-2-en-1-amine[1]
CAS Number 6943-51-7[1]
Molecular Formula C₃H₆BrN[1]
Molecular Weight 135.99 g/mol [1]
Appearance Colorless to reddish-brown oil/liquid[2]
Boiling Point 65–68 °C at 100 mm Hg[2]
Refractive Index (n²⁵D) 1.5075–1.5085[2]
Stability Discolors slowly, even when stored at 0°C in a dark container.[2]
Structural Alert for Toxicity

The molecular structure of this compound contains two key "structural alerts"—features that suggest potential toxicity:

  • Allylic Halide: This functional group is a potent electrophile, making the molecule a potential alkylating agent. Alkylating agents are a class of compounds known for their ability to covalently modify biological macromolecules, a primary mechanism of toxicity and carcinogenicity.[3][4]

  • Primary Amine: While a common functional group, primary amines can undergo metabolic activation to reactive intermediates.[5]

Reactivity Profile and Associated Hazards

The reactivity of this compound is the source of both its synthetic utility and its primary hazards. It is crucial to understand that this compound is not merely a passive reagent but an active participant in potentially uncontrolled chemical events.

Hazardous Polymerization

There is a documented risk of haloallylamines undergoing polymerization with considerable evolution of heat, particularly during distillation at atmospheric pressure.[6] This is a critical consideration, as a runaway polymerization can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture.

Causality: The presence of the double bond allows for free-radical or cationic polymerization. The process can be initiated by heat, light, or impurities. Distillation, especially at higher temperatures, provides the energy needed to initiate this hazardous reaction.

Incompatibilities

Due to its functional groups, this compound is incompatible with a range of common laboratory reagents:

  • Strong Oxidizing Agents: Can lead to violent or explosive reactions.

  • Strong Acids & Bases: Can cause vigorous, exothermic neutralization reactions.

  • Metals: Certain metals can catalyze decomposition or polymerization.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized classification of the hazards associated with this compound.

  • Flammable liquid and vapor (H226)[1]

  • Causes severe skin burns and eye damage (H314)[1]

  • May cause respiratory irritation (H335)[1]

This classification underscores that the chemical is a triple threat: a fire hazard, a corrosive agent, and a respiratory irritant.

Toxicological Profile and Mechanistic Insights

The toxicity of this compound is presumed to be high, based on its chemical nature and the known effects of related compounds.[2][6] The primary concern is its action as a biological alkylating agent.

Mechanism of Covalent Binding and Cytotoxicity

The central hypothesis for this compound's toxicity is its ability to covalently modify critical cellular macromolecules, such as DNA and proteins. This process, known as alkylation, disrupts their normal biological function and can lead to cell death.

Caption: Proposed mechanism of cytotoxicity via biomolecule alkylation.

This covalent binding is not random. The electrophilic carbon of the this compound will preferentially attack nucleophilic sites in cells, such as the sulfur atom in cysteine residues of proteins or nitrogen atoms in the bases of DNA. The consequence of such DNA damage can be mutagenicity, while damage to critical enzymes can lead to a catastrophic failure of cellular metabolism.

Predicted Metabolic Pathways

While specific metabolic studies on this compound are scarce, its metabolism can be predicted based on the biotransformation of similar xenobiotics. Two competing pathways are likely: detoxification and bioactivation.

  • Detoxification (Phase II): The primary detoxification route for electrophiles is conjugation with glutathione (GSH), a key cellular antioxidant. This reaction, catalyzed by glutathione S-transferases (GSTs), would neutralize the reactive electrophilic center, leading to a product that can be further processed and excreted.

  • Bioactivation (Phase I): The primary amine can be a substrate for cytochrome P450 enzymes or monoamine oxidases.[5] Oxidative deamination is a plausible pathway, which could potentially generate other reactive metabolites.[7][8]

The balance between these pathways determines the ultimate toxic outcome. If detoxification pathways are overwhelmed, the likelihood of cellular damage from the parent compound increases.

Self-Validating Safety Protocols and Experimental Workflows

Given the significant hazards, all work with this compound must be conducted under a framework of rigorous, self-validating safety protocols. This means that the procedures themselves are designed to prevent exposure and contain incidents.

Mandatory Engineering and Personal Protective Controls

Working with this compound safely is predicated on a multi-layered defense system.

G cluster_PPE Hierarchy of Safety Controls A Elimination/Substitution (Is a less hazardous alternative available?) B Engineering Controls - Certified Chemical Fume Hood - Emergency Shower/Eyewash A->B if not possible C Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access Areas B->C must be supplemented by D Personal Protective Equipment (PPE) (Last line of defense) C->D requires

Caption: Hierarchy of controls for handling hazardous chemicals.

Personal Protective Equipment (PPE) is the last line of defense. It should never be relied upon as the primary safety measure.

  • Gloves: Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber or Viton™) over a nitrile inner glove is mandatory.

  • Eye Protection: Chemical splash goggles and a full-face shield must be worn.

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.

Experimental Protocol: Safe Handling and Dispensing

This protocol is designed to be a self-validating system. Each step confirms the safety of the next.

  • Pre-Operation Verification:

    • Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Verify that an emergency eyewash and shower are accessible and unobstructed.

    • Ensure a spill kit appropriate for flammable, corrosive liquids is within immediate reach.

    • Review the material's Safety Data Sheet (SDS) specifically for this session.

  • Donning PPE:

    • Don all required PPE as specified in Section 4.1 before entering the designated work area.

  • Material Handling (Inside Fume Hood):

    • Conduct all manipulations, including weighing and transfers, deep within the sash of the fume hood.

    • Use glassware and equipment that has been inspected for cracks or defects.

    • When transferring, use a syringe or cannula for liquids to minimize the risk of splashes. Avoid pouring from open containers where possible.

    • Keep the primary container of this compound sealed when not actively dispensing.

  • Post-Operation:

    • Quench any residual reagent in reaction vessels using a validated and controlled procedure before removing them from the fume hood.

    • Decontaminate the work surface within the fume hood.

    • Doff PPE in the correct order (most contaminated items first) and dispose of it in a designated hazardous waste container.

    • Wash hands and arms thoroughly after exiting the lab.

Emergency Response Procedures

In the event of an incident, a prepared response is critical to minimizing harm.

  • Skin Contact: Immediately proceed to the nearest emergency shower. Flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion

This compound is a potent synthetic reagent whose value is intrinsically linked to its high reactivity. This reactivity, however, translates directly into significant chemical and toxicological hazards, primarily driven by its nature as a corrosive, flammable, and potent alkylating agent. There is no safe way to handle this material without a comprehensive understanding of its risks and the diligent application of a multi-layered safety system. Adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing them with rigorous administrative protocols and appropriate PPE—is non-negotiable. For the informed researcher, this compound is a powerful tool; for the unprepared, it is a severe liability.

References

  • Bottini, A. T., Dev, V., & Klinck, J. (n.d.). This compound. Organic Syntheses Procedure. Retrieved from [Link]

  • Bottini, A. T., & Olsen, R. E. (n.d.). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]

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  • Organic Syntheses, Inc. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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  • de la Torre, R., et al. (2012). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. Retrieved from [Link]

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  • Holland, J. F., & Frei, E. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

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  • de la Torre, R., et al. (2012). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Bromoallylamine: Discovery, History, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoallylamine is a pivotal, highly reactive bifunctional molecule, serving as a cornerstone in the synthesis of a diverse array of nitrogen-containing compounds. Its unique structure, featuring both a nucleophilic primary amine and a reactive vinyl bromide moiety, renders it an invaluable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this compound synthesis, offering a detailed examination of the core synthetic methodologies. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, focusing on the causality behind experimental choices and the establishment of self-validating, robust protocols. Each method is critically assessed for its advantages, limitations, and scalability, providing researchers with the necessary knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Synthetic Chemistry

In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. This compound emerges as a molecule of significant strategic importance, particularly in the construction of complex heterocyclic systems and pharmacologically active agents. The presence of a primary amine allows for a wide range of N-functionalization reactions, including amidation, alkylation, and reductive amination. Concurrently, the vinyl bromide offers a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitution, and the formation of organometallic reagents. This dual reactivity, housed within a compact three-carbon framework, makes this compound a highly sought-after intermediate in the development of novel pharmaceuticals and agrochemicals. For instance, the allylamine structural motif is a key pharmacophore in a class of antifungal agents, such as Naftifine and Terbinafine, which act by inhibiting squalene epoxidase. The ability to introduce a bromine atom at the 2-position of the allyl group opens up avenues for further molecular elaboration and the generation of diverse compound libraries for drug discovery. This guide aims to provide a thorough understanding of the synthesis of this critical reagent, from its earliest preparations to the more refined methods utilized today.

A Historical Perspective on the Synthesis of this compound

The synthetic history of this compound is rooted in the foundational explorations of amine chemistry in the late 19th and early 20th centuries. Early reports in the German chemical literature, specifically the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the synthesis of substituted allylamines. While a definitive "first synthesis" of this compound is not singular, the collective work of chemists from that era points to several pioneering approaches.

One of the earliest documented methods involves the reaction of 1,2,3-tribromopropane with alcoholic ammonia at elevated temperatures (ca. 100°C) .[1] This approach, though historically significant, often resulted in a mixture of products and low yields due to the multiple reactive sites on the starting material and the potential for over-alkylation of the amine.

Another early method reported is the treatment of 2,3-dibromopropylamine hydrochloride with an excess of alcoholic potassium hydroxide .[1] This reaction proceeds via a dehydrobromination mechanism, where the base promotes the elimination of hydrogen bromide to form the double bond.

These initial forays, while groundbreaking for their time, highlighted the need for more selective and higher-yielding synthetic routes. This led to the development of more sophisticated methods, such as the Gabriel and Delépine reactions, which offered better control over the introduction of the primary amine functionality.

Core Synthetic Methodologies for this compound

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product. The following sections detail the most prominent and practical approaches.

The Delépine Reaction: A Robust and Scalable Approach

The Delépine reaction, first reported by Marcel Delépine in 1895, has emerged as a highly reliable and convenient method for the synthesis of primary amines from alkyl halides.[2][3] It is particularly well-suited for the large-scale preparation of this compound and is the subject of a detailed procedure in Organic Syntheses.[1]

The reaction proceeds in two distinct stages:

  • Formation of the Hexaminium Salt: 2,3-Dibromopropene is reacted with hexamethylenetetramine (urotropine) in a suitable solvent, typically chloroform. This results in the formation of a quaternary ammonium salt, 2-bromoallylhexaminium bromide, which often precipitates from the reaction mixture.

  • Hydrolysis to the Primary Amine: The isolated hexaminium salt is then subjected to acidic hydrolysis, usually with a mixture of hydrochloric acid and ethanol. This step cleaves the hexamine cage, liberating the desired primary amine as its hydrochloride salt. Subsequent basification releases the free this compound.

Causality Behind Experimental Choices:

  • Hexamethylenetetramine as the Amine Source: Hexamethylenetetramine serves as a protected form of ammonia. Its cage-like structure prevents over-alkylation, a common side reaction when using ammonia directly. The reaction with an alkyl halide forms a stable, easily isolable quaternary salt.

  • Acidic Hydrolysis: The use of strong acid is crucial for the breakdown of the hexaminium salt. The acidic medium protonates the nitrogen atoms of the hexamine moiety, facilitating the cleavage of the C-N bonds and the release of the primary amine.

Experimental Protocol: Delépine Synthesis of this compound [1]

Part A: 2-Bromoallylhexaminium bromide

  • A solution of hexamethylenetetramine (1.10 moles) in chloroform (1250 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • The solution is heated to reflux with stirring.

  • 2,3-Dibromopropene (1.00 mole) is added dropwise over 1 hour.

  • The reaction mixture is stirred at reflux for an additional 3 hours and then allowed to stand overnight.

  • The mixture is cooled in an ice bath, and the precipitated 2-bromoallylhexaminium bromide is collected by suction filtration and air-dried.

Part B: this compound

  • The crude 2-bromoallylhexaminium bromide (0.60 mole) is dissolved in a warm solution of water (400 mL), ethanol (2 L), and 12N hydrochloric acid (480 mL).

  • The mixture is allowed to stand for 24 hours, during which ammonium chloride precipitates.

  • The precipitate is removed by filtration, and the mother liquor is concentrated under reduced pressure.

  • The residue is dissolved in water (300 mL), cooled in an ice bath, and made strongly alkaline (pH 13) with 6N sodium hydroxide solution.

  • The resulting two-phase mixture is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over potassium carbonate, and filtered.

  • The filtrate is distilled under reduced pressure to afford colorless this compound.

Delepine_Reaction_Workflow cluster_step1 Step 1: Hexaminium Salt Formation cluster_step2 Step 2: Hydrolysis and Isolation start1 2,3-Dibromopropene + Hexamethylenetetramine in Chloroform reflux Heat to Reflux (Stirring, 1 hr addition) start1->reflux stir_reflux Stir at Reflux (3 hours) reflux->stir_reflux cool_precipitate Cool and Precipitate stir_reflux->cool_precipitate filter_dry Filter and Dry cool_precipitate->filter_dry hexaminium_salt 2-Bromoallylhexaminium Bromide filter_dry->hexaminium_salt start2 Hexaminium Salt + HCl/Ethanol/Water hexaminium_salt->start2 Transfer to Step 2 hydrolysis Stand for 24 hours start2->hydrolysis filtration1 Filter off NH4Cl hydrolysis->filtration1 concentration Concentrate Filtrate filtration1->concentration basification Basify with NaOH (pH 13) concentration->basification extraction Extract with Ether basification->extraction dry_distill Dry and Distill extraction->dry_distill product This compound dry_distill->product

Figure 1: Experimental workflow for the Delépine synthesis of this compound.
The Gabriel Synthesis: A Classic Method for Primary Amine Preparation

The Gabriel synthesis is a venerable and reliable method for the preparation of primary amines, avoiding the issue of over-alkylation.[4] This method can be adapted for the synthesis of this compound.

The synthesis involves two main steps:

  • N-Alkylation of Phthalimide: Potassium phthalimide is used as an ammonia surrogate. Its nitrogen anion acts as a nucleophile, displacing a halide from a suitable alkyl halide, in this case, 2,3-dibromopropene, to form N-(2-bromoallyl)phthalimide.

  • Hydrazinolysis: The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine (the Ing-Manske procedure), to release the free primary amine and the stable phthalhydrazide byproduct.

Causality Behind Experimental Choices:

  • Phthalimide as the Nitrogen Source: The phthalimide anion is an excellent nucleophile, yet the resulting N-alkylphthalimide is not nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This effectively prevents the undesired second alkylation.

  • Hydrazine for Cleavage: Hydrazine is a potent nucleophile that efficiently cleaves the N-alkylphthalimide under relatively mild conditions, yielding the desired primary amine in its free base form.

Experimental Protocol: Gabriel-type Synthesis of this compound [1]

  • Potassium phthalimide (1.0 eq.) is suspended in a suitable solvent such as DMF.

  • 2,3-Dibromopropene (1.0-1.2 eq.) is added, and the mixture is heated (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane) to remove inorganic salts. The organic layer contains the N-(2-bromoallyl)phthalimide.

  • The crude N-(2-bromoallyl)phthalimide is dissolved in an alcohol, such as methanol or ethanol.

  • Hydrazine hydrate (1.0-1.5 eq.) is added, and the mixture is heated to reflux.

  • After cooling, the precipitated phthalhydrazide is filtered off.

  • The filtrate, containing the this compound, is carefully concentrated and then purified by distillation under reduced pressure.

Gabriel_Synthesis cluster_alkylation N-Alkylation cluster_cleavage Cleavage K_Phthalimide Potassium Phthalimide Alkylation SN2 Reaction (DMF, Heat) K_Phthalimide->Alkylation Dibromopropene 2,3-Dibromopropene Dibromopropene->Alkylation N_Alkylphthalimide N-(2-bromoallyl)phthalimide Alkylation->N_Alkylphthalimide Cleavage Hydrazinolysis (Ethanol, Reflux) N_Alkylphthalimide->Cleavage Hydrazine Hydrazine Hydrate Hydrazine->Cleavage Product This compound Cleavage->Product Byproduct Phthalhydrazide Cleavage->Byproduct

Figure 2: General workflow for the Gabriel synthesis of this compound.
Dehydrobromination of 2,3-Dibromopropylamine

This method involves the elimination of hydrogen bromide from 2,3-dibromopropylamine, typically using a strong base in an alcoholic solvent.[1] The starting material can be prepared by the addition of bromine to allylamine.

Reaction Mechanism:

The reaction proceeds via an E2 (elimination, bimolecular) mechanism. A strong, sterically hindered base is preferred to favor elimination over substitution. The base abstracts a proton from the carbon adjacent to the bromine atom, while simultaneously, the C-Br bond breaks, and a double bond is formed. The regioselectivity of the elimination is crucial to forming the desired this compound.

Figure 3: Dehydrobromination of 2,3-dibromopropylamine to this compound.
Reaction of 1,2,3-Tribromopropane with Ammonia

This historical method involves the direct ammonolysis of 1,2,3-tribromopropane.[1] The reaction is typically carried out under pressure at elevated temperatures. It is a less selective method, often leading to a mixture of products, including di- and tri-amines, as well as other isomeric bromoallylamines. The reaction likely proceeds through a series of nucleophilic substitutions and eliminations.

Comparative Analysis of Synthetic Routes

Synthetic Method Starting Materials Key Reagents Typical Yield (%) Advantages Disadvantages Scalability
Delépine Reaction 2,3-DibromopropeneHexamethylenetetramine, HCl59-72[1]High yield, good for large scale, avoids over-alkylation, readily available starting materials.Use of chloroform, multi-step process.Excellent
Gabriel Synthesis 2,3-DibromopropenePotassium phthalimide, HydrazineModerate to GoodClean reaction, avoids over-alkylation.Use of hydrazine (toxic), multi-step process.Good
Dehydrobromination 2,3-DibromopropylamineAlcoholic KOHVariableFewer steps if starting material is available.Starting material may need to be synthesized, potential for side reactions.Moderate
From 1,2,3-Tribromopropane 1,2,3-TribromopropaneAlcoholic AmmoniaLowInexpensive starting material.Low yield, formation of multiple byproducts, requires high pressure/temperature.Poor

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its early preparations. While historical methods provided the initial access to this valuable compound, the development of the Delépine and Gabriel syntheses has enabled more efficient, selective, and scalable production. For large-scale industrial applications, the Delépine reaction, as detailed in Organic Syntheses, remains a preferred method due to its high yield and the use of relatively inexpensive reagents.

Looking forward, the principles of green chemistry may drive the development of new synthetic routes that avoid the use of chlorinated solvents and toxic reagents like hydrazine. Furthermore, the exploration of catalytic methods for the direct amino-bromination of allenes or other C3 feedstocks could offer more atom-economical and environmentally benign alternatives. As the demand for complex and diverse molecular architectures in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase, ensuring that the development of its synthesis will remain an active area of research.

References

  • Bottini, A. T.; Dev, V.; Klinck, J. This compound. Org. Synth.1963 , 43, 6. [Link]

  • Stütz, A.; Georgopoulos, A.; Granitzer, W.; Petranyi, G.; Berney, D. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. J. Med. Chem.1986 , 29 (1), 112–125. [Link]

  • Delépine, M. Sur une nouvelle méthode de préparation des amines primaires. Bull. Soc. Chim. Fr.1895, 13, 352-361. (URL not readily available for direct linking)
  • Wikipedia contributors. Delépine reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Gabriel, S.; Weiner, J. Ueber Einige Abkömmlinge des Propylamins. Ber. Dtsch. Chem. Ges.1888 , 21 (2), 2669–2679. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 2-Bromoallylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted 2-bromoallylamine derivatives are highly versatile and valuable building blocks in modern organic synthesis. Their unique structure, featuring a nucleophilic nitrogen center, a reactive vinyl bromide for cross-coupling reactions, and an alkene for metathesis or addition reactions, makes them ideal precursors for the synthesis of complex nitrogen-containing molecules, including a wide array of heterocycles with significant potential in medicinal chemistry.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing these compounds. We present field-proven, step-by-step protocols for the most reliable synthetic routes, explain the causality behind experimental choices, and offer insights into the characterization and subsequent synthetic applications of these important intermediates.

Introduction: The Strategic Value of 2-Bromoallylamines

The this compound scaffold is a powerful synthetic intermediate due to its trifunctional nature. The strategic placement of the amine, vinyl bromide, and double bond allows for sequential and diverse chemical transformations. These derivatives serve as key precursors for:

  • Nitrogen Heterocycles: Construction of substituted pyrrolidines, piperidines, and azepines through intramolecular reactions such as Ring-Closing Metathesis (RCM).[2][3]

  • Complex Amines: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) via the vinyl bromide moiety to introduce aryl, vinyl, or alkynyl substituents.

  • Functionalized Amino Acids: Serving as a platform for creating novel amino acid analogs after further functionalization.

This document details the two most robust and widely applicable strategies for their synthesis, providing both the theoretical framework and practical, validated protocols.

Overview of Primary Synthetic Strategies

There are two principal pathways to synthesize N-substituted this compound derivatives. The choice of strategy depends largely on the availability of starting materials and the desired substitution pattern on the nitrogen atom.

  • Direct N-Alkylation of a Pre-existing Amine: This is the most straightforward approach, involving the reaction of a primary or secondary amine with 2,3-dibromopropene. It is ideal when the desired amine is commercially available and robust.

  • Two-Step Synthesis via a this compound Intermediate: This strategy is employed when the direct alkylation is problematic or when complex substituents are to be installed on the nitrogen. It involves the initial synthesis of the parent this compound, followed by its N-functionalization.

The following diagram illustrates these divergent/convergent pathways.

Synthetic_Strategies Fig. 1: Major Synthetic Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Intermediates & Products Amine Primary/Secondary Amine (R1R2NH) Alkylation Method 1: Direct N-Alkylation Amine->Alkylation DBP1 2,3-Dibromopropene DBP1->Alkylation Delepine Method 2a: Delépine Reaction DBP1->Delepine HMTA Hexamethylenetetramine HMTA->Delepine Product N-Substituted This compound Alkylation->Product Parent_Amine This compound Delepine->Parent_Amine N_Func Method 2b: N-Functionalization N_Func->Product Parent_Amine->N_Func

Caption: Divergent pathways to N-substituted 2-bromoallylamines.

Method 1: Direct N-Alkylation of Amines with 2,3-Dibromopropene

This method relies on a direct nucleophilic substitution (SN2) reaction between an amine and 2,3-dibromopropene. The allylic bromide at the C3 position is significantly more reactive than the vinylic bromide at C2, leading to highly regioselective alkylation at the C3 position.

3.1. Mechanistic Considerations & Causality

The primary challenge in the N-alkylation of amines is the potential for over-alkylation.[4] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a significant byproduct.[5]

Strategies to Promote Mono-alkylation:

  • Stoichiometry: Using a large excess of the starting primary amine can statistically favor the reaction with the alkylating agent over the reaction with the more dilute product.

  • Slow Addition: Adding the 2,3-dibromopropene slowly to a solution of the amine ensures that the concentration of the alkylating agent remains low, minimizing the chance of a second alkylation event.

  • Choice of Base: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is ideal. It neutralizes the HBr formed during the reaction without competing in the alkylation.

3.2. Detailed Experimental Protocol: Synthesis of N-benzyl-2-bromoallylamine

This protocol provides a representative procedure for the mono-alkylation of a primary amine.

Materials & Equipment:

  • 2,3-Dibromopropene (97% or higher, redistilled if necessary)

  • Benzylamine (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add benzylamine (5.36 g, 50 mmol, 2.0 equiv.) and anhydrous potassium carbonate (10.37 g, 75 mmol, 3.0 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile. Stir the suspension vigorously at room temperature.

  • Reagent Addition: Dissolve 2,3-dibromopropene (5.00 g, 25 mmol, 1.0 equiv.) in 25 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the solution dropwise to the stirring amine suspension over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2) mobile phase. The product should have a higher Rf value than benzylamine.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts and wash the filter cake with ethyl acetate (2 x 25 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. . Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane/EtOAc). Combine the fractions containing the pure product and evaporate the solvent to yield N-benzyl-2-bromoallylamine as a pale yellow oil.

3.3. Expected Results & Scope

Amine SubstrateConditionsTypical YieldReference Type
BenzylamineK₂CO₃, CH₃CN, Reflux75-85%Standard Protocol
MorpholineK₂CO₃, DMF, 60°C80-90%Standard Protocol
AnilineNaHCO₃, EtOH, Reflux50-65%Literature Derived
DiethylamineEt₃N, THF, RT70-80%Standard Protocol

Method 2: Two-Step Synthesis via this compound

This approach provides greater flexibility for introducing complex or sensitive functionalities onto the nitrogen atom. It begins with the robust synthesis of the parent this compound.

4.1. Step A: Synthesis of this compound via the Delépine Reaction

The Delépine reaction is a classic and reliable method for preparing primary amines from alkyl halides.[6][7] It proceeds in two stages: formation of a quaternary hexaminium salt, followed by acidic hydrolysis to release the primary amine.[8][9]

Delepine_Reaction Fig. 2: Delépine Reaction Workflow DBP 2,3-Dibromopropene Step1 Step 1: Salt Formation (CHCl₃ or EtOH, Reflux) DBP->Step1 HMTA Hexamethylenetetramine HMTA->Step1 Salt 2-Bromoallylhexaminium Bromide Salt Step1->Salt Step2 Step 2: Acid Hydrolysis (HCl, EtOH/H₂O) Salt->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound.

4.1.1. Protocol: Synthesis of this compound (Adapted from Organic Syntheses, Coll. Vol. 5, p.121)[8]

Part A: 2-Bromoallylhexaminium bromide

  • In a 1 L round-bottom flask, dissolve hexamethylenetetramine (140 g, 1.00 mol) in 500 mL of chloroform.

  • Add 2,3-dibromopropene (200 g, 1.00 mol) dropwise over 1 hour with stirring. The product will begin to precipitate.

  • After addition is complete, stir the mixture under reflux for 3 hours.

  • Cool the mixture in an ice bath. Collect the salt by suction filtration and air-dry. Yield: 292–308 g (86–91%).

Part B: this compound

  • Dissolve the crude hexaminium salt (204 g, 0.60 mol) in a warm solution of water (400 mL), ethanol (2 L), and concentrated HCl (480 mL, 5.8 moles).

  • Allow the mixture to stand for 24 hours. A precipitate of ammonium chloride will form.

  • Remove the precipitate by suction filtration.

  • Concentrate the mother liquor to a volume of ~600 mL under reduced pressure. Remove any further precipitate by filtration.

  • Evaporate the mother liquor to dryness. Dissolve the residue in 300 mL of water.

  • Cool the solution in an ice bath and make it strongly alkaline (pH > 13) by the slow addition of 6N NaOH solution.

  • Separate the resulting heavy oil. Extract the aqueous phase with ether (100 mL).

  • Combine the oil and the ether extract, wash with saturated brine, and dry over anhydrous potassium carbonate.

  • Filter and distill under reduced pressure to collect colorless this compound. bp: 65–68°C / 100 mm Hg. Yield: 49–59 g (59–72% from the salt).[8]

4.2. Step B: N-Functionalization by Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds in a controlled manner, avoiding the over-alkylation issues of direct alkylation.[10][11] The reaction proceeds via the in-situ formation of an imine (or iminium ion) from the amine and a carbonyl compound, which is then immediately reduced by a mild, selective reducing agent.[12]

4.2.1. Protocol: Synthesis of N-Benzyl-2-bromoallylamine

Materials & Equipment:

  • This compound (synthesized in Step A)

  • Benzaldehyde (≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.36 g, 10 mmol, 1.0 equiv.) and 40 mL of anhydrous dichloromethane.

  • Carbonyl Addition: Add benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.) followed by a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (8:2 hexane/EtOAc) until the starting materials are consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in section 3.2.

Structural Characterization and Validation

Proper characterization is crucial to confirm the structure and purity of the synthesized N-substituted this compound derivatives.

TechniqueKey Observables for the 2-Bromoallyl Moiety
¹H NMR Methylene protons (-CH₂-N): Singlet or doublet around δ 3.5-4.0 ppm.Vinyl protons (=CH₂): Two distinct signals (doublets or singlets) between δ 5.5-6.0 ppm.
¹³C NMR Methylene carbon (-CH₂-N): Signal around δ 50-60 ppm.Brominated vinyl carbon (>C=C-Br): Signal around δ 120-125 ppm.Terminal vinyl carbon (=CH₂): Signal around δ 115-120 ppm.
Mass Spec. Isotopic pattern showing two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes) in the molecular ion and bromine-containing fragments.
IR Spec. N-H stretch (secondary amines): A single, sharp peak around 3300-3400 cm⁻¹.C=C stretch: A peak around 1630-1650 cm⁻¹.

Synthetic Applications: Ring-Closing Metathesis (RCM)

The N-substituted this compound products are excellent substrates for RCM, a powerful reaction for forming cyclic alkenes.[13][14] By introducing a second terminal alkene into the molecule, intramolecular metathesis can be used to construct nitrogen heterocycles.[3]

RCM_Application Fig. 3: Application in Ring-Closing Metathesis Start N-allyl-N-(2-bromoallyl)amine Derivative Product Dihydropyridine Derivative Start->Product RCM Catalyst Grubbs' Catalyst (e.g., Grubbs II) Catalyst->Product Byproduct + Ethylene (gas) Product->Byproduct

Caption: Synthesis of a heterocycle via RCM.

This strategy provides rapid access to functionalized dihydropyridines, which can be further modified at the vinyl bromide position or reduced to the corresponding piperidines.

Safety and Handling

Critical Reagent Hazard: 2,3-Dibromopropene is a lachrymator and is harmful if swallowed or inhaled. It causes skin irritation and serious eye damage.[15][16]

Mandatory Precautions:

  • Engineering Controls: Always handle 2,3-dibromopropene in a certified chemical fume hood with good ventilation.[17]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[17]

  • Handling: Avoid breathing vapors. Wash hands thoroughly after handling.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[18]

Conclusion

The synthesis of N-substituted this compound derivatives is readily achievable through well-established and reliable methodologies. Direct alkylation of amines with 2,3-dibromopropene offers a rapid and efficient route for simpler substrates, while the two-step approach involving the Delépine reaction and subsequent N-functionalization provides greater versatility for constructing more complex molecules. By understanding the principles behind these methods and adhering to the detailed protocols, researchers can confidently produce these valuable synthetic intermediates for applications in drug discovery, medicinal chemistry, and materials science.

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Delépine Synthesis of 2-Bromoallylamine: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-bromoallylamine via the Delépine reaction, a robust and reliable method for the preparation of primary amines from alkyl halides. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and safe execution of this valuable transformation.

Introduction: The Utility of the Delépine Reaction

The Delépine reaction stands as a classic and highly effective method for the synthesis of primary amines.[1][2] It involves the reaction of an alkyl or benzyl halide with hexamethylenetetramine (also known as hexamine or urotropine) to form a stable quaternary ammonium salt, referred to as a hexaminium salt.[1][3] This intermediate salt is then hydrolyzed under acidic conditions to yield the desired primary amine.[4][5]

A significant advantage of the Delépine reaction is its ability to selectively produce primary amines with minimal side reactions.[2] This selectivity arises because hexamethylenetetramine is a tertiary amine, and its reaction with the alkyl halide forms a quaternary salt, preventing further alkylation that often plagues other amine synthesis methods like direct alkylation of ammonia.[2][6] The reaction is particularly well-suited for reactive halides such as allylic and benzylic halides, and α-halo ketones.[2][4][5]

This application note focuses on the synthesis of this compound, a valuable building block in organic synthesis, from the readily available starting material, 2,3-dibromopropene. The Delépine synthesis provides a more convenient and higher-yielding route compared to other reported methods.[7]

Reaction Mechanism and Rationale

The Delépine synthesis of this compound proceeds in two key stages:

Step 1: Formation of the Hexaminium Salt

The synthesis initiates with a bimolecular nucleophilic substitution (SN2) reaction.[1][4] The nitrogen atom of hexamethylenetetramine acts as a nucleophile, attacking the electrophilic carbon of 2,3-dibromopropene. This results in the displacement of a bromide ion and the formation of the 2-bromoallylhexaminium bromide salt. This salt often precipitates from the reaction mixture, facilitating its isolation.[1]

Step 2: Acidic Hydrolysis

The isolated hexaminium salt is then subjected to acidic hydrolysis, typically using a mixture of hydrochloric acid and ethanol.[3][4][5] This step cleaves the C-N bonds of the hexaminium cage, ultimately liberating the primary amine as its hydrochloride salt. The hydrolysis also produces formaldehyde (which can form its diethyl acetal in the presence of ethanol) and ammonium chloride as byproducts.[1][3] Subsequent basification of the reaction mixture liberates the free this compound, which can then be extracted and purified.

The overall workflow of the synthesis is depicted in the following diagram:

Delepine_Synthesis_Workflow Start Starting Materials: 2,3-Dibromopropene Hexamethylenetetramine Salt_Formation Step 1: Formation of 2-Bromoallylhexaminium Bromide Start->Salt_Formation Chloroform Hydrolysis Step 2: Acidic Hydrolysis (HCl, Ethanol/Water) Salt_Formation->Hydrolysis Workup Work-up: Basification (NaOH) Extraction Hydrolysis->Workup Purification Purification: Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the Delépine Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and is designed for the safe and efficient synthesis of this compound.[7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-DibromopropeneReagente.g., Sigma-AldrichShould be redistilled before use for optimal results.[7]
Hexamethylenetetramine≥99.5%e.g., Sigma-Aldrich
ChloroformACS Gradee.g., Fisher Scientific
Ethanol95% or Absolutee.g., VWR
Hydrochloric AcidConcentrated (12N)e.g., VWR
Sodium HydroxidePellets or 6N solutione.g., VWR
Diethyl EtherAnhydrouse.g., VWR
Potassium CarbonateAnhydrouse.g., VWRFor drying
Saturated Sodium Chloride SolutionLab prepared
Step-by-Step Procedure

Part A: Synthesis of 2-Bromoallylhexaminium Bromide

  • In a well-ventilated fume hood, dissolve 84 g (0.60 mole) of hexamethylenetetramine in 400 mL of chloroform in a 1 L round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 120 g (0.60 mole) of freshly distilled 2,3-dibromopropene.

  • Stir the reaction mixture at room temperature. A white precipitate of the hexaminium salt will begin to form. Continue stirring for at least 4 hours to ensure complete reaction.

  • Collect the white precipitate by suction filtration and wash the solid with two 50 mL portions of cold chloroform to remove any unreacted starting materials.

  • Air-dry the 2-bromoallylhexaminium bromide. The crude salt is typically used directly in the next step without further purification.[1]

Part B: Hydrolysis and Isolation of this compound

  • Prepare a solution of 480 mL (5.8 moles) of concentrated hydrochloric acid, 400 mL of water, and 2 L of ethanol in a large flask.

  • Add the crude 2-bromoallylhexaminium bromide (approximately 0.60 mole) to this acidic solution.

  • Allow the reaction mixture to stand at room temperature for at least 24 hours. A precipitate of ammonium chloride will form.

  • Remove the ammonium chloride by suction filtration.

  • Concentrate the filtrate to a volume of about 600 mL using a rotary evaporator.

  • Filter off any additional ammonium chloride that precipitates upon concentration.

  • Evaporate the remaining filtrate to dryness under reduced pressure.

  • Dissolve the residue in 300 mL of water and cool the solution in an ice bath.

  • While stirring and maintaining a low temperature, slowly add a 6N sodium hydroxide solution to make the solution strongly alkaline (pH ~13). This will liberate the free amine, which will separate as a heavy, reddish-brown oil.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer.

  • Extract the aqueous layer with 100 mL of diethyl ether.

  • Combine the organic layer and the ether extract, and wash with 50 mL of saturated sodium chloride solution.

  • Dry the combined organic phases over anhydrous potassium carbonate.

  • Filter to remove the drying agent and distill the filtrate under reduced pressure.

  • Collect the colorless this compound fraction at 65–68 °C/100 mm Hg. The expected yield is 49–59 g (59–72%).[7]

Safety Precautions and Handling

Researcher safety is paramount. A thorough risk assessment should be conducted before commencing this synthesis.

  • 2,3-Dibromopropene: This compound is a strong lachrymator and can cause severe skin and eye irritation.[8][9] It is also harmful if swallowed or inhaled.[10] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • This compound: The product is also an irritant.[8][9] Handle with the same level of precaution as the starting material.

  • Chloroform: Chloroform is a toxic and carcinogenic solvent.[3] All operations involving chloroform must be performed in a fume hood.

  • Hydrochloric Acid and Sodium Hydroxide: These are corrosive reagents. Handle with care and appropriate PPE. The neutralization step is exothermic and should be performed with cooling.

  • General Precautions: The entire procedure should be conducted in a well-ventilated laboratory.[8][9] Ensure that all glassware is properly secured and that a fire extinguisher and safety shower/eyewash station are readily accessible.

Mechanistic Visualization

The following diagram illustrates the key chemical transformations in the Delépine synthesis of this compound.

Delepine_Mechanism cluster_step1 Step 1: SN2 Reaction cluster_step2 Step 2: Acidic Hydrolysis cluster_workup Work-up 2,3-Dibromopropene Hexaminium_Salt 2,3-Dibromopropene->Hexaminium_Salt + Hexamethylenetetramine Hexamethylenetetramine Hexaminium_Salt_Hydrolysis 2-Bromoallylamine_HCl This compound Hydrochloride Hexaminium_Salt_Hydrolysis->2-Bromoallylamine_HCl + HCl, H2O/EtOH Byproducts Formaldehyde + Ammonium Chloride Hexaminium_Salt_Hydrolysis->Byproducts 2-Bromoallylamine_HCl_Workup This compound Hydrochloride 2-Bromoallylamine_Free 2-Bromoallylamine_HCl_Workup->2-Bromoallylamine_Free + NaOH

Caption: Reaction mechanism of the Delépine synthesis.

Conclusion

The Delépine reaction provides an efficient and selective pathway for the synthesis of this compound from 2,3-dibromopropene. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The straightforward nature of the reaction, coupled with good yields, makes it a preferred method for accessing primary amines in various research and development settings.

References

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The Strategic Deployment of 2-Bromoallylamine in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromoallylamine as a Bifunctional Synthon

Nitrogen-containing heterocycles form the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products, driving continuous innovation in synthetic methodology.[1] Within the chemist's toolkit, bifunctional reagents that allow for the rapid assembly of molecular complexity are of paramount importance.[2] this compound stands out as a versatile and powerful C3N building block, uniquely equipped with two orthogonal reactive sites: a nucleophilic primary amine and an electrophilic vinyl bromide. This duality allows for its participation in a variety of cyclization and annulation strategies, making it an invaluable precursor for constructing a diverse range of heterocyclic scaffolds.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond a simple recitation of procedures to explain the mechanistic rationale behind its application. We will detail field-proven protocols for the synthesis of key heterocyclic systems, including pyrrolidines, dihydropyrroles, and pyridines, with a focus on palladium-catalyzed intramolecular cyclizations and tandem reactions.

I. Preparation of this compound: The Delépine Reaction

A reliable and scalable synthesis of the starting material is critical for any synthetic campaign. The Delépine reaction provides a convenient and high-yielding method for preparing this compound from the readily available 2,3-dibromopropene.[3][4] The reaction proceeds in two stages: first, the formation of a quaternary hexaminium salt via an SN2 reaction, followed by acidic hydrolysis to release the primary amine.[4]

Caption: General workflow for the Delépine synthesis of this compound.

Protocol 1: Synthesis of this compound[3]

A. 2-Bromoallylhexaminium bromide:

  • Charge a 2-L three-necked flask fitted with a mechanical stirrer, dropping funnel, and condenser with a solution of 154 g (1.10 moles) of hexamethylenetetramine in 1250 mL of chloroform.

  • Heat the solution to reflux while stirring. Add 200 g (1.00 mole) of 2,3-dibromopropene dropwise over 1 hour. A precipitate will form shortly after the addition begins.

  • After the addition is complete, continue stirring under reflux for 3 hours. Allow the mixture to stand overnight at room temperature.

  • Cool the mixture in an ice bath and collect the crude yellow salt by suction filtration. After air-drying, the yield of 2-bromoallylhexaminium bromide is typically 292–308 g (86–91%).

B. This compound:

  • Dissolve 204 g (0.60 mole) of the crude hexaminium salt in a warm solution prepared from 400 mL of water, 2 L of ethanol, and 480 mL of 12N hydrochloric acid. A white precipitate of ammonium chloride will form.

  • Allow the reaction mixture to stand for 24 hours, then remove the precipitate by suction filtration.

  • Concentrate the mother liquor to a volume of approximately 600 mL using a rotary evaporator. Remove any further precipitate by filtration.

  • Evaporate the mother liquor to dryness. Dissolve the resulting residue in 300 mL of water.

  • Cool the solution in an ice bath and make it strongly alkaline (pH 13) by the careful addition of 6N sodium hydroxide solution.

  • Transfer the two-phase mixture to a separatory funnel. Separate the lower, heavy red-brown oil (the crude amine).

  • Extract the aqueous phase with 100 mL of ether.

  • Combine the oil and the ether extract, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Filter to remove the drying agent and distill the filtrate under reduced pressure. Collect the colorless this compound at 65–68 °C / 100 mm Hg. The final yield is typically 49–59 g (59–72%).

II. Synthesis of 5-Membered Heterocycles via Intramolecular Heck Cyclization

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds, enabling the construction of cyclic and polycyclic systems.[5] For this compound, this strategy is particularly effective. The amine can be first functionalized—for example, by acylation or sulfonylation—and then reacted with an allylic partner to create a precursor bearing both the vinyl bromide and a tethered alkene. This sets the stage for a 5-exo-trig cyclization to generate exocyclic methylene pyrrolidinones or related structures.

The choice of an N-allyl substituent on an enaminone derived from this compound provides a sophisticated substrate for a tandem reaction sequence, leading to highly substituted pyrroles.[6]

heck_mechanism Start N-Acyl-N-allyl-2-bromoallylamine OxAdd OxidativeAddition Intermediate(Alkenyl-Pd(II)-Br) Start->OxAdd Oxidative Addition Pd0 Pd(0)Ln Pd0->OxAdd Coord π-Complex(Alkene Coordination) OxAdd->Coord Intramolecular Coordination Insert σ-Alkyl-Pd(II)Intermediate Coord->Insert 5-exo-trig Migratory Insertion Product 2-Methylene-pyrrolidinone Derivative Insert->Product β-Hydride Elimination Base Base Base->Pd0 Reductive Elimination of H-Base+

Caption: Catalytic cycle for the intramolecular Heck reaction.

Application Focus: Synthesis of Polysubstituted Pyrroles

A notable application involves a one-pot tandem reaction where an N-allyl enaminone (formed from a 1,3-dicarbonyl and an amine) undergoes in-situ bromination followed by a highly regioselective intramolecular Heck reaction. By starting with an N-allyl amine and reacting it with a suitable precursor, one can generate the Heck substrate in situ. While the literature demonstrates this with N-allyl enaminones, the principle can be extended to substrates derived from this compound.[6]

Protocol 2: Representative Synthesis of a 2-Methylene-pyrrolidinone Derivative (Conceptual Protocol)

This protocol is conceptual, based on established intramolecular Heck reaction principles applied to a substrate derived from this compound.

A. Synthesis of N-Acyl-N-allyl-2-bromoallylamine Precursor:

  • First, synthesize N-allyl-2-bromoallylamine by reacting this compound with allyl bromide.

  • In a round-bottom flask, dissolve N-allyl-2-bromoallylamine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add an acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Perform an aqueous workup, dry the organic layer over MgSO₄, and purify by column chromatography to yield the Heck precursor.

B. Intramolecular Heck Cyclization:

  • To a degassed solution of the precursor (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by silica gel chromatography to obtain the 2-methylene-pyrrolidinone product.

III. Synthesis of 6-Membered Heterocycles: Pyridines via Palladium-Catalyzed Annulation

The bifunctional nature of this compound makes it an excellent candidate for annulation reactions to form six-membered rings like pyridines. The general strategy involves the reaction of an N-(2-bromoallyl)enamine with a palladium catalyst. The reaction proceeds via an initial oxidative addition of the Pd(0) into the C-Br bond, followed by intramolecular insertion of the enamine double bond, and subsequent elimination/aromatization steps to furnish the pyridine ring. This approach offers a chemodivergent route to either pyrroles or pyridines, controlled by the substituents on the enamine precursor.[6]

pyridine_synthesis Enaminone N-(2-bromoallyl)Enaminone Pd_complex Alkenyl-Pd(II)Complex Enaminone->Pd_complex Oxidative Addition Pd_cat Pd(0) Catalyst Pd_cat->Pd_complex Cyclized_int Cyclized Pd(II)Intermediate Pd_complex->Cyclized_int 6-endo-trig Cyclization Pyridine PolysubstitutedPyridine Cyclized_int->Pyridine β-H Elimination & Aromatization

Caption: Simplified pathway for pyridine synthesis via Heck-type annulation.

Protocol 3: Synthesis of a Polysubstituted Pyridine Derivative[6]

This protocol is adapted from the tandem bromination/Heck reaction of N-allyl enaminones, illustrating the cyclization step which is applicable to pre-formed N-(2-bromoallyl)enaminone substrates.

  • Prepare the N-(2-bromoallyl)enaminone substrate by reacting this compound with a suitable 1,3-dicarbonyl compound.

  • In a reaction vial, combine the N-(2-bromoallyl)enaminone (1.0 equiv), Pd(OAc)₂ (10 mol%), P(o-tol)₃ (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous dioxane as the solvent.

  • Seal the vial and heat the mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted pyridine.

IV. Synthesis of 7-Membered Heterocycles: Azepines

The synthesis of seven-membered rings like azepines presents a greater challenge due to entropic factors. However, powerful cyclization methods can overcome this barrier. Ring-closing metathesis (RCM) is a prominent strategy for forming medium and large rings. A hypothetical but synthetically viable route to a tetrahydroazepine core involves the di-allylation of this compound, followed by RCM.

Heterocycle ClassRing SizeKey Synthetic StrategyTypical Precursor from this compound
Pyrrolidinones5Intramolecular Heck ReactionN-Acyl-N-allyl-2-bromoallylamine
Dihydropyrroles5Tandem Amination/CyclizationThis compound + Alkyne
Pyridines6Palladium-Catalyzed AnnulationN-(2-bromoallyl)enamine
Tetrahydroazepines7Ring-Closing Metathesis (RCM)N,N-Diallyl-2-bromoallylamine

Conclusion

This compound serves as a potent and versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. Its bifunctional nature, combining a nucleophilic amine and an electrophilic vinyl bromide, enables a diverse array of synthetic transformations. The intramolecular Heck reaction, in particular, provides a robust and reliable pathway to functionalized five- and six-membered rings. By understanding the underlying mechanisms and leveraging modern catalytic methods, researchers can strategically employ this compound to rapidly construct complex molecular architectures relevant to drug discovery and materials science. The protocols and strategies outlined in this guide offer a solid foundation for the practical application of this valuable synthon.

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Application Notes and Protocols: 2-Bromoallylamine as a Monomer in Radical Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the use of 2-bromoallylamine as a monomer in radical polymerization. It is designed to equip researchers with the foundational knowledge, experimental protocols, and critical insights necessary for the successful synthesis and application of poly(this compound) and its derivatives.

Introduction: The Potential of this compound in Polymer Chemistry

This compound is a bifunctional monomer possessing a reactive vinyl group amenable to radical polymerization and a primary amine group that can be further functionalized. The presence of a bromine atom also introduces the potential for post-polymerization modification reactions. These characteristics make poly(this compound) a promising scaffold for a variety of applications, including drug delivery, gene therapy, and the development of antimicrobial surfaces.[1]

However, the radical polymerization of allylic monomers, including this compound, is often challenging due to a phenomenon known as degradative chain transfer.[2] This process can lead to the formation of low molecular weight oligomers. A thorough understanding of the polymerization mechanism and careful control of reaction conditions are therefore crucial for synthesizing high molecular weight polymers.

Mechanistic Insights into the Radical Polymerization of Allylamines

The radical polymerization of vinyl monomers proceeds through three main stages: initiation, propagation, and termination.[3]

  • Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced thermally or photochemically. These primary radicals then react with a monomer molecule to form an initiated monomer radical.[4]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This step repeats to build the polymer backbone.[4]

  • Termination: The polymerization process ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).[3]

A significant challenge in the polymerization of allylamines is the competing reaction of degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in a stable, less reactive allylic radical that is slow to re-initiate polymerization, leading to a decrease in the overall rate of polymerization and the formation of low molecular weight polymers.[2]

To circumvent this issue, the polymerization of allylamine and its derivatives is often carried out in acidic media.[5] Protonation of the amine group reduces the electron-donating character of the nitrogen atom, which in turn decreases the stability of the allylic radical, thereby suppressing degradative chain transfer.

Below is a diagram illustrating the key steps in the radical polymerization of this compound, including the competing degradative chain transfer pathway.

G cluster_main Radical Polymerization of this compound Initiator Initiator Primary_Radical Primary_Radical Initiator->Primary_Radical Decomposition Initiated_Monomer Initiated_Monomer Primary_Radical->Initiated_Monomer Initiation (Addition to Monomer) Growing_Chain Growing_Chain Initiated_Monomer->Growing_Chain Propagation (Addition of Monomers) Monomer This compound Polymer Polymer Growing_Chain->Polymer Termination Allylic_Radical Stable Allylic Radical Growing_Chain->Allylic_Radical Degradative Chain Transfer (H-abstraction from Monomer)

Figure 1: General scheme of the radical polymerization of this compound, highlighting the desired propagation pathway and the competing degradative chain transfer.

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of poly(this compound). Researchers should note that optimization of these conditions may be necessary to achieve desired polymer characteristics.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially Available>95%Should be stored under an inert atmosphere and refrigerated.
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)Commercially Available>98%Water-soluble radical initiator.
Hydrochloric Acid (HCl)Commercially Available37%Used to protonate the monomer.
Deionized WaterLaboratory SupplyN/AShould be degassed before use.
MethanolCommercially AvailableACS GradeUsed for polymer precipitation.
Protocol for Radical Polymerization of this compound Hydrochloride

This protocol is adapted from procedures for the polymerization of allylamine salts.[5]

Step 1: Monomer Salt Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in deionized water to a concentration of 2 M.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring.

  • Allow the solution to warm to room temperature.

Step 2: Polymerization

  • Transfer the this compound hydrochloride solution to a Schlenk flask.

  • Add the radical initiator, AAPH, to the solution (typically 1-3 mol% with respect to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 60-70 °C and stir for 24-48 hours.

Step 3: Polymer Isolation and Purification

  • After the polymerization period, cool the reaction mixture to room temperature.

  • Slowly pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Collect the white precipitate by vacuum filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator fragments.

  • Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.

The following diagram outlines the experimental workflow for the synthesis of poly(this compound hydrochloride).

G cluster_workflow Synthesis Workflow Monomer_Prep Monomer Salt Preparation (this compound + HCl in H2O) Polymerization Polymerization (AAPH, 60-70°C, 24-48h under N2) Monomer_Prep->Polymerization Isolation Polymer Isolation (Precipitation in Methanol) Polymerization->Isolation Purification Purification & Drying (Washing with Methanol & Vacuum Drying) Isolation->Purification Characterization Characterization (FTIR, NMR, GPC) Purification->Characterization

Figure 2: Step-by-step workflow for the synthesis of poly(this compound hydrochloride).

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm the presence of characteristic functional groups.Broad peak around 3400 cm⁻¹ (N-H stretch), peaks around 2900 cm⁻¹ (C-H stretch), and disappearance of the C=C stretch around 1640 cm⁻¹.
¹H NMR Spectroscopy To elucidate the polymer structure.Broad signals corresponding to the polymer backbone protons. Disappearance of the sharp vinyl proton signals of the monomer.
¹³C NMR Spectroscopy To further confirm the polymer structure.Signals corresponding to the carbons in the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).Provides information on the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Determines the decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).Provides information on the amorphous or crystalline nature of the polymer.

Potential Applications and Future Directions

The unique combination of a polyamine backbone with pendant bromo groups opens up a wide range of possibilities for poly(this compound).

  • Drug and Gene Delivery: The primary amine groups can be protonated to form polycations that can complex with negatively charged nucleic acids (DNA, siRNA) for gene delivery applications.[1] They can also be conjugated with targeting ligands or therapeutic agents.

  • Antimicrobial Surfaces: Cationic polymers are known to exhibit antimicrobial properties by disrupting bacterial cell membranes.[1] Poly(this compound) could be coated on surfaces to prevent biofilm formation.

  • Functional Materials: The bromine atoms can serve as handles for post-polymerization modification via nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This could be utilized to create materials with tailored properties for applications such as ion exchange resins or sensors.[1]

Future research could focus on controlled radical polymerization techniques, such as RAFT or ATRP, to synthesize well-defined poly(this compound) with controlled molecular weights and narrow polydispersities.[6] This would provide greater control over the material properties and enhance their performance in various applications.

References

  • Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis - MDPI. Available from: [Link]

  • Synthesis of Functionalizable and Degradable Polymers by ROMP - PMC - NIH. Available from: [Link]

  • Process for producing poly (allylamine) derivatives - Google Patents.
  • 2 - Organic Syntheses Procedure. Available from: [Link]

  • (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate. Available from: [Link]

  • Succinylation of Polyallylamine: Influence on Biological Efficacy and the Formation of Electrospun Fibers - MDPI. Available from: [Link]

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  • Photochemical Properties of Propargylamine-based Polymers - Materiale Plastice. Available from: [Link]

  • Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing). Available from: [Link]

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  • Synthesis and Characterization of Bromine- and Hydroxyl-Functionalized Polyaminals for CO₂ Capture - Preprints.org. Available from: [Link]

  • Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) - MDPI. Available from: [Link]

  • 2.9: Radical Polymerization - Chemistry LibreTexts. Available from: [Link]

  • Radical Deamination of Primary Amines for Initiation of Controlled Polymerization - PubMed. Available from: [Link]

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  • Selective C–H Activation of Unprotected Allyla- mines by Control of Catalyst Speciation - ChemRxiv. Available from: [Link]

  • Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP) - PubMed. Available from: [Link]

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Application Notes & Protocols: Leveraging 2-Bromoallylamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromoallylamine

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Success in this field often hinges on the strategic use of versatile chemical building blocks—reagents that offer multiple, distinct points for chemical modification. This compound stands out as such a scaffold. Its structure, deceptively simple, packs a powerful trifecta of functionalities: a nucleophilic primary amine, a vinyl bromide moiety amenable to cross-coupling reactions, and an alkene that can participate in a wide array of transformations.

This unique combination makes this compound a highly valuable starting material for synthesizing a diverse range of pharmaceutical intermediates. The primary amine serves as a robust handle for N-alkylation, amidation, and reductive amination, enabling the introduction of the scaffold into a target molecule.[1][2] Simultaneously, the vinyl bromide offers a gateway to carbon-carbon and carbon-heteroatom bond formation through well-established palladium-catalyzed cross-coupling reactions.[3] This dual reactivity allows for convergent and modular synthetic strategies, accelerating the discovery and development of new chemical entities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Critical Safety & Handling Protocols

Before any experimental work, it is imperative to understand and mitigate the risks associated with this compound.

Hazard Profile:

  • Severe Irritant: Contact with this compound can cause severe irritation to the skin and eyes.[4][5]

  • Lachrymator: The compound is a strong lachrymator, causing immediate tearing upon exposure to vapors.[5]

  • Thermal Instability: 2-Haloallylamines have been noted to polymerize with significant heat evolution, particularly during distillation at atmospheric pressure.[5]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations involving this compound must be performed in a properly functioning chemical fume hood.[4][6]

  • Personal Protective Equipment (PPE): At a minimum, standard PPE includes chemical splash goggles, a flame-resistant lab coat, and nitrile gloves. Given the severe irritant nature of the compound, wearing double gloves is strongly recommended.[4][5]

  • Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor exposure. Work deliberately and avoid rapid movements.

  • Waste Disposal: All chemical waste, including contaminated consumables, must be disposed of in accordance with local, state, and federal regulations. Quench any residual reagent with a suitable nucleophile (e.g., a large excess of an alcohol) before disposal.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.

Core Synthetic Application: N-Alkylation Reactions

N-alkylation is a foundational transformation for building molecular complexity from amine precursors.[1] The primary amine of this compound readily engages in nucleophilic substitution with various alkyl halides, providing a straightforward method for tethering its versatile functionality to other molecular fragments.

Causality Behind the Protocol: The choice of a base is critical. A non-nucleophilic base like potassium carbonate is used to neutralize the hydrobromic acid generated during the reaction without competing in the alkylation.[1] Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation of the base while not interfering with the nucleophile. The primary challenge in such reactions is over-alkylation, where the secondary amine product, often being more nucleophilic than the starting primary amine, reacts with another equivalent of the alkyl halide.[1][7] Using a slight excess of the this compound can help favor the mono-alkylation product.

Protocol 3.1: Synthesis of N-Benzyl-2-bromoallylamine

This protocol details the synthesis of a common secondary amine intermediate, where the 2-bromoallyl moiety is attached to a benzyl group.

Caption: N-Alkylation of this compound with benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile to create a slurry.

  • Add this compound (1.0 eq) to the slurry with vigorous stirring.

  • Add benzyl bromide (1.05 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-bromoallylamine.

Data Summary Table:

ParameterValue/ConditionRationale
Solvent Anhydrous AcetonitrilePolar aprotic solvent ideal for SN2 reactions.
Base Potassium Carbonate (K₂CO₃)Neutralizes HBr byproduct without acting as a nucleophile.
Temperature Reflux (~82°C)Provides sufficient activation energy for the reaction.
Stoichiometry Slight excess of benzyl bromideDrives the reaction to completion.
Expected Yield 75-85%Typical for this type of transformation.

Advanced Application: Intramolecular Cyclization for Heterocycle Synthesis

The true synthetic power of this compound derivatives is realized when they are used to construct cyclic systems, which form the core of countless pharmaceuticals.[9] By first N-alkylating this compound with a substrate containing another reactive group, an intermediate is formed that is primed for an intramolecular cyclization reaction.

Causality Behind the Protocol: This protocol demonstrates a palladium-catalyzed intramolecular Heck reaction. The N-allylated 2-iodobenzamide intermediate is designed specifically for this purpose. Palladium(0) undergoes oxidative addition into the aryl-iodide bond. The resulting aryl-palladium(II) species is then positioned for an intramolecular insertion into the alkene of the bromoallyl group. Subsequent β-hydride elimination and reductive elimination regenerate the Pd(0) catalyst and furnish the cyclized product. The choice of a phosphine ligand (e.g., P(o-tol)₃) is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

Protocol 4.1: Synthesis of a Dihydroisoquinolinone Intermediate

This protocol outlines a two-step sequence: N-acylation followed by an intramolecular Heck cyclization to form a dihydroisoquinolinone scaffold.

A This compound + 2-Iodobenzoyl Chloride B Step 1: N-Acylation (Et₃N, DCM, 0°C to RT) A->B C Intermediate: N-(2-bromoallyl)-2-iodobenzamide B->C D Step 2: Intramolecular Heck Cyclization (Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 100°C) C->D E Final Product: 4-(bromomethylene)isoquinolin-1(2H)-one D->E

Caption: Two-step workflow for dihydroisoquinolinone synthesis.

Step 1: Synthesis of N-(2-bromoallyl)-2-iodobenzamide

  • Dissolve this compound (1.0 eq) and triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (DCM) in a flask cooled to 0°C.

  • Slowly add a solution of 2-iodobenzoyl chloride (1.1 eq) in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the amide intermediate, which can often be used in the next step without further purification.

Step 2: Intramolecular Heck Cyclization

  • To a flame-dried Schlenk flask, add the N-(2-bromoallyl)-2-iodobenzamide intermediate (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon) three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Heat the mixture to 100°C and stir for 12-18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the organic phase extensively with water to remove DMF, followed by a final wash with brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target dihydroisoquinolinone.

Strategic Application: A Building Block for DPP-IV Inhibitor Scaffolds

While not a direct reagent in the most common synthesis of the DPP-IV inhibitor Vildagliptin, the structural motifs accessible from this compound are highly relevant.[10][11] The 2-aminoallyl unit can be considered a versatile synthon. For instance, oxidative cleavage of the double bond (e.g., via ozonolysis or dihydroxylation followed by periodate cleavage) can unmask a carbonyl group, leading to valuable α-amino ketone or α-amino aldehyde intermediates.[3] These are key pharmacophores in many enzyme inhibitors.

cluster_workflow Strategic Transformation of this compound Core Start N-Protected This compound Step1 Heck or Suzuki Cross-Coupling Start->Step1 Intermediate1 Substituted Allylamine Derivative Step1->Intermediate1 Step2 Oxidative Cleavage (e.g., O₃ then DMS) Intermediate1->Step2 Product α-Amino Aldehyde/Ketone (Key Pharmacophore) Step2->Product

Caption: Conceptual workflow for converting the this compound scaffold into a key pharmaceutical pharmacophore.

This strategic thinking allows a researcher to envision this compound not just for what it is, but for the latent functionality it contains. By combining its known reactions—N-alkylation, cross-coupling, and alkene transformations—a medicinal chemist can rapidly generate a library of diverse intermediates for screening and lead optimization.

References

  • Organic Syntheses, Coll. Vol. 43, p.6 (1963); Vol. 43, p.6 (1963). This compound. [Online]. Available: [Link]

  • Organic Syntheses, Coll. Vol. 5, p.514 (1973); Vol. 44, p.45 (1964). N-(2-BROMOALLYL)ETHYLAMINE. [Online]. Available: [Link]

  • Google Patents. (2019). Preparation method of vildagliptin intermediate. CN110590632A. [Online].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Intermediates in Modern Drug Synthesis: A Focus on 2-Bromo-N-propan-2-ylacetamide. [Online]. Available: [Link]

  • ResearchGate. (2019). Synthesis of N‐functionalized N‐(2‐bromoallyl)amines from allyl carbamate 4. [Online]. Available: [Link]

  • PubMed Central. (2024). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. [Online]. Available: [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). An efficient synthesis of Vildagliptin intermediates. [Online]. Available: [Link]

  • Walsh Medical Media. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Online]. Available: [Link]

  • MDPI. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Online]. Available: [Link]

  • ResearchGate. (2019). A facile method to synthesize vildagliptin. [Online]. Available: [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Online]. Available: [Link]

  • Khan Academy. Synthesis using alkynes. [Online]. Available: [Link]

  • WIPO Patentscope. (2013). NEW PROCESS AND INTERMEDIATES FOR THE SYNTHESIS OF VILDAGLIPTIN. WO/2013/083326. [Online]. Available: [Link]

  • Organic Syntheses. (2018). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes. [Online]. Available: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. [Online]. Available: [Link]

  • Synthesis of Main Impurity of Vildagliptin. [Online]. Available: [Link]

  • MDPI. (2022). N-Dealkylation of Amines. [Online]. Available: [Link]

  • ResearchGate. (2025). Rearrangment–Cyclization of Dialkyl(4-hydroxybut-2-ynyl)(3-phenylprop-2-enyl)ammonium Bromides in the Presence of Aqueous Alkali. [Online]. Available: [Link]

  • National Institutes of Health. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Online]. Available: [Link]

  • PubMed. (2023). N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. [Online]. Available: [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). Reaction of RX with NH3 and amines. [Online]. Available: [Link]

  • National Institutes of Health. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Online]. Available: [Link]

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Application Note: A Comprehensive Guide to the Purification of Crude 2-Bromoallylamine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Bromoallylamine is a valuable and highly reactive bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the presence of a primary amine and a vinyl bromide moiety, allowing for diverse downstream chemical transformations. However, the crude product, often synthesized via the Delépine reaction from 2,3-dibromopropene, contains impurities and residual reagents that must be removed to ensure high-purity material for subsequent applications[1][2].

This application note provides a detailed, safety-centric guide for the purification of crude this compound. The inherent thermal instability and hazardous properties of this compound preclude the use of simple atmospheric distillation. Therefore, this protocol is exclusively focused on vacuum distillation , a technique essential for preserving the integrity of the molecule. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural steps, the scientific rationale behind them, and critical safety protocols.

Scientific Principles & Rationale

The successful purification of this compound hinges on a clear understanding of its chemical properties and the principles of the chosen purification technique. The strategy is dictated by three primary factors: thermal instability, the nature of the crude mixture, and the compound's toxicity.

The Challenge: Thermal Instability and Reactivity

The most significant challenge in handling this compound and related 2-haloallylamines is their propensity to undergo violent, exothermic polymerization upon heating[3]. Distillation at atmospheric pressure would require temperatures high enough to initiate this hazardous decomposition.

Causality: The combination of the amine group and the reactive allyl bromide system makes the molecule susceptible to self-reaction. The primary mechanism for purification must, therefore, minimize thermal stress.

The Solution: Vacuum Distillation

Vacuum distillation is the cornerstone of this purification protocol. By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered. This relationship is governed by the Clausius-Clapeyron equation, which dictates that a liquid's vapor pressure increases with temperature. To boil, the vapor pressure must equal the applied pressure of the system. Lowering the system pressure thus lowers the required boiling temperature. For this compound, this allows for distillation at a temperature well below its decomposition threshold. A reported procedure successfully distills the compound at 65–68°C under a reduced pressure of 100 mm Hg, a stark contrast to what would be required at atmospheric pressure (760 mm Hg)[1].

Essential Pre-Distillation Work-up

The crude this compound, particularly from a Delépine synthesis, exists as a hydrochloride salt in an acidic aqueous solution[1][4]. It is non-volatile in this form and must be converted to the free base before distillation. This involves a multi-step work-up process:

  • Neutralization: The acidic solution is made strongly alkaline (e.g., with NaOH) to deprotonate the amine hydrochloride, liberating the free this compound as an oily layer.

  • Extraction: The free amine is extracted from the aqueous phase using an immiscible organic solvent, such as ether.

  • Drying: Any residual water is removed from the organic extract using a suitable drying agent (e.g., anhydrous potassium carbonate)[1]. Water present during distillation can cause pressure fluctuations and interfere with purification efficiency.

This sequence ensures that only the organic, water-free crude amine is introduced into the distillation flask.

Hazard Assessment & Critical Safety Precautions

Caution! Contact with this compound can cause severe eye and skin irritation[1]. It is harmful if swallowed or in contact with skin[5]. The risk of violent polymerization during heating is significant[3]. All operations must be conducted with strict adherence to safety protocols.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to mitigate the risks of chemical exposure and thermal hazards.

  • Eye Protection: Chemical splash goggles in combination with a full-face shield.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Viton or thick-cut nitrile). Double-gloving is recommended[6].

  • Body Protection: A flame-resistant laboratory coat, worn fully buttoned, along with a chemical-resistant apron.

  • General Attire: Full-length pants and closed-toe shoes are mandatory[6].

Engineering Controls & Emergency Preparedness
  • Chemical Fume Hood: All handling of this compound, including the entire distillation process, must be performed inside a certified and properly functioning chemical fume hood to prevent inhalation of vapors[1][7].

  • Ventilation: Ensure the work area is well-ventilated[8].

  • Emergency Equipment: The operator must know the location of and be trained to use the nearest emergency shower, eyewash station, and fire extinguisher (dry-chemical type)[7].

  • Blast Shield: A portable blast shield should be placed in front of the distillation apparatus as a precaution against unexpected violent reactions.

HazardNature of RiskMitigation & Precaution
Chemical Toxicity Severe skin and eye irritant; harmful if swallowed or inhaled.[1][5][9]Use of a fume hood and appropriate PPE (goggles, face shield, gloves, lab coat).
Thermal Instability Can polymerize with considerable evolution of heat during slow distillation at atmospheric pressure.[3]Strictly use vacuum distillation. Never heat above 90°C. Use a blast shield.
Glassware under Vacuum Risk of implosion from damaged or improperly assembled glassware.Inspect all glassware for cracks or star fractures before use. Assemble apparatus securely without stress.
Bumping/Sudden Boiling Can cause the apparatus to break apart and splash hot, hazardous material.[10]Use a magnetic stirrer for smooth boiling. Heat gradually with a heating mantle.

Materials & Equipment

Reagents & Consumables
  • Crude this compound solution

  • 6N Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Potassium Carbonate (K₂CO₃), granular

  • Dry ice and acetone (for cold trap)

  • Magnetic stir bar

  • Vacuum grease

Equipment
  • Round-bottom flasks (distillation and receiving)

  • Heating mantle with integrated magnetic stirrer

  • Short-path distillation head with thermometer port

  • Liebig or Vigreux condenser

  • Vacuum take-off adapter

  • Vacuum pump (capable of reaching <100 mm Hg)

  • Manometer (vacuum gauge)

  • Cold finger trap or Dewar condenser

  • Laboratory jack

  • Clamps and stands for securing the apparatus

  • pH paper or meter

Detailed Experimental Protocols

Protocol 1: Pre-Distillation Work-up of Crude this compound

This protocol assumes the crude product is in an acidic aqueous solution following a Delépine synthesis[1].

  • Cooling: Place the flask containing the crude this compound hydrochloride solution in an ice-water bath to cool it thoroughly. This mitigates the heat generated during the subsequent neutralization step.

  • Neutralization: While stirring, slowly add 6N sodium hydroxide solution until the solution is strongly alkaline (pH > 13). A heavy, reddish-brown oil of crude this compound will separate.

  • Extraction: Transfer the two-phase mixture to a separatory funnel. Separate the lower organic layer (the crude amine oil). Extract the remaining aqueous layer with at least one portion (e.g., 100 mL) of diethyl ether to recover any dissolved product.

  • Washing & Drying: Combine the initial oil with the ether extract. Wash this combined organic phase with a small volume of saturated sodium chloride (brine) solution to remove residual dissolved water and salts. Transfer the organic phase to a clean, dry Erlenmeyer flask and add anhydrous potassium carbonate. Swirl the flask periodically for 20-30 minutes until the liquid is clear and the drying agent no longer clumps together.

  • Filtration: Remove the drying agent by gravity or suction filtration, collecting the clear, dried filtrate which is now ready for distillation.

Protocol 2: Purification by Vacuum Distillation

The following diagram illustrates the essential components and flow of the vacuum distillation process.

Distillation_Workflow cluster_prep Pre-Distillation cluster_distill Distillation Process cluster_shutdown Shutdown Crude Crude Amine (Dried Solution) StirBar Add Stir Bar Crude->StirBar Flask Charge Distillation Flask (<2/3 Full) StirBar->Flask Assemble Assemble Glassware (in Fume Hood) Flask->Assemble Cooling Start Condenser Water Flow Assemble->Cooling Vacuum Apply Vacuum (Gradually) Cooling->Vacuum Heat Begin Stirring & Gentle Heating Vacuum->Heat Collect Collect Pure This compound Heat->Collect StopHeat Stop Heating Collect->StopHeat CoolDown Cool System Completely StopHeat->CoolDown BreakVac Break Vacuum (Slowly with N₂) CoolDown->BreakVac Disassemble Disassemble BreakVac->Disassemble

Caption: Workflow for the vacuum distillation of this compound.

Step-by-Step Procedure:

  • Apparatus Assembly: Securely assemble the distillation apparatus in the fume hood. Ensure all joints are lightly greased and sealed properly. The distillation flask should be placed in a heating mantle resting on a lab jack.

  • Charging the Flask: Add a magnetic stir bar to the distillation flask, followed by the dried crude this compound solution from Protocol 1. The flask should not be more than two-thirds full to prevent bumping[7].

  • System Checks: Begin circulating cold water through the condenser. Place a cold trap (filled with dry ice/acetone) between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Applying Vacuum: Ensure the system is sealed. Turn on the vacuum pump and slowly open the system to the vacuum, gradually reducing the pressure. Monitor the pressure using a manometer until it stabilizes at the target pressure (e.g., 100 mm Hg).

  • Heating and Distillation: Turn on the magnetic stirrer to ensure smooth boiling. Begin to gently heat the distillation flask.

  • Fraction Collection: Observe the thermometer in the distillation head.

    • Forerun: Collect any initial low-boiling distillate in a separate receiving flask. This fraction contains residual solvent and other volatile impurities.

    • Main Fraction: When the temperature at the distillation head stabilizes at the expected boiling point for the applied pressure (e.g., 65-68°C at 100 mm Hg), switch to a clean receiving flask to collect the pure, colorless this compound[1].

  • Shutdown: Once the main fraction has been collected and the distillation rate slows significantly, stop the heating by lowering and removing the heating mantle.

  • Cooling: Allow the entire apparatus to cool to room temperature while the vacuum is still applied. Do not break the vacuum on a hot system.

  • Breaking Vacuum: Once cool, slowly and carefully break the vacuum, preferably by bleeding in an inert gas like nitrogen. This prevents oxidation of the hot residue and potential pressure shocks.

  • Disassembly: Carefully disassemble the apparatus inside the fume hood. The purified product should be transferred to a clean, dark container for storage.

Post-Distillation Handling & Storage

Purified this compound can discolor over time, even when pure[1]. For optimal stability, it should be stored in a dark, tightly sealed container at low temperatures (e.g., 0°C)[1].

Data Summary & Troubleshooting

Table 1: Physical & Distillation Data for this compound
PropertyValueSource
Boiling Point 65–68 °C at 100 mm HgOrganic Syntheses, 1963[1]
Refractive Index (n²⁵D) 1.5075–1.5085Organic Syntheses, 1963[1]
Appearance Colorless OilOrganic Syntheses, 1963[1]
Table 2: Troubleshooting Guide for Vacuum Distillation
ProblemPotential CauseRecommended Solution
Bumping / Uncontrolled Boiling Uneven heating; no stirring; superheating.Ensure vigorous magnetic stirring is active. Heat gradually. Do not add boiling chips to a liquid that is already near its boiling point[10].
Pressure Will Not Drop Leak in the system.Check all joints and connections for proper sealing. Re-grease joints if necessary. Ensure the vacuum pump is functioning correctly.
No Distillate at Expected Temp. Pressure is higher than indicated; thermometer bulb is misplaced; insufficient heating.Verify manometer reading. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm. Increase heating gently.
Product Discolors During Distillation Residue in flask is overheating; air leak in the system.Stop the distillation before the flask boils to dryness[10]. Check for leaks. Consider distilling under a nitrogen bleed[3].

Conclusion

The purification of crude this compound is a procedure that demands precision, a thorough understanding of the compound's reactive nature, and an unwavering commitment to safety. Vacuum distillation is the only appropriate method for this task, as it successfully mitigates the severe risk of exothermic polymerization associated with heating at atmospheric pressure. By following the detailed pre-distillation work-up and the step-by-step vacuum distillation protocol outlined in this guide, researchers can consistently obtain high-purity this compound, ready for use in advanced synthetic applications.

References

  • Bottini, A. T., Dev, V., & Klinck, J. (1963). This compound. Organic Syntheses, 43, 6. doi:10.15227/orgsyn.043.0006. [Link]

  • Bottini, A. T., & Olsen, R. E. (1964). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, 44, 53. doi:10.15227/orgsyn.044.0053. [Link]

  • Cortese, F. (1930). ETHYLAMINE, 2-BROMO-, HYDROBROMIDE. Organic Syntheses, 10, 42. doi:10.15227/orgsyn.010.0042. [Link]

  • Georgia Institute of Technology. (n.d.). Distillations. Environmental Health & Safety. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007010045A1 - Process for the preparation of saturated or unsaturated primary fatty amines.
  • Gervajio, G. C. (2012). Distillation of Natural Fatty Acids and Their Chemical Derivatives. In Distillation – Advances from Modeling to Applications. InTech. doi:10.5772/48360. [Link]

  • Arishtam India. (2024). Safety & Precautions in Distillation. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Wang, G. W., & Ruan, J. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(3), 3564–3576. doi:10.3390/molecules19033564. [Link]

  • Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Brown, J. (n.d.). Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines. Doc Brown's Chemistry. Retrieved from [Link]

  • ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube. Retrieved from [Link]

  • DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol. Retrieved from [https://dy distill.com/blogs/distilling-knowledge/safety-precautions-when-distilling-alcohol]([Link] distill.com/blogs/distilling-knowledge/safety-precautions-when-distilling-alcohol)

  • Organic Syntheses. (n.d.). Diallylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Delépine reaction. Retrieved from [Link]

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Application Notes and Protocols for Protecting Group Strategies for 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: Navigating the Synthetic Challenges of 2-Bromoallylamine

This compound is a valuable bifunctional building block in organic synthesis, offering a primary amine for nucleophilic additions and a vinyl bromide for cross-coupling reactions. However, the inherent reactivity of the amine functionality often necessitates its protection to ensure chemoselectivity in subsequent transformations. The selection of an appropriate amine protecting group is paramount, as it must be robust enough to withstand the desired reaction conditions while being selectively removable without compromising the sensitive bromoallyl moiety. This document provides a detailed guide to the strategic application of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the protection of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the critical considerations for maintaining the integrity of the bromoallyl group.

Core Challenge: Preserving the Bromoallyl Functionality

The primary challenge in protecting this compound lies in the potential for undesired side reactions involving the vinyl bromide and the allylic double bond during the protection and, more critically, the deprotection steps. The ideal protecting group strategy must offer high-yielding protection and clean, high-fidelity deprotection that leaves the C-Br bond and the C=C double bond intact. This requires a careful consideration of the reaction conditions associated with each protecting group.

tert-Butoxycarbonyl (Boc) Protection: A Robust and Versatile Strategy

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and its stability to a broad range of non-acidic reagents and reaction conditions.[1][2]

Rationale for Use with this compound:

The Boc group is an excellent choice for protecting this compound, particularly when downstream reactions involve nucleophilic or basic conditions. The protection protocol is straightforward, and more importantly, the acidic deprotection conditions are generally mild enough to not interfere with the bromoallyl system.

Experimental Protocols:

Protocol 1.1: Boc-Protection of this compound

This protocol describes the synthesis of tert-butyl (2-bromoallyl)carbamate.

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Separatory funnel

    • Standard glassware

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution and stir until it dissolves.

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl (2-bromoallyl)carbamate.

Protocol 1.2: Deprotection of Boc-(2-bromoallyl)amine

This protocol describes the removal of the Boc group to regenerate this compound.

  • Materials:

    • tert-Butyl (2-bromoallyl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected this compound in dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add an excess of trifluoroacetic acid (typically 5-10 equivalents) or 4M HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the deprotected this compound.

Causality and Self-Validation:

The use of a biphasic THF/water system with a mild base like NaHCO₃ for protection ensures efficient reaction while minimizing potential side reactions.[3] The acidic deprotection is highly effective for Boc group removal.[4] The integrity of the bromoallyl group should be confirmed by ¹H NMR and ¹³C NMR spectroscopy after both protection and deprotection, looking for the characteristic signals of the vinyl protons and the carbon bearing the bromine.

Benzyloxycarbonyl (Cbz) Protection: Orthogonality through Hydrogenolysis and Beyond

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group that offers orthogonality to both acid- and base-labile protecting groups.[5]

Rationale for Use with this compound:

The primary advantage of the Cbz group is its removal by catalytic hydrogenolysis, which proceeds under neutral conditions.[6] However, this method poses a potential risk of reducing the double bond or causing dehalogenation of the vinyl bromide. Careful selection of the catalyst and reaction conditions is crucial. Alternatively, non-hydrogenolytic deprotection methods offer a safer route.

Experimental Protocols:

Protocol 2.1: Cbz-Protection of this compound

This protocol describes the synthesis of benzyl (2-bromoallyl)carbamate.

  • Materials:

    • This compound (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Dichloromethane (DCM)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in dichloromethane and cool to 0 °C.

    • In a separate flask, dissolve sodium carbonate in water.

    • Add the aqueous sodium carbonate solution to the amine solution and stir vigorously.

    • Slowly add benzyl chloroformate to the biphasic mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 2.2: Deprotection of Cbz-(2-bromoallyl)amine

Method A: Catalytic Hydrogenolysis (with caution)

  • Materials:

    • Benzyl (2-bromoallyl)carbamate (1.0 eq)

    • Palladium on activated carbon (Pd/C, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (1 atm or slightly higher).

    • Monitor the reaction closely by TLC. The reaction should be stopped as soon as the starting material is consumed to minimize over-reduction.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Method B: Non-Hydrogenolytic Deprotection using Lewis Acids

A milder alternative that avoids the risks of hydrogenation involves using a Lewis acid.[7]

  • Materials:

    • Benzyl (2-bromoallyl)carbamate (1.0 eq)

    • Aluminum chloride (AlCl₃) (1.5 eq)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Procedure:

    • Dissolve the Cbz-protected amine in HFIP.

    • Cool the solution to 0 °C.

    • Add aluminum chloride portion-wise.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Causality and Self-Validation:

The choice of deprotection method for the Cbz group is critical. While catalytic hydrogenation is common, the stability of the vinyl group can be catalyst-dependent.[8][9] It is essential to perform a small-scale test reaction to optimize conditions and verify the integrity of the double bond and C-Br bond by NMR. The Lewis acid-mediated deprotection offers a more reliable method for preserving the bromoallyl functionality.[7]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection: A Base-Labile Strategy

The Fmoc group is renowned for its lability under mild basic conditions, providing an orthogonal deprotection strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[10][11]

Rationale for Use with this compound:

Fmoc protection is advantageous when subsequent synthetic steps require acidic conditions or are incompatible with hydrogenation. However, the basic deprotection conditions (typically piperidine) must be carefully controlled to prevent potential side reactions with the bromoallyl group, such as elimination of HBr or nucleophilic substitution of the bromide.

Experimental Protocols:

Protocol 3.1: Fmoc-Protection of this compound

This protocol describes the synthesis of (9H-fluoren-9-yl)methyl (2-bromoallyl)carbamate.

  • Materials:

    • This compound (1.0 eq)

    • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • Dissolve this compound in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate and stir until dissolved.

    • Cool the mixture to 0 °C.

    • Add a solution of Fmoc-Cl in 1,4-dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor by TLC.

    • Add water to the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 3.2: Deprotection of Fmoc-(2-bromoallyl)amine

This protocol describes the removal of the Fmoc group.

  • Materials:

    • (9H-fluoren-9-yl)methyl (2-bromoallyl)carbamate (1.0 eq)

    • Piperidine (20% solution in N,N-dimethylformamide, DMF)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Fmoc-protected amine in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, remove the DMF under high vacuum.

    • The residue, containing the product and the dibenzofulvene-piperidine adduct, can be purified by column chromatography or by an acidic workup to extract the amine into the aqueous phase and then re-basify to recover the free amine.

Causality and Self-Validation:

The standard Fmoc deprotection condition using piperidine is generally effective.[3][12] However, due to the potential for side reactions with the bromoallyl moiety, it is advisable to keep the reaction time to a minimum and maintain a moderate temperature. Analysis of the crude deprotected product by NMR and mass spectrometry is crucial to confirm the absence of byproducts resulting from elimination or substitution.

Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality & Compatibility with this compound
Boc (Boc)₂O, NaHCO₃, THF/H₂OTFA or HCl in DioxaneHigh Compatibility. Acidic deprotection is unlikely to affect the bromoallyl group.
Cbz Cbz-Cl, Na₂CO₃, DCM/H₂O1. H₂/Pd/C (Catalytic Hydrogenolysis) 2. Lewis Acids (e.g., AlCl₃)Conditional Compatibility. Hydrogenolysis requires careful optimization to avoid reduction of the double bond or C-Br cleavage. Lewis acid deprotection is a safer alternative.
Fmoc Fmoc-Cl, NaHCO₃, Dioxane/H₂O20% Piperidine in DMFModerate Compatibility. Basic conditions may lead to elimination or substitution side reactions. Requires careful monitoring and mild conditions.

Visualizing the Workflow

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection This compound This compound Boc-protected amine Boc-protected amine This compound->Boc-protected amine (Boc)2O, NaHCO3 THF/H2O, rt Deprotected this compound Deprotected this compound Boc-protected amine->Deprotected this compound TFA or HCl DCM, rt

Caption: Boc protection and deprotection workflow.

Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection This compound This compound Cbz-protected amine Cbz-protected amine This compound->Cbz-protected amine Cbz-Cl, Na2CO3 DCM/H2O, rt Deprotected this compound Deprotected this compound Cbz-protected amine->Deprotected this compound H2, Pd/C (cautious) or AlCl3, HFIP

Caption: Cbz protection and deprotection workflow.

Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection This compound This compound Fmoc-protected amine Fmoc-protected amine This compound->Fmoc-protected amine Fmoc-Cl, NaHCO3 Dioxane/H2O, rt Deprotected this compound Deprotected this compound Fmoc-protected amine->Deprotected this compound 20% Piperidine/DMF rt

Caption: Fmoc protection and deprotection workflow.

Conclusion and Recommendations

The choice of an amine protecting group for this compound is dictated by the planned synthetic route.

  • For general purposes and reactions that are not strongly acidic, Boc protection is the most reliable and recommended strategy due to its robust nature and the clean, non-destructive acidic deprotection.

  • Cbz protection is a viable option, especially when orthogonality to acid- and base-labile groups is required. However, the deprotection step must be carefully considered, with non-hydrogenolytic methods being preferable to preserve the bromoallyl moiety.

  • Fmoc protection should be employed when orthogonality to both acid- and hydrogenolysis-sensitive functionalities is necessary. The basic deprotection requires careful monitoring to mitigate the risk of side reactions.

In all cases, thorough analytical characterization (NMR, MS) of the protected and deprotected products is essential to validate the integrity of the this compound scaffold. By understanding the underlying chemistry and potential pitfalls of each protecting group strategy, researchers can confidently utilize this versatile building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 123-139. [Link]

  • Reddy, B. V. S., et al. (2007). Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. Tetrahedron Letters, 48(44), 7792-7795. [Link]

  • Narender, M., et al. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 4(1), 332-337. [Link]

  • Ananikov, V. P., et al. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Catalysts, 11(2), 195. [Link]

  • ACS GCI Pharmaceutical Roundtable. Deprotection. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • CEM Corporation. Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. [Link]

  • ResearchGate. An Excellent Method for Cbz-Protection of Amines. [Link]

  • ResearchGate. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Link]

  • Lawrence, S. A. Protecting Groups: A Practical Guide. In Kocienski, P. J. (Ed.), Protecting Groups (3rd ed.). Thieme.
  • CNR-IRIS. Synthesis of Orthogonally Protected Labionin. [Link]

  • Zarei, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-6. [Link]

  • MasterOrganicChemistry. Amine Protection and Deprotection. [Link]

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Application Notes and Protocols: 2-Bromoallylamine in Multicomponent Reactions for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry with 2-Bromoallylamine

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simple starting materials in a single, atom-economical step.[1][2] These reactions are particularly valuable in drug discovery and materials science for the rapid generation of diverse compound libraries.[3] This guide explores the untapped potential of this compound as a versatile building block in MCRs. Its unique bifunctional nature, possessing both a primary amine for MCR engagement and a vinyl bromide for post-reaction modifications, opens a gateway to novel heterocyclic scaffolds of significant interest to medicinal chemists and drug development professionals.

The strategic incorporation of this compound into established MCRs, such as the Ugi and Passerini reactions, introduces a latent reactive handle. This "two-stage" reactivity allows for the initial creation of a complex acyclic intermediate via the MCR, followed by a subsequent intramolecular cyclization, often through a palladium-catalyzed Heck reaction, to forge intricate ring systems. This approach provides a powerful and flexible strategy for the synthesis of substituted nitrogen-containing heterocycles, such as piperazinones, morpholinones, and other valuable pharmacophores.[4][5]

This document provides a detailed overview of the theoretical and practical aspects of utilizing this compound in MCRs. It includes mechanistic insights, step-by-step experimental protocols, and data presentation to guide researchers in harnessing the synthetic power of this unique reagent.

Safety and Handling of this compound

Caution: this compound is a hazardous chemical. It can cause severe eye and skin irritation.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved via the Delépine reaction, which generally provides better yields than other reported methods.[6] The procedure involves the reaction of 2,3-dibromopropene with hexamethylenetetramine to form the corresponding hexaminium salt, followed by acidic hydrolysis to yield the desired primary amine.[6]

Protocol 1: Synthesis of this compound via the Delépine Reaction[6]

Part A: 2-Bromoallylhexaminium bromide

  • To a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add a solution of hexamethylenetetramine (154 g, 1.1 mol) in chloroform (1 L).

  • Add 2,3-dibromopropene (200 g, 1.0 mol) dropwise over 1 hour with stirring. A precipitate will form shortly after the addition begins.

  • After the addition is complete, stir the reaction mixture under reflux for 3 hours.

  • Allow the mixture to stand overnight at room temperature.

  • Cool the mixture in an ice bath and collect the salt by suction filtration.

  • Air-dry the crude yellow 2-bromoallylhexaminium bromide (yield: 292–308 g, 86–91%).

Part B: this compound

  • Dissolve the crude 2-bromoallylhexaminium bromide (204 g, 0.60 mol) in a warm solution of water (400 mL), ethanol (2 L), and 12N hydrochloric acid (480 mL, 5.8 mol). A white precipitate of ammonium chloride will form.

  • Allow the reaction mixture to stand for 24 hours at room temperature.

  • Remove the precipitate by suction filtration.

  • Concentrate the mother liquor to a volume of approximately 600 mL.

  • Remove any further precipitate by suction filtration.

  • Evaporate the mother liquor to dryness under reduced pressure.

  • Dissolve the residue in water (300 mL).

  • Cool the solution in an ice bath and make it strongly alkaline (pH 13) by the slow addition of 6N sodium hydroxide solution.

  • Separate the resulting heavy red-brown oil using a separatory funnel.

  • Extract the aqueous phase with ether (100 mL).

  • Combine the oil and the ether extract, wash with saturated sodium chloride solution (50 mL), and dry over potassium carbonate.

  • Filter to remove the drying agent and distill the filtrate under reduced pressure to obtain colorless this compound (yield: 49–59 g, 59–72%; bp 65–68 °C at 100 mm Hg).

Application of this compound in Ugi Four-Component Reactions (Ugi-4CR)

The Ugi reaction is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] By employing this compound as the amine component, a versatile intermediate is generated, primed for subsequent intramolecular cyclization.

Mechanistic Rationale: Ugi Reaction Followed by Intramolecular Heck Cyclization

The proposed synthetic strategy involves a two-step sequence. First, a classical Ugi-4CR is performed with this compound, an aldehyde, a carboxylic acid, and an isocyanide. The resulting Ugi adduct contains both a vinyl bromide and a nucleophilic nitrogen atom within the same molecule. In the second step, an intramolecular Heck reaction, catalyzed by a palladium complex, facilitates the cyclization to form a new heterocyclic ring.[6] This domino approach allows for the rapid construction of complex heterocyclic systems.

Ugi_Heck_Reaction Reactants Aldehyde + This compound + Carboxylic Acid + Isocyanide Ugi_Reaction Ugi-4CR Reactants->Ugi_Reaction Step 1 Ugi_Adduct Acyclic Ugi Adduct (with Bromoallyl Group) Ugi_Reaction->Ugi_Adduct Heck_Reaction Intramolecular Heck Reaction (Pd-catalyzed) Ugi_Adduct->Heck_Reaction Step 2 Heterocycle Substituted Nitrogen Heterocycle (e.g., Piperazinone) Heck_Reaction->Heterocycle

Caption: Ugi-Heck domino reaction workflow.

Protocol 2: Synthesis of a Substituted Piperazinone via a Ugi/Intramolecular Heck Reaction Sequence

This protocol describes a hypothetical, yet chemically sound, synthesis of a substituted piperazinone derivative.

Step 1: Ugi Four-Component Reaction

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the desired aldehyde (e.g., benzaldehyde, 1.0 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the carboxylic acid (e.g., acetic acid, 1.0 mmol) and the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the acyclic Ugi adduct.

Step 2: Intramolecular Heck Cyclization

  • To a solution of the purified Ugi adduct (1.0 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 10 mL) in a sealed tube, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol).

  • Degas the reaction mixture with argon or nitrogen for 15 minutes.

  • Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperazinone.

Reactant Product Yield (Ugi) Yield (Heck)
Benzaldehyde, Acetic Acid, t-BuNC2-(2-bromoallyl)-N-(tert-butyl)-2-(phenylacetamido)acetamide70-85%60-75%
Isobutyraldehyde, Propionic Acid, Cyclohexyl isocyanideN-(2-bromoallyl)-N-(cyclohexyl)-2-(isobutyramido)propanamide65-80%55-70%

Application of this compound in Passerini Three-Component Reactions (Passerini-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[8] While the primary amine of this compound does not directly participate in the classical Passerini reaction, it can be utilized in a modified approach where a bifunctional starting material containing both an aldehyde/ketone and a carboxylic acid is used, or in post-Passerini modifications.

A more direct application involves a Passerini-type reaction followed by an intramolecular aminolysis or other cyclization pathways involving the amino group of a modified this compound derivative. For instance, if this compound is first acylated with a keto-acid, the resulting compound can undergo an intramolecular Passerini reaction.

A more straightforward approach is to utilize the nucleophilicity of the amine after the main MCR.

Conceptual Application: Passerini Reaction Followed by Intramolecular N-Alkylation

In this proposed sequence, a standard Passerini reaction is carried out. The resulting α-acyloxy carboxamide can then be N-alkylated with this compound. The product of this alkylation now possesses both the vinyl bromide and a nucleophilic amide nitrogen, setting the stage for an intramolecular cyclization.

Passerini_Alkylation_Cyclization Reactants Aldehyde + Carboxylic Acid + Isocyanide Passerini_Reaction Passerini-3CR Reactants->Passerini_Reaction Passerini_Adduct α-Acyloxy Carboxamide Passerini_Reaction->Passerini_Adduct Alkylation N-Alkylation with This compound Passerini_Adduct->Alkylation Alkylated_Product N-(2-bromoallyl) -α-acyloxy carboxamide Alkylation->Alkylated_Product Cyclization Intramolecular Cyclization (e.g., Heck) Alkylated_Product->Cyclization Heterocycle Substituted N-Heterocycle Cyclization->Heterocycle

Caption: Passerini reaction followed by N-alkylation and cyclization.

Application of this compound in A³ Coupling Reactions

The A³ coupling reaction is a three-component reaction of an aldehyde, an alkyne, and an amine to yield a propargylamine.[9] this compound can readily participate as the amine component in this reaction. The resulting N-(2-bromoallyl)propargylamine is a highly versatile intermediate for the synthesis of various nitrogen heterocycles.

Mechanistic Rationale: A³ Coupling Followed by Intramolecular Cyclization

The A³ coupling of this compound with an aldehyde and a terminal alkyne, typically catalyzed by a copper or gold salt, produces an N-(2-bromoallyl)propargylamine. This product can then undergo various intramolecular cyclizations. For example, a palladium-catalyzed reaction can induce a cyclization involving the vinyl bromide and the alkyne moiety, leading to the formation of substituted piperidines or other heterocyclic systems.

A3_Coupling_Cyclization Reactants Aldehyde + Terminal Alkyne + This compound A3_Coupling A³ Coupling (Cu- or Au-catalyzed) Reactants->A3_Coupling Propargylamine N-(2-bromoallyl) propargylamine A3_Coupling->Propargylamine Cyclization Intramolecular Cyclization (e.g., Sonogashira-type) Propargylamine->Cyclization Heterocycle Substituted Piperidine/Azepine Cyclization->Heterocycle

Sources

Application Note: Harnessing 2-Bromoallylamine for Advanced Polymer Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of polymers is a cornerstone of advanced materials science, enabling the creation of sophisticated platforms for drug delivery, tissue engineering, and bioconjugation. 2-Bromoallylamine is a valuable heterobifunctional linker that offers a robust toolkit for polymer functionalization. This molecule possesses a primary amine for initial conjugation to a polymer backbone and a versatile 2-bromoallyl group for subsequent modification. This application note details a reliable, two-stage methodology for incorporating this compound onto a reactive polymer scaffold and subsequently functionalizing the pendant allyl group using thiol-ene click chemistry. We provide field-proven insights, detailed step-by-step protocols, characterization guidelines, and a discussion of potential applications to empower researchers in the development of next-generation functional biomaterials.

Introduction: The Strategic Advantage of this compound

The development of functional polymers—macromolecules decorated with specific chemical groups—is critical for progress in the biomedical field.[1] These groups can serve as attachment points for therapeutic agents, targeting ligands, or imaging probes. The choice of linker used to introduce this functionality is paramount, dictating the efficiency, stability, and versatility of the final conjugate.

This compound emerges as a superior choice due to its distinct orthogonal reactive sites:

  • A Primary Amine (-NH₂): This group provides a nucleophilic handle for efficient covalent attachment to a variety of polymer backbones, most notably those containing activated esters, acyl chlorides, or epoxides. The reaction with activated esters, such as pentafluorophenyl (PFP) esters, is particularly advantageous due to its high efficiency, near-quantitative conversion under mild conditions, and minimal side products.[2][3]

  • A 2-Bromoallyl Group: This moiety serves as a "latent" reactive site. While the vinylic bromide is relatively unreactive to standard nucleophilic substitution[4][5], the terminal alkene is highly susceptible to modification via radical-mediated thiol-ene "click" chemistry. This reaction is prized for its high yield, tolerance of various functional groups, and initiation by UV light or thermal sources under mild conditions.[6][7]

This dual-reactivity allows for a sequential, controlled approach to building complex macromolecular architectures, making this compound an ideal component for creating well-defined drug delivery systems and advanced biomaterials.[8]

Core Strategy: A Two-Stage Functionalization Workflow

Our recommended strategy involves a two-part process that leverages the unique reactivity of each end of the this compound molecule.

Stage 1: Polymer Backbone Amidation. The primary amine of this compound is used to graft the linker onto a precursor polymer. We will focus on poly(pentafluorophenyl methacrylate) (PPFMA) as an exemplary scaffold due to its high reactivity towards primary amines and the hydrolytic stability of its active ester groups.[9][10] This reaction results in a stable amide linkage and a polymer decorated with pendant 2-bromoallyl groups.

Stage 2: Thiol-Ene "Click" Conjugation. The pendant allyl groups are then used as handles for the covalent attachment of thiol-containing molecules. This can include peptides, small molecule drugs, or fluorescent dyes, enabling the final desired functionality.[11][12] The thiol-ene reaction proceeds via a free-radical chain mechanism, offering excellent control and efficiency.[7][13]

G cluster_0 Stage 1: Backbone Functionalization cluster_1 Stage 2: 'Click' Conjugation P_PPFMA Precursor Polymer (e.g., PPFMA) Reaction1 Amidation Reaction (Primary Amine + Activated Ester) P_PPFMA->Reaction1 BAA This compound BAA->Reaction1 P_Allyl Allyl-Functionalized Polymer Reaction1->P_Allyl Stable Amide Bond Reaction2 Thiol-Ene Reaction (UV or Thermal Initiation) P_Allyl->Reaction2 Pendant Allyl Groups Thiol_Molecule Thiol-Containing Molecule (Drug, Peptide, Dye) Thiol_Molecule->Reaction2 P_Final Final Conjugate Reaction2->P_Final Stable Thioether Bond

Figure 1: Overall two-stage workflow for polymer functionalization.

Experimental Protocols

Safety Precautions
  • This compound: This reagent is flammable, corrosive, and causes severe skin burns and eye damage. It may also cause respiratory irritation.[14] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Solvents: Use anhydrous solvents where specified to prevent hydrolysis of reactive intermediates. Handle all organic solvents in a fume hood.

  • UV Light Source: When performing photoinitiated reactions, use appropriate UV-shielding eyewear and avoid direct skin exposure to the UV lamp.

Protocol 1: Synthesis of 2-Bromoallyl-Functionalized Polymer via Amidation

This protocol describes the reaction of this compound with a poly(pentafluorophenyl methacrylate) (PPFMA) backbone. The degree of functionalization can be controlled by adjusting the stoichiometry of the amine.

Materials:

  • Poly(pentafluorophenyl methacrylate) (PPFMA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Diethyl ether (cold)

  • Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) system

  • Standard laboratory glassware, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve PPFMA (1.0 eq., based on monomer units) in anhydrous DMF to a concentration of 50-100 mg/mL. Stir until fully dissolved.

  • Amine Addition: In a separate vial, prepare a solution of this compound (1.2-1.5 eq. per monomer unit) in a small amount of anhydrous DMF. Causality Note: A slight excess of the amine ensures high conversion of the activated ester groups on the polymer.

  • Reaction: Add the this compound solution dropwise to the stirring polymer solution at room temperature. If desired, a non-nucleophilic base like TEA or DIPEA (1.5 eq.) can be added to scavenge any acidic byproducts, though the reaction often proceeds to high conversion without it.[15]

  • Incubation: Allow the reaction to stir at room temperature for 12-24 hours under an inert atmosphere. The reaction progress can be monitored by taking small aliquots for FTIR analysis.

  • Purification:

    • Precipitation: Quench the reaction by slowly pouring the DMF solution into a large volume of cold diethyl ether (typically 10-20x the volume of the reaction mixture) with vigorous stirring. The functionalized polymer will precipitate.

    • Isolation: Collect the polymer precipitate by vacuum filtration or centrifugation. Wash the collected solid several times with cold diethyl ether to remove unreacted amine and pentafluorophenol byproduct.

    • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

    • (Alternative) Dialysis: For water-soluble polymers, the crude reaction mixture can be transferred to dialysis tubing and dialyzed against an appropriate solvent (e.g., DMF, followed by water) to remove impurities, followed by lyophilization.

Characterization:

  • FTIR Spectroscopy: Confirm the reaction by observing the disappearance of the characteristic PFP ester carbonyl stretch (~1780 cm⁻¹) and C-F stretches (~1520 cm⁻¹), and the appearance of the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands.[16]

  • ¹H NMR Spectroscopy: Successful grafting is confirmed by the appearance of new peaks corresponding to the 2-bromoallyl group protons, typically in the range of 4.0-6.5 ppm.[3] The degree of substitution can be quantified by comparing the integration of these new peaks to a characteristic polymer backbone peak.

Figure 2: Amidation of a PFP ester with this compound.
Protocol 2: Photoinitiated Thiol-Ene "Click" Conjugation

This protocol details the functionalization of the 2-bromoallyl-modified polymer with a thiol-containing molecule of interest (R-SH).

Materials:

  • 2-Bromoallyl-functionalized polymer (from Protocol 1)

  • Thiol-containing molecule (e.g., cysteine-containing peptide, 1-thioglycerol, etc.)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)

  • UV lamp (e.g., 365 nm)

  • Purification supplies (dialysis tubing or SEC system)

Procedure:

  • Preparation: In a quartz reaction vessel or a borosilicate vial, dissolve the 2-bromoallyl-functionalized polymer (1.0 eq. of allyl groups) and the thiol-containing molecule (1.5-2.0 eq.) in the chosen degassed solvent. Causality Note: Using degassed solvents is critical as oxygen can inhibit radical polymerization reactions.

  • Initiator Addition: Add the photoinitiator (e.g., DMPA, 1-5 mol% relative to the thiol). Stir the solution in the dark until the initiator is fully dissolved.

  • UV Irradiation: Place the reaction vessel under a UV lamp (365 nm) at a fixed distance. Irradiate the stirring solution for 1-4 hours at room temperature.[12] Causality Note: The UV light cleaves the photoinitiator, generating free radicals that initiate the thiol-ene chain reaction.[13] The reaction time may need optimization based on the specific reactants and light intensity.

  • Purification: After irradiation, purify the final polymer conjugate using the methods described in Protocol 1 (precipitation or dialysis) to remove unreacted thiol, initiator fragments, and any byproducts.

  • Drying: Dry the final product under vacuum to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: Confirm successful conjugation by the disappearance of the alkene proton signals (~5.5-6.5 ppm) of the allyl group and the appearance of new signals corresponding to the thioether linkage and the attached molecule (R-SH).

  • Mass Spectrometry (for peptides): If a peptide was conjugated, MALDI-TOF or ESI-MS can be used to confirm the increase in mass of the peptide corresponding to its addition to a polymer fragment.

G cluster_0 Thiol-Ene Radical Chain Mechanism Initiation Initiation Photoinitiator + UV → 2 In• Propagation1 Propagation (Step 1) In• + R-SH → In-H + R-S• Initiation->Propagation1 Propagation2 Propagation (Step 2) R-S• + Polymer-Allyl → Polymer-Adduct• Propagation1->Propagation2 Thiyl radical addition Propagation3 Propagation (Step 3) Polymer-Adduct• + R-SH → Final Product + R-S• Propagation2->Propagation3 Chain transfer Propagation3->Propagation2 Cycle continues Termination Termination Radical + Radical → Non-radical species Propagation3->Termination

Figure 3: Simplified mechanism of radical-mediated thiol-ene reaction.

Data Summary & Comparison

The following table summarizes typical reaction parameters and expected outcomes for the functionalization of a model polymer, PPFMA.

ParameterStage 1: AmidationStage 2: Thiol-Ene ClickReference
Precursor Polymer PPFMA2-Bromoallyl-functionalized PPFMA[3]
Reagent (eq.) This compound (1.5 eq.)Thiol-molecule (1.5 eq.)[2][12]
Catalyst/Initiator None (or optional base)DMPA (1-5 mol%)[12]
Solvent Anhydrous DMFDegassed DMF/THF[3][12]
Temperature Room TemperatureRoom Temperature[3][12]
Time 12-24 h1-4 h[3][12]
Conversion >95% (typical)>90% (typical)[3][7]
Key FTIR Signal Amide I (~1650 cm⁻¹)(Signal from attached thiol)[16]
Key ¹H NMR Signal Allyl protons (~4.0-6.5 ppm)Disappearance of allyl protons[3]

Applications in Research and Drug Development

The ability to create polymers with precisely installed, reactive handles opens numerous avenues for biomedical innovation:

  • Drug Delivery Platforms: The thioether linkage formed is stable in physiological conditions. Thiol-modified drugs can be attached to the polymer backbone, potentially increasing their solubility, circulation half-life, and enabling targeted delivery.[8][17]

  • Bioconjugation and Biosensors: Cysteine-containing peptides or antibodies can be conjugated to the polymer surface to create targeted nanoparticles or functionalized surfaces for biosensing applications.[18]

  • Tissue Engineering Scaffolds: The pendant allyl groups can be used in cross-linking reactions with dithiol molecules to form hydrogels, creating tunable scaffolds for cell culture and tissue regeneration.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced functional polymers. The two-stage strategy presented here—initial backbone amidation followed by a highly efficient thiol-ene click reaction—provides a reliable and controllable pathway to complex macromolecular structures. This methodology allows researchers to rationally design and synthesize customized polymers for a wide array of applications, from targeted cancer therapy to the development of sophisticated biomaterials. By understanding the causality behind each step and employing rigorous characterization, scientists can confidently build the functional polymers required to address modern challenges in medicine and materials science.

References

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Application Notes & Protocols: Synthesis of 2-Vinylaziridine from 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-vinylaziridine, a highly versatile building block in organic chemistry, from its precursor, 2-bromoallylamine. We present a detailed examination of the underlying reaction mechanism, field-proven experimental protocols for both the synthesis of the precursor and its subsequent cyclization, and a discussion of the synthetic utility of the resulting product. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for accessing this valuable synthon.

Introduction: The Strategic Value of Vinylaziridines

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds of significant interest in synthetic and medicinal chemistry.[1] Their high ring strain (approximately 27 kcal/mol) makes them susceptible to stereoselective ring-opening reactions, providing efficient access to a wide array of complex, nitrogen-containing molecules.[1] Among the various classes of aziridines, those bearing an adjacent vinyl group—vinylaziridines—are particularly powerful intermediates. The presence of the vinyl moiety introduces unique reactivity, enabling a range of transformations including cycloadditions, rearrangements, and ring-expansions to form larger, pharmaceutically relevant heterocycles like pyrrolidines and piperidines.[2][3]

This guide focuses on a direct and efficient method for the synthesis of the parent 2-vinylaziridine via a base-mediated intramolecular cyclization of this compound. This approach is strategically advantageous due to the accessibility of the starting materials and the operational simplicity of the core transformation.

Mechanistic Rationale: The Intramolecular Cyclization Pathway

The formation of 2-vinylaziridine from this compound is a classic example of an intramolecular nucleophilic substitution reaction. The process is predicated on the strategic placement of a nucleophilic amine and an electrophilic alkyl halide within the same molecule, facilitating a kinetically favored ring-closing event.

The Role of the Base

Under neutral conditions, the primary amine of this compound is not sufficiently nucleophilic to efficiently displace the bromide atom. The reaction is therefore critically dependent on the presence of a base. The primary function of the base is to deprotonate the amine, generating a highly nucleophilic amide anion. This anion then readily attacks the adjacent carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the strained aziridine ring.

Causality: The choice of base is pivotal. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal as it efficiently deprotonates the amine without competing in intermolecular side reactions. The use of an appropriate base transforms a slow, unfavorable reaction into a rapid and high-yielding cyclization.

The Cyclization Cascade

The mechanistic sequence can be summarized as follows:

  • Deprotonation: The base abstracts a proton from the nitrogen atom of this compound, forming a transient amide anion.

  • Intramolecular Attack (SNi): The resulting anion performs a nucleophilic attack on the electrophilic carbon atom bonded to the bromine. This is a 3-exo-tet cyclization, which is kinetically favored.

  • Ring Closure: The carbon-nitrogen bond is formed concurrently with the cleavage of the carbon-bromine bond, yielding 2-vinylaziridine and the corresponding bromide salt.

The entire process is driven by the proximity of the reacting centers and the irreversible nature of the ring-closing step under the reaction conditions.

Mechanism Reactant This compound Intermediate Amide Anion (Deprotonated Intermediate) Reactant->Intermediate Deprotonation Base Base (e.g., NaH) Base->Intermediate Deprotonation TS Transition State Intermediate->TS Intramolecular Nucleophilic Attack Product 2-Vinylaziridine TS->Product Ring Closure Byproduct Base-H⁺ + Br⁻ TS->Byproduct

Caption: Reaction mechanism for the synthesis of 2-vinylaziridine.

Experimental Protocols

A self-validating protocol requires a reliable source for the starting material. Therefore, we first present a validated procedure for the synthesis of the this compound precursor.

Protocol 1: Synthesis of this compound Precursor

This protocol is adapted from a robust and scalable procedure published in Organic Syntheses, which utilizes the Delépine reaction.[4] The synthesis involves two main stages: the formation of a hexaminium salt from 2,3-dibromopropene, followed by acidic hydrolysis to liberate the primary amine.

Step A: Synthesis of 2-Bromoallylhexaminium Bromide

  • Setup: Charge a 2-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a solution of hexamethylenetetramine (154 g, 1.10 mol) in chloroform (1250 mL).

  • Addition: Heat the stirred solution to reflux. Add 2,3-dibromopropene (200 g, 1.00 mol) dropwise over 1 hour. A precipitate will form shortly after the addition begins.

  • Reaction: After the addition is complete, maintain the reflux with stirring for an additional 3 hours.

  • Isolation: Allow the mixture to cool to room temperature and stand overnight. Cool the mixture in an ice bath and collect the salt by suction filtration. Air-dry the crude product.

    • Expected Outcome: 292–308 g (86–91% yield) of crude 2-bromoallylhexaminium bromide as a yellow solid.

Step B: Hydrolysis to this compound

  • Setup: Dissolve the crude 2-bromoallylhexaminium bromide (204 g, 0.60 mol) in a warm solution prepared from water (400 mL), ethanol (2 L), and 12N hydrochloric acid (480 mL). A white precipitate of ammonium chloride will form.

  • Reaction: Allow the reaction mixture to stand at room temperature for 24 hours.

  • Filtration: Remove the ammonium chloride precipitate by suction filtration.

  • Concentration: Concentrate the mother liquor to a volume of approximately 600 mL using a rotary evaporator. Remove any further precipitate by filtration.

  • Isolation: Evaporate the remaining mother liquor to dryness. Dissolve the residue in water (300 mL).

  • Basification & Extraction: Cool the solution in an ice bath and make it strongly alkaline (pH > 13) by the careful addition of 6N sodium hydroxide solution. A heavy oil will separate. Transfer the mixture to a separatory funnel, separate the lower organic layer, and extract the aqueous phase with ether (100 mL).

  • Work-up: Combine the oil and the ether extract, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous potassium carbonate.

  • Purification: Remove the drying agent by filtration and distill the filtrate under reduced pressure. Collect the colorless this compound fraction.

    • Expected Outcome: 49–59 g (59–72% yield) of pure this compound. Boiling point: 65–68 °C at 100 mm Hg.

Protocol 2: Base-Mediated Cyclization to 2-Vinylaziridine

This protocol describes the core cyclization step. Extreme caution is required when working with sodium hydride, which is a highly reactive and flammable solid. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents

Reagent M.W. Amount Moles Equiv. Notes
This compound 135.99 13.6 g 0.10 1.0 Freshly distilled
Sodium Hydride (NaH) 24.00 2.6 g 0.11 1.1 60% dispersion in mineral oil

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | - | Anhydrous, inhibitor-free |

Step-by-Step Methodology

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reagent Preparation: In the flask, suspend the sodium hydride (60% dispersion, 4.4 g, 0.11 mol) in anhydrous THF (100 mL).

  • Substrate Addition: Dissolve the freshly distilled this compound (13.6 g, 0.10 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Reaction: Cool the sodium hydride suspension to 0 °C using an ice bath. Add the this compound solution dropwise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed.

    • Causality Note: Slow, controlled addition is critical to manage the exotherm and the rate of hydrogen evolution.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes and staining with potassium permanganate). The disappearance of the starting material indicates completion.

  • Quenching: (Caution: Flammable hydrogen gas will be evolved) Cool the reaction mixture back to 0 °C. Quench the reaction by the extremely slow, dropwise addition of water (approx. 10 mL) to destroy any unreacted sodium hydride.

  • Work-up: Add an additional 100 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate on a rotary evaporator at low temperature (<30°C) and pressure.

    • Note: 2-Vinylaziridine is volatile. Avoid excessive heating.

  • Final Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 2-vinylaziridine.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-dry glassware under Nitrogen B 2. Add NaH and anhydrous THF A->B C 3. Cool suspension to 0°C B->C D 4. Add this compound solution dropwise C->D E 5. Warm to RT and stir for 4-6 hours D->E F 6. Monitor by TLC E->F G 7. Quench with H₂O at 0°C (Caution!) F->G H 8. Extract with Et₂O G->H I 9. Dry and concentrate (low temp) H->I J 10. Purify by vacuum distillation I->J Product Pure 2-Vinylaziridine J->Product

Caption: Experimental workflow for the cyclization of this compound.

Applications and Synthetic Utility

The synthesized 2-vinylaziridine is not merely a final product but a versatile synthetic intermediate. Its value lies in the diverse array of transformations it can undergo, driven by the release of its inherent ring strain.[2]

  • Building Block for Heterocycles: Vinylaziridines are exceptional precursors for synthesizing larger, more complex nitrogen-containing heterocycles through ring-expansion reactions.[2][3]

  • Nucleophilic Ring-Opening: The strained C-N bonds are readily cleaved by a wide range of nucleophiles, leading to stereo- and regiospecific 1,2-amino-functionalized products, which are common motifs in natural products and pharmaceuticals.[1]

  • Polymer Science: The unique reactivity of vinylaziridines has been harnessed in polymer science to create novel nitrogen-containing polymers with tailored properties.[1]

  • Medicinal Chemistry: The aziridine core is a "privileged scaffold" found in numerous biologically active compounds, including antitumor and antimicrobial agents.[5][6][7][8] As such, 2-vinylaziridine serves as a valuable starting point for the development of new therapeutic agents.

Safety and Handling

  • 2,3-Dibromopropene: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • This compound: Is a toxic and corrosive amine. Avoid inhalation and skin contact.

  • Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and all quenching operations must be performed with extreme care at low temperatures.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Work away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • R. D. Clark, and G. K. Helmkamp. (1973). This compound. Organic Syntheses, Coll. Vol. 5, p.139. [Link]

  • Hu, Y., & Zhang, J. (2025). Synthesis and Applications of Vinylaziridines and Ethynylaziridines. Request PDF. [Link]

  • Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry. [Link]

  • Park, H., & Lee, S. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. Molecules. [Link]

  • Hu, W. (2011). CATALYTIC ASYMMETRIC SYNTHESIS OF (2R,3R) ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)AZIRIDINE-2-CARBOXYLATE. Organic Syntheses, Vol. 88, p. 248. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines. . [Link]

  • Chemistry LibreTexts. (2022). III. Intramolecular Addition (Cyclization) Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. . [Link]

  • Rostami, A., & Ghaderi, A. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). SciSpace. [Link]

  • Ohno, H., et al. (1998). A 2,3-cis-selective synthesis of aziridines bearing a vinyl group from allyl methyl carbonates and allyl mesylates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ratner, B. D., & Johnston, A. B. (2008). Aziridine compounds and their use in medical devices.
  • ResearchGate. (n.d.). Synthesis of Aziridines. Request PDF. [Link]

  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]

  • ChemRxiv. (n.d.). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. [Link]

  • Park, H., & Lee, S. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. MDPI. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Wisniewski, S. R., & Rovis, T. (2023). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC. [Link]

  • ResearchGate. (2025). Aziridine alkaloids as potential therapeutic agents. Request PDF. [Link]

  • Soliman, S. M., et al. (2023). Exploring the Mechanism of the Intramolecular Diels–Alder Reaction... MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 2-Bromoallylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the strategic use of 2-bromoallylamine and its derivatives as pivotal precursors in the synthesis of allylamine-based antifungal agents. Allylamines represent a critical class of antimycotics that function through the specific inhibition of fungal squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] The resulting depletion of ergosterol and the concomitant accumulation of toxic squalene disrupt fungal cell membrane integrity and lead to cell death.[3][4] This document furnishes drug development professionals and researchers with the foundational chemistry, mechanistic insights, and detailed, field-proven protocols for the synthesis of potent antifungal candidates. A representative protocol for the N-alkylation of N-methyl-1-naphthalenemethylamine with a substituted 2-bromoallylic derivative to generate a naftifine analogue is presented, complete with causality-driven experimental choices, characterization data, and safety considerations.

Introduction: The Strategic Importance of the Allylamine Scaffold

The allylamine class of antifungals, which includes prominent drugs like Naftifine and Terbinafine, has been a cornerstone in the treatment of dermatophyte infections.[1][5] Their fungicidal action is derived from the highly specific, non-competitive inhibition of squalene epoxidase, an enzyme vital for the formation of ergosterol, the primary sterol in fungal cell membranes.[2][6] This targeted mechanism offers a high degree of selectivity for the fungal enzyme over its mammalian counterpart, minimizing off-target effects.[1]

The core structure of these drugs features a tertiary allylamine moiety, which has been identified as a prerequisite for potent antifungal activity.[5] this compound, with its reactive carbon-bromine bond and a primary amine for further functionalization, represents a versatile and highly valuable starting block for building diverse libraries of novel allylamine antifungal candidates. Its strategic importance lies in its ability to introduce the critical allylamine pharmacophore into a molecular scaffold.

Mechanistic Rationale: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of allylamine derivatives is a direct consequence of their interference with the fungal sterol biosynthesis pathway. This mechanism is both potent and selective.

Key Steps:

  • Inhibition of Squalene Epoxidase: Allylamines non-competitively inhibit squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene.[6][7] This is the first oxygenation step in the biosynthesis of ergosterol and is a rate-limiting step in the pathway.

  • Ergosterol Depletion: The inhibition of this enzyme leads to a deficiency in ergosterol. Ergosterol is essential for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Its absence compromises the cell's structural integrity.

  • Squalene Accumulation: The blockage of the pathway causes a buildup of the substrate, squalene, within the fungal cell.[3] High concentrations of squalene are cytotoxic, leading to increased membrane permeability and disruption of cellular organization, ultimately resulting in fungal cell death.[3][8]

Antifungal Mechanism of Allylamines cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Substrate Oxidosqualene 2,3-Oxidosqualene Squalene_Epoxidase->Oxidosqualene Catalyzes Accumulation Toxic Squalene Accumulation Squalene_Epoxidase->Accumulation Leads to Depletion Ergosterol Depletion Squalene_Epoxidase->Depletion Leads to Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Allylamine Allylamine Antifungal (e.g., Naftifine Analogue) Inhibition Allylamine->Inhibition Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Accumulation->Membrane_Disruption Depletion->Membrane_Disruption Cell_Death Fungicidal Effect Membrane_Disruption->Cell_Death

Caption: Mechanism of action of allylamine antifungal agents.

Chemical Synthesis: Core Principles and Protocols

The synthesis of tertiary allylamine antifungals from this compound or its derivatives primarily involves the N-alkylation of a secondary amine. This section details the synthesis of a representative naftifine analogue.

Featured Synthesis: (E)-N-(3-phenylprop-2-en-1-yl)-N-methyl-1-naphthalenemethanamine (Naftifine)

While various routes to naftifine exist, a foundational approach involves the reaction of N-methyl-1-naphthalenemethylamine with an appropriate C3-phenylallyl halide. For the purpose of this guide, we will present a protocol analogous to those used for creating a diverse range of potent derivatives, which can be adapted for precursors like 2-bromo-3-phenylallylamine.

Synthesis_Workflow Start Start Materials Reactants N-methyl-1-naphthalenemethylamine + Cinnamyl Bromide (Analogue of this compound derivative) Start->Reactants Reaction N-Alkylation Reaction (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Final Product: Naftifine Analogue Characterization->Final

Caption: General workflow for the synthesis of a Naftifine analogue.
Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of naftifine and its analogues.[9][10]

Materials and Reagents:

  • N-methyl-1-naphthalenemethylamine

  • (E)-3-Bromo-1-phenyl-1-propene (Cinnamyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-1-naphthalenemethylamine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 40 mL of anhydrous acetonitrile.

    • Causality Note: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction. Potassium carbonate is a mild inorganic base, sufficient to neutralize the HBr byproduct and deprotonate the secondary amine starting material, thereby increasing its nucleophilicity without causing unwanted side reactions.

  • Addition of Alkylating Agent: Begin stirring the suspension. Add (E)-3-Bromo-1-phenyl-1-propene (1.1 eq.) to the mixture.

    • Causality Note: A slight excess of the electrophile (allyl bromide) ensures the complete consumption of the more valuable secondary amine precursor.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). The disappearance of the starting amine spot indicates reaction completion.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality Note: The aqueous washes remove any remaining inorganic salts and neutralize any residual acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Causality Note: Chromatography is essential to separate the desired tertiary amine product from any unreacted starting materials and potential byproducts.

  • Characterization: Combine the pure fractions, as identified by TLC, and concentrate under reduced pressure to afford the final product. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Representative Data and Characterization
ParameterExpected Outcome
Yield 75-90%
Appearance Pale yellow oil
¹H NMR Expect characteristic peaks for naphthyl, phenyl, methyl, and vinylic protons.
¹³C NMR Expect distinct signals corresponding to all unique carbon atoms in the molecule.
Mass Spec (ESI+) Expect a prominent peak for [M+H]⁺ corresponding to the molecular weight of the product.

Safety and Handling Precautions

This compound and its derivatives are hazardous materials and must be handled with appropriate care.

  • Toxicity: this compound can cause severe skin burns and eye damage.[11] It is also a flammable liquid and may cause respiratory irritation.[11]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound serves as a powerful and versatile precursor for the development of novel allylamine antifungal agents. The N-alkylation reaction detailed in this guide provides a robust and reproducible method for synthesizing these compounds. By understanding the underlying mechanism of squalene epoxidase inhibition and adhering to the detailed synthetic protocols and safety guidelines, researchers can effectively utilize this chemical scaffold to explore new frontiers in antifungal drug discovery.

References

  • Abonia, R., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(2), 468. Available at: [Link]

  • Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-125. Available at: [Link]

  • Bottini, A. T., Dev, V., & Klinck, J. (1963). This compound. Organic Syntheses, 43, 6. Available at: [Link]

  • Birnbaum, J. E. (1990). Pharmacology of the allylamines. Journal of the American Academy of Dermatology, 23(4 Pt 2), 782-785. Available at: [Link]

  • Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-1241. Available at: [Link]

  • Ghannoum, M. A., & Isham, N. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(11), 1205. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23374, this compound. Retrieved from [Link]

  • Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144. Available at: [Link]

  • Squalene Epoxidase. (n.d.). In Taylor & Francis Knowledge Centers. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Available at: [Link]

  • U.S. Patent No. 7,838,704 B2. (2010). Process for the synthesis of terbinafine and derivatives thereof.
  • EBSCO (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]

  • Delépine reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365-1368. Available at: [Link]

  • Ryder, N. S. (1992). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 36(2), 299-304. Available at: [Link]

  • Ryder, N. S. (1987). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 245(1), 277-280. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Allylamines for Use in Animals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Short Communication: Synthesis of Naftifine. (n.d.). Indian Drugs, 35(10), 654-656. Available at: [Link]

  • Wentzinger, L., et al. (2002). Inhibition of squalene synthase and squalene epoxidase in tobacco cells triggers an up-regulation of 3-hydroxy-3-methylglutaryl coenzyme a reductase. Plant Physiology, 130(1), 334-346. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing polymerization of 2-bromoallylamine during distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 2-bromoallylamine. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive monomer. The following sections provide in-depth answers to frequently asked questions and troubleshooting advice to help you prevent polymerization during distillation, ensuring both the safety of your experiment and the purity of your product.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and handling of this compound.

Q1: Why is this compound so prone to polymerization?

A: this compound's structure contains an allylic double bond (C=C-C), which is susceptible to free-radical polymerization. This process involves three main steps: initiation, propagation, and termination[1]. Several factors can trigger the initial formation of free radicals:

  • Heat: The energy supplied during distillation can be sufficient to initiate thermal polymerization. This is a significant risk, as distillation at atmospheric pressure can lead to a runaway reaction with considerable heat evolution[2].

  • Light: UV light can provide the energy to create radical species, initiating polymerization.

  • Impurities: Peroxides (often formed in ether solvents) or residual acidic or basic catalysts from the synthesis can decompose to form radicals. The synthesis of this compound often involves the Delépine reaction, which uses reagents that must be completely removed to ensure stability[3][4].

Allyl monomers are generally less reactive in polymerization than vinyl monomers, but they are also efficient chain-transfer agents, which can lead to the formation of low-molecular-weight oligomers and reduce the yield of the desired monomer[5][6][7].

Q2: What is the mechanism of polymerization?

A: The polymerization of this compound proceeds via a free-radical chain reaction[1][8].

  • Initiation: A free radical (R•), generated from heat or an impurity, attacks the carbon-carbon double bond of a this compound monomer. This opens the double bond and creates a new, larger radical.

  • Propagation: The newly formed radical attacks another monomer molecule, adding it to the growing chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the chain length.

  • Termination: The reaction stops when two radicals combine or are neutralized by a polymerization inhibitor.

Below is a diagram illustrating the core free-radical polymerization and inhibition process.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Inhibitor Initiator Initiator (e.g., Peroxide) R_radical R• Initiator->R_radical Heat/Light Monomer_Radical R-M• R_radical->Monomer_Radical + Monomer Growing_Chain R-(M)n-M• Monomer_Radical->Growing_Chain Longer_Chain R-(M)n+1-M• Growing_Chain->Longer_Chain + Monomer Active_Radical R-(M)n-M• Terminated_Chain Stable Product Active_Radical->Terminated_Chain + IH Inhibitor Inhibitor (IH)

Caption: Free-radical polymerization and inhibition pathway.

Q3: What are the best practices for storing crude and purified this compound?

A: Proper storage is critical to prevent degradation and polymerization. Even pure this compound discolors over time when stored at 0°C in a dark container[9].

  • Temperature: Store at low temperatures (0-4°C).

  • Light: Use an amber or foil-wrapped container to protect it from light.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and peroxide formation.

  • Inhibitor: For long-term storage, consider adding a small amount (100-200 ppm) of a non-volatile inhibitor like phenothiazine.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the distillation of this compound.

Problem: My crude this compound is dark brown and more viscous than expected.
  • Probable Cause: The material has already begun to polymerize or oligomerize due to prolonged storage, exposure to heat/light, or the presence of impurities. The discoloration may also indicate decomposition.

  • Solution: Distilling this material carries a high risk of a runaway reaction.

    • Do NOT distill directly. The polymer can foul the apparatus and dramatically increase the risk of an uncontrolled, exothermic event.

    • Small-Scale Test: Perform a micro-distillation on a very small sample (<1 mL) behind a blast shield to assess its behavior. If it distills without incident, you may proceed cautiously with the bulk material.

    • Consider Re-synthesis: If the material is highly viscous or solidifies, it is often safer and more efficient to discard it according to hazardous waste protocols and synthesize a fresh batch.

Problem: During distillation, the temperature is rising uncontrollably, and the liquid in the flask is thickening.
  • Probable Cause: A runaway polymerization is in progress. This is a hazardous situation that requires immediate action.

  • Emergency Protocol:

    • Remove the Heat Source Immediately: Turn off the heating mantle.

    • Increase Cooling: If possible and safe, lower the distillation flask into a pre-prepared ice-water bath to rapidly cool the contents.

    • Vent the System: Carefully and slowly vent the vacuum apparatus to an inert gas like nitrogen or argon first, then to the atmosphere in the fume hood. Do not vent with air, as oxygen can sometimes accelerate polymerization at high temperatures.

    • Do NOT charge the system with an inhibitor. Adding anything to a runaway reaction is unpredictable and dangerous. The priority is cooling and containment.

    • Evacuate: Ensure the fume hood sash is lowered and evacuate the immediate area. Alert your lab manager or safety officer.

The following diagram outlines a decision-making workflow for handling this compound before and during distillation.

G start Assess Crude this compound check_color Is it clear and low-viscosity? start->check_color proceed Proceed to Distillation Protocol check_color->proceed Yes caution High Risk: Material may be partially polymerized check_color->caution No (Dark/Viscous) distill_main Begin Distillation proceed->distill_main small_test Perform micro-distillation on <1 mL sample caution->small_test test_ok Test successful? small_test->test_ok test_ok->proceed Yes discard Discard Material Safely test_ok->discard No monitor Monitor Temperature and Viscosity distill_main->monitor runaway Signs of Runaway? (Rapid T-rise, thickening) monitor->runaway stable Continue Distillation stable->monitor runaway->stable No emergency EMERGENCY SHUTDOWN 1. Remove Heat 2. Cool Externally 3. Vent System runaway->emergency Yes

Caption: Troubleshooting workflow for this compound distillation.

Problem: My yield after distillation is very low, and a thick, gummy residue is left in the distillation flask.
  • Probable Cause: Significant polymerization occurred during the distillation, consuming your product. This is often caused by an excessive pot temperature or an insufficient amount of inhibitor.

  • Solution:

    • Optimize Distillation Pressure: Use a higher vacuum to lower the boiling point. A distillation temperature of 65–68°C is achieved at a pressure of 100 mm Hg[9]. Lowering the pressure further will reduce the required pot temperature.

    • Review Inhibitor Choice: Ensure you are using an appropriate inhibitor. For vacuum distillation, a low-volatility inhibitor like Phenothiazine (PTZ) is preferable to a more volatile one like Hydroquinone (HQ), as it will remain in the distillation pot where it is needed.

    • Check for Air Leaks: A leak in your vacuum setup can introduce oxygen, which can react to form peroxides and initiate polymerization. Ensure all joints are well-sealed.

Recommended Distillation Protocol and Inhibitors
Inhibitor Selection

Adding a small amount of a free-radical scavenger to the distillation pot is a crucial preventative measure. The choice of inhibitor is critical for success.

InhibitorClassMechanismRecommended Conc. (ppm)Key Considerations
Phenothiazine (PTZ) PhenothiazineH-atom donor200-500Low volatility, ideal for distillation. Can impart a slight color. Highly effective[8][10].
Hydroquinone (HQ) PhenolicH-atom donor200-1000More volatile than PTZ. Requires trace oxygen to be effective. Can sublime into the condenser.
TEMPO Nitroxide RadicalRadical scavenger100-300Highly efficient, oxygen-independent mechanism. Can be more expensive[11].
Step-by-Step Safe Distillation Protocol

This protocol is designed to maximize safety and yield. Always perform this procedure in a certified chemical fume hood behind a blast shield.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize travel distance for the vapor.

    • Use a magnetic stirrer and a stir bar in the distillation flask for even heating.

    • Connect the vacuum pump through a cold trap (dry ice/acetone or liquid nitrogen) to protect the pump and collect any volatile byproducts.

    • Use a calibrated manometer to accurately monitor the pressure.

  • Preparation:

    • Dry the crude this compound over a suitable drying agent like potassium carbonate (K₂CO₃), then filter to remove the solid[9].

    • Transfer the clear, crude material to the distillation flask. Do not fill the flask more than two-thirds full.

    • Add the chosen inhibitor (e.g., ~200 ppm of PTZ) to the flask.

  • Distillation:

    • Begin stirring.

    • Slowly and carefully evacuate the system to the target pressure (e.g., 100 mmHg). Check for leaks.

    • Once the pressure is stable, begin to heat the distillation flask gently using a heating mantle with a temperature controller.

    • Gradually increase the temperature until the product begins to distill. For this compound, the boiling point is 65–68°C at 100 mmHg[9]. The pot temperature should be kept as low as possible, ideally no more than 20-30°C above the vapor temperature.

    • Maintain a steady distillation rate. Do not heat so aggressively that the distillation is too rapid.

  • Collection and Shutdown:

    • Collect the colorless, purified this compound in a receiving flask cooled in an ice bath.

    • Stop the distillation before the pot goes completely dry to avoid heating the residue, which may contain concentrated inhibitors and polymer.

    • Remove the heat source and allow the system to cool completely before venting to an inert gas and then to the atmosphere.

    • Transfer the purified product to a clean, amber vial, add a stabilizer if desired, flush with nitrogen or argon, and store in a refrigerator.

References
  • Bottini, A. T., Dev, V., & Klinck, J. (1963). This compound. Organic Syntheses, 43, 6. doi:10.15227/orgsyn.043.0006. [Link]

  • Bottini, A. T., & Olsen, R. E. (1964). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, 44, 7. doi:10.15227/orgsyn.044.0007. [Link]

  • Leffler, M. T. (1938). ALLYLAMINE. Organic Syntheses, 18, 5. doi:10.15227/orgsyn.018.0005. [Link]

  • Cortese, F. (1930). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, 10, 12. doi:10.15227/orgsyn.010.0012. [Link]

  • Wikipedia contributors. (2023). Delépine reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Delépine Reaction. [Link]

  • Gustin, J. L. (n.d.). Understanding vinyl acetate polymerisation accidents. IChemE. [Link]

  • Hussien, M. A., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 523. [Link]

  • Reghunadhan, A., et al. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 12(11), 2633. [Link]

  • Chen, C.-C., et al. (2019). Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology. Journal of Thermal Analysis and Calorimetry. [Link]

  • Google Patents. (n.d.).
  • Al-Zoubi, M. R., & Al-Rawashdeh, N. A. F. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega, 4(2), 2933–2941. [Link]

  • Landge, V. G., et al. (2022). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. ACS Catalysis. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. [Link]

  • ResearchGate. (n.d.). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. [Link]

  • Chen, J.-R., et al. (2023). Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement. Journal of Thermal Analysis and Calorimetry. [Link]

  • Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Al-Lami, M. K. (2018). Chapter Two Polymerization Mechanisms. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Polymerisation inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2022). Inhibition of Free Radical Polymerization: A Review. [Link]

  • Google Patents. (n.d.). Process for making allyl polymers and copolymers.
  • von Braun, J., & Deutsch, H. (1912). Diallylamine. Organic Syntheses. [Link]

  • Gustin, J. L. (1993). The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]

  • Chemistry LibreTexts. (2023). Polymers and Polymerization Reactions. [Link]

  • ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic amine synthesis by amination (allylation). [Link]

  • ResearchGate. (2016). Thermal runaway and safety relief of vinyl acetate polymerization reactors. [Link]

  • ResearchGate. (1970). Polymerisation of Allyl Compounds. [Link]

  • Journal of the American Chemical Society. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]

  • ResearchGate. (2018). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]

  • Chemguide. (n.d.). Making Amines. [Link]

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common side reactions and byproducts in 2-bromoallylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromoallylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is grounded in established chemical principles and validated experimental procedures to ensure scientific integrity and practical utility.

Introduction to this compound Synthesis

This compound is a valuable reagent in organic synthesis, often used to introduce the 2-bromoallyl group into molecules of interest. Its synthesis, while seemingly straightforward, can be accompanied by several side reactions and the formation of challenging byproducts. The stability of the final product also requires careful handling. This guide will focus on the two most common synthetic routes and the potential pitfalls associated with each.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Direct Amination of 2,3-Dibromopropene

This method involves the reaction of 2,3-dibromopropene with an amine source, typically ammonia or a primary amine, to yield the corresponding N-substituted this compound.

Answer:

This is a classic and highly probable side reaction known as over-alkylation . The primary amine product you are forming is nucleophilic and can compete with ammonia to react with the starting material, 2,3-dibromopropene. This leads to the formation of secondary and tertiary amines, and even a quaternary ammonium salt.[1]

Causality: The newly formed primary amine can be more nucleophilic than ammonia, leading to a cascade of reactions.

Troubleshooting Steps:

  • Use a Large Excess of Ammonia: To favor the formation of the primary amine, the concentration of ammonia should be significantly higher than that of the 2,3-dibromopropene.[1] This statistical approach increases the probability of the alkyl halide encountering an ammonia molecule before it reacts with the desired product.

  • Slow Addition of Alkyl Halide: Adding the 2,3-dibromopropene dropwise to the ammonia solution at a low temperature helps maintain a high effective concentration of ammonia relative to the alkyl halide throughout the reaction.

  • Consider a Protecting Group Strategy: For more controlled synthesis of the primary amine, consider using a protected form of ammonia, such as in the Gabriel Synthesis or the Delépine reaction (discussed in the next section).[2]

Overalkylation

Caption: Over-alkylation side reaction cascade.

Answer:

You have likely experienced the polymerization of your this compound product. Haloallylamines are known to be susceptible to polymerization, especially at elevated temperatures.[3] Distillation at atmospheric pressure is strongly discouraged for this reason.

Causality: The combination of heat and the reactive nature of the allyl and amine functionalities can initiate a self-propagating polymerization reaction.

Troubleshooting Steps:

  • Vacuum Distillation: Always purify this compound and its derivatives by distillation under reduced pressure.[3] This allows the compound to boil at a much lower temperature, minimizing the risk of polymerization.

  • Use of Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask.

  • Storage: Store the purified product at a low temperature (0-4 °C), protected from light, and preferably under an inert atmosphere (nitrogen or argon).[4]

ParameterAtmospheric Pressure DistillationVacuum Distillation
Boiling Point High (e.g., N-(2-bromoallyl)ethylamine is 148–153 °C)[3]Low (e.g., N-(2-bromoallyl)ethylamine is 53–55 °C at 27 mm Hg)[3]
Risk of Polymerization Very High[3]Significantly Reduced
Recommendation Not RecommendedStrongly Recommended
Route 2: The Delépine Reaction

This method offers a more controlled synthesis of the primary amine by first reacting 2,3-dibromopropene with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt. This salt is then hydrolyzed with acid to release the primary amine.[4][5][6]

Answer:

While the Delépine reaction is generally selective for primary amines, side reactions can occur, particularly during the hydrolysis step. One common byproduct is the corresponding aldehyde, formed via the Sommelet reaction pathway .[6]

Causality: The conditions of the acid hydrolysis can sometimes favor a rearrangement and hydrolysis pathway that leads to the formation of an aldehyde instead of the amine.

Troubleshooting Steps:

  • Control Hydrolysis Conditions: The choice of acid and the reaction temperature during hydrolysis can influence the product distribution. Ethanolic hydrochloric acid is commonly used.[4][6] Milder hydrolysis conditions may be necessary if aldehyde formation is significant.

  • Ensure Complete Salt Formation: The initial reaction between 2,3-dibromopropene and hexamethylenetetramine should be driven to completion to avoid unreacted starting material complicating the purification. The quaternary salt often precipitates from non-polar solvents like chloroform, which aids in its separation.[5]

  • Purification: The final workup is crucial. After hydrolysis, the reaction mixture will contain formaldehyde, ammonium chloride, and the desired amine hydrochloride.[5][6] Basification of the aqueous layer will liberate the free amine, which can then be extracted.

Delepine_Reaction

Caption: The two main stages of the Delépine reaction.

Answer:

Yes, it is noted that crude this compound can appear as a heavy red-brown oil after basification and extraction.[4] The pure amine is colorless but is known to discolor over time, even when stored in the dark at 0 °C.[4] This indicates some level of instability and potential for decomposition.

Causality: The discoloration is likely due to slow decomposition or oligomerization, which can be accelerated by light, heat, and the presence of impurities.

Purification and Handling Protocol:

  • Initial Extraction and Drying: After basifying the aqueous layer from the hydrolysis, extract the liberated amine with a suitable solvent like ether. Wash the organic extract with brine and dry it thoroughly over an anhydrous drying agent such as potassium carbonate.[4]

  • Vacuum Distillation: As mentioned previously, purify the crude oil by vacuum distillation to obtain a colorless liquid.[4]

  • Proper Storage: Store the purified, colorless this compound in a dark bottle at low temperatures (0 °C is recommended) under an inert atmosphere.[4]

Summary of Key Byproducts and Side Reactions

Synthetic RouteCommon Side Reactions/ByproductsCausalityMitigation Strategy
Direct Amination Over-alkylation (secondary, tertiary amines)Product amine is nucleophilic and competes with the starting amine.[1]Use a large excess of the starting amine; slow addition of the alkyl halide.
PolymerizationInherent reactivity of the haloallylamine, especially with heat.[3]Purify via vacuum distillation; use of radical inhibitors; proper storage.
Delépine Reaction Sommelet Reaction (aldehyde formation)Alternative hydrolysis pathway of the quaternary ammonium intermediate.[6]Careful control of hydrolysis conditions (acid, temperature).
Formaldehyde, Ammonium ChlorideStoichiometric byproducts of the hexamethylenetetramine hydrolysis.[5][6]Removed during aqueous workup and extraction.
General Discoloration/DecompositionInherent instability of the product.[4]Store cold, in the dark, and under an inert atmosphere.

References

  • Bottini, A. T., & Olsen, R. E. (1968). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, 48, 32. doi:10.15227/orgsyn.048.0032. [Link]

  • Bottini, A. T., Dev, V., & Klinck, J. (1973). This compound. Organic Syntheses, 53, 20. doi:10.15227/orgsyn.053.0020. [Link]

  • Chemistry LibreTexts. (2021, August 12). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. Delépine Reaction. Retrieved from [Link]

  • Cortese, F. (1930). ETHYLAMINE, 2-BROMO-, HYDROBROMIDE. Organic Syntheses, 10, 42. doi:10.15227/orgsyn.010.0042. [Link]

  • Clark, J. (2015). Making amines. Chemguide. Retrieved from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1995). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 72, 142. doi:10.15227/orgsyn.072.0142. [Link]

  • Wikipedia contributors. (2023, April 12). Delépine reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Delépine Reaction for 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Delépine reaction is a robust method for synthesizing primary amines from alkyl or benzyl halides via a two-step process: the formation of a hexaminium salt followed by acidic hydrolysis.[1][2] This guide provides in-depth troubleshooting and optimization strategies specifically for the synthesis of 2-aminoallylamine from 2-bromoallylamine, a valuable yet sensitive substrate. Allylic halides, such as this compound, are highly reactive and require careful control of reaction conditions to maximize yield and minimize side reactions.[1] This document is intended for researchers, scientists, and drug development professionals seeking to improve the efficiency and reliability of this transformation in their laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the Delépine reaction with this compound, presented in a question-and-answer format to directly tackle experimental problems.

Problem 1: Low or No Yield of 2-Aminoallylamine

Q1: My overall yield is significantly lower than the expected 60-70%. What are the primary causes?

A1: Low yield can stem from issues in either of the two main stages of the reaction: hexaminium salt formation or its subsequent hydrolysis. It is crucial to diagnose which step is underperforming.

  • Cause A: Incomplete Formation of the Hexaminium Salt

    • Explanation: The first step is a classic SN2 reaction where hexamethylenetetramine (HMTA) acts as the nucleophile.[1][3] The efficiency of this step is highly dependent on the solvent and the purity of the starting materials. The salt should precipitate from the reaction mixture, providing a visual cue of progress. A trusted procedure reports an 86–91% yield for this step.[4]

    • Troubleshooting Steps:

      • Verify Reagent Purity: Use freshly distilled 2,3-dibromopropene (the precursor to this compound) to avoid side reactions from impurities.[4] Ensure the HMTA is dry.

      • Optimize Solvent Choice: Chloroform is the traditional and highly effective solvent because it dissolves the reactants well but allows the quaternary ammonium salt product to precipitate, driving the reaction forward.[1][3] If using alternatives for safety or environmental reasons, consider their polarity. Highly polar solvents can excessively stabilize the reactants, slowing the SN2 reaction. A study on greener solvents found that dimethyl carbonate (DMC) and isopropyl acetate are viable alternatives to chloroform for similar reactions.[5]

      • Ensure Proper Stoichiometry: A slight excess of HMTA (e.g., 1.1 equivalents) can help drive the reaction to completion.[4]

      • Confirm Reaction Time and Temperature: The reaction is typically run at the reflux temperature of the solvent. For chloroform, this involves heating for several hours (e.g., 3 hours) after the initial addition of the alkyl halide.[4]

  • Cause B: Inefficient Hydrolysis of the Hexaminium Salt

    • Explanation: The hexaminium salt is hydrolyzed under acidic conditions to release the primary amine, ammonium chloride, and formaldehyde.[2] Incomplete hydrolysis or degradation of the product during this step is a common source of yield loss.

    • Troubleshooting Steps:

      • Use a Proven Acidic Medium: A mixture of concentrated hydrochloric acid in ethanol is highly effective.[2][4] The ethanol helps to dissolve the salt, while the HCl cleaves the C-N bonds of the hexamine cage.

      • Allow Sufficient Reaction Time: The hydrolysis can be slow. Allowing the reaction to stand for an extended period (e.g., 24 hours) at room temperature is often necessary to ensure complete conversion and to allow for the full precipitation of ammonium chloride.[4]

      • Monitor pH during Workup: After hydrolysis, the amine is present as its hydrochloride salt. To isolate the free amine, the solution must be made strongly alkaline (pH > 12) with a base like NaOH or KOH.[4] Inadequate basification will result in the amine remaining in the aqueous layer as the salt, leading to poor extraction efficiency.

  • Cause C: Product Loss During Isolation and Purification

    • Explanation: 2-Aminoallylamine is a relatively volatile and potentially unstable compound. It can be lost during solvent removal or decompose upon storage.[4]

    • Troubleshooting Steps:

      • Gentle Concentration: When removing solvents, use a rotary evaporator with a moderately heated water bath (e.g., up to 90°C at reduced pressure is reported, but lower temperatures are safer if feasible) to minimize volatilization of the product hydrochloride salt.[4]

      • Efficient Extraction: After basification, extract the aqueous layer promptly and thoroughly with a suitable organic solvent like ether.[4]

      • Careful Distillation: The final amine product is often purified by distillation. This should be performed under reduced pressure to keep the temperature low, which helps prevent polymerization or degradation.[6]

      • Proper Storage: The purified this compound is known to discolor over time, even when stored at 0°C in the dark.[4] Handle and use the product promptly after preparation.

Problem 2: Formation of Impurities and Side Products

Q2: My final product shows multiple spots on TLC or peaks in GC-MS. What are the likely side reactions?

A2: The structure of this compound makes it susceptible to specific side reactions beyond those typical for a simple alkyl halide.

  • Side Reaction A: Polymerization

    • Explanation: Allylic amines, especially those with activating groups, can be prone to polymerization, particularly under thermal stress or in the presence of radical initiators. This is a significant risk during distillation at atmospheric pressure.[6]

    • Mitigation Strategy:

      • Always distill the final product under reduced pressure to maintain a low temperature.[6]

      • Avoid unnecessarily high temperatures during the reaction workup.

      • Store the purified amine in a cool, dark place, and consider adding a radical inhibitor if it will be stored for an extended period.[4]

  • Side Reaction B: Over-alkylation

    • Explanation: While the Delépine reaction is known for its high selectivity for primary amines, trace amounts of secondary or tertiary amines can form if the newly generated primary amine reacts with the starting alkyl halide.[1]

    • Mitigation Strategy:

      • This is generally minimal because the HMTA is a tertiary amine and can only be alkylated once.[1] The key is the slow, controlled addition of the this compound precursor to the solution of HMTA, ensuring the halide is always in the presence of a large excess of the HMTA nucleophile.

  • Side Reaction C: Incomplete Hydrolysis Products

    • Explanation: The hydrolysis of the hexaminium cage is a multi-step process. Incomplete reaction can leave intermediate imines or aminals, which can complicate the purification process.

    • Mitigation Strategy:

      • Ensure the hydrolysis conditions (acid concentration, solvent, and time) are sufficient for complete breakdown of all intermediates. A 24-hour hydrolysis period is recommended for this substrate.[4]

Frequently Asked Questions (FAQ)

Q: What is the optimal solvent for forming the 2-bromoallylhexaminium bromide salt? A: Chloroform is the most commonly cited and effective solvent for this step.[1][3] Its ability to dissolve the reactants while precipitating the product salt is a key advantage. However, due to the toxicity and environmental concerns of chlorinated solvents, alternatives have been explored.[5] For similar substrates, dimethyl carbonate (DMC), ethyl acetate, and acetonitrile have shown promise.[5] When selecting a solvent, consider the trade-off between reaction efficiency and sustainability goals.

SolventPolarity (Dielectric Constant)Suitability for SN2Notes
Chloroform 4.8ExcellentTraditional solvent; product precipitates. Toxic and environmental concerns.[2][5]
Acetonitrile 37.5GoodPolar aprotic; may not precipitate the salt as effectively.
Dimethyl Carbonate (DMC) 3.1GoodA greener alternative; may require longer reaction times.[5]
Ethanol 24.5FairProtic solvent; can slow SN2 reactions by solvating the nucleophile.

Q: Can I use a different acid for the hydrolysis step? A: While concentrated HCl in ethanol is the standard and proven method, other strong, non-oxidizing acids could potentially be used.[2][4] However, the choice of HCl is strategic; it provides both the necessary protons for hydrolysis and the chloride counter-ion to precipitate excess ammonium as NH₄Cl, which helps in purification.[4] Using an acid like sulfuric acid would not offer this advantage. Any deviation from the established HCl/ethanol protocol should be carefully tested on a small scale first.

Q: How can I monitor the reaction's progress? A:

  • Step 1 (Salt Formation): The most straightforward method is visual observation of the quaternary salt precipitating from the reaction mixture. You can also monitor the disappearance of the starting this compound precursor by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 2 (Hydrolysis): This step is more challenging to monitor directly. The formation of a dense white precipitate (ammonium chloride) is a good indicator that the hydrolysis is proceeding.[4] To confirm completion, one could work up a small aliquot of the reaction, extract the product, and analyze it by TLC or GC-MS to check for the disappearance of the hexaminium salt and the appearance of the desired amine.

Optimized Experimental Protocol

This protocol is adapted from a verified literature procedure and is optimized for the synthesis of this compound.[4]

Caution: this compound and its precursors can cause severe skin and eye irritation. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (goggles, gloves).[4]

Part A: Synthesis of 2-Bromoallylhexaminium Bromide
  • Setup: Equip a 2-L three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with a solution of hexamethylenetetramine (154 g, 1.10 mol) in chloroform (1250 mL).

  • Addition: Stir the solution and heat to reflux. Add 2,3-dibromopropene (200 g, 1.00 mol) dropwise from the dropping funnel over 1 hour. The product salt will begin to precipitate shortly after the addition starts.

  • Reaction: After the addition is complete, continue stirring the mixture at reflux for an additional 3 hours.

  • Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. Collect the precipitated yellow salt by suction filtration. Air-dry the solid.

    • Expected Yield: 292–308 g (86–91%).

Part B: Hydrolysis to this compound
  • Setup: In a large beaker or flask, dissolve the crude 2-bromoallylhexaminium bromide (204 g, 0.60 mol) in a warm solution prepared from water (400 mL), ethanol (2 L), and concentrated 12N hydrochloric acid (480 mL).

  • Hydrolysis: A white precipitate of ammonium chloride will form within an hour. Allow the reaction mixture to stand at room temperature for 24 hours to ensure complete hydrolysis.

  • Filtration: Remove the ammonium chloride precipitate by suction filtration.

  • Concentration: Concentrate the filtrate to a volume of approximately 600 mL using a rotary evaporator. A second crop of ammonium chloride may precipitate and should be removed by filtration.

  • Evaporation: Evaporate the remaining filtrate to dryness under reduced pressure.

  • Workup: Dissolve the solid residue in water (300 mL) and cool the solution in an ice bath.

  • Basification: Make the solution strongly alkaline (pH 13) by the slow addition of 6N sodium hydroxide solution while cooling and stirring. A reddish-brown oil (the free amine) will separate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the dense organic layer. Extract the aqueous layer with ether (100 mL).

  • Drying & Purification: Combine the organic layer and the ether extract. Wash with saturated sodium chloride solution (50 mL) and dry over anhydrous potassium carbonate. Filter off the drying agent and distill the filtrate under reduced pressure.

    • Expected Product: Collect colorless this compound at 65–68°C / 100 mm Hg.

    • Expected Yield: 49–59 g (59–72% for this step).

Visual Schematics and Workflows

Reaction Mechanism

Delepine_Reaction Figure 1: Delépine Reaction Mechanism for this compound cluster_0 Step 1: Hexaminium Salt Formation (SN2) cluster_1 Step 2: Acidic Hydrolysis cluster_2 Step 3: Isolation Reactants This compound + Hexamethylenetetramine (HMTA) Salt 2-Bromoallylhexaminium Bromide (Quaternary Salt) Reactants->Salt  Chloroform,  Reflux Hydrolysis_Input Hexaminium Salt Products 2-Aminoallylamine (as HCl salt) + NH4Cl (precipitate) + Formaldehyde Hydrolysis_Input->Products  Conc. HCl,  Ethanol/H2O, 24h Amine_Salt 2-Aminoallylamine HCl Salt (in solution) Free_Amine Free 2-Aminoallylamine (Product) Amine_Salt->Free_Amine  1. NaOH (aq), pH 13  2. Extraction (Ether)  3. Distillation

Caption: Workflow of the Delépine reaction, from salt formation to final product isolation.

Troubleshooting Flowchart

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart for Low Yield decision decision decision2 Solvent/Reagents OK? decision->decision2 Salt Yield Low (<85%) decision3 Problem in Hydrolysis or Workup decision->decision3 Salt Yield Good (>85%) issue Low Final Yield issue->decision Check yield of hexaminium salt solution Use pure reagents. Use Chloroform or DMC. Check stoichiometry. decision2->solution No solution2 Increase reflux time. Ensure slow addition of halide. decision2->solution2 Yes solution3 Use Conc. HCl in EtOH. Allow 24h reaction time. decision3->solution3 Check Hydrolysis solution4 Ensure pH > 12 before extraction. Use reduced pressure for distillation. Extract thoroughly. decision3->solution4 Check Workup

Caption: A logical guide to diagnosing the cause of low reaction yields.

References

  • Bottini, A. T., Dev, V., & Klinck, J. (1962). This compound. Organic Syntheses, Coll. Vol. 5, p.121. [Link]

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Delépine reaction. Retrieved from [Link]

  • Jordan, A., et al. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754. [Link]

  • Sciencemadness Wiki. (2019). Delépine reaction. Retrieved from [Link]

  • Bottini, A. T., & Olsen, R. E. (1964). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, 44, 7. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoallylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of working with this reactive compound.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired N-Alkylated Product

Question: I am performing an N-alkylation reaction with this compound and a primary or secondary amine, but I am observing very low to no formation of my desired product. What could be the issue?

Answer:

Low or no yield in N-alkylation reactions with this compound can stem from several factors, primarily related to the reagent's stability, the reaction conditions, and the nature of your substrate.

Potential Causes and Solutions:

  • Degradation of this compound: this compound is known to discolor and degrade over time, even when stored at 0°C in a dark container[1]. It is also susceptible to polymerization, sometimes with significant heat evolution, especially during distillation at atmospheric pressure[2].

    • Solution: Always use freshly distilled this compound for best results. Distill at reduced pressure and under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization[2]. Store the purified reagent in a dark, cold, and inert environment.

  • Inappropriate Base: The choice and stoichiometry of the base are critical. An inadequate amount of base will result in the formation of the amine salt, which is less nucleophilic and can halt the reaction. A base that is too strong or sterically hindered might favor elimination reactions.

    • Solution: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in slight excess (1.5-2.0 equivalents) to neutralize the HBr formed during the reaction. For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) may be beneficial.

  • Reaction Solvent: The solvent plays a crucial role in influencing the reaction rate and pathway.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for SN2 reactions. Avoid protic solvents like water or alcohols if your substrate has functionalities sensitive to them, as they can also solvate the nucleophile and reduce its reactivity.

  • Over-alkylation: Primary amines can undergo multiple alkylations to form secondary and tertiary amines, and even quaternary ammonium salts[3][4]. This is a common side reaction that consumes your starting material and desired product.

    • Solution: Use a large excess of the starting amine relative to this compound to favor mono-alkylation. Alternatively, protecting the starting amine with a suitable protecting group that can be removed later is a robust strategy[5].

Problem 2: Formation of a Significant Amount of Side Products

Question: My reaction is producing the desired product, but I am also observing significant impurities. How can I identify and minimize these side products?

Answer:

The formation of side products is often linked to the inherent reactivity of the allylic bromide and the amine functionality within this compound.

Common Side Products and Mitigation Strategies:

  • Elimination Products: this compound can undergo elimination to form an allene or a propargylamine derivative, especially in the presence of a strong base[2].

    • Mitigation: Use a milder, non-nucleophilic base and maintain a moderate reaction temperature. High temperatures often favor elimination over substitution.

  • Polymerization: As mentioned, this compound and its derivatives can polymerize[2].

    • Mitigation: Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can initiate radical polymerization. The use of radical inhibitors, such as hydroquinone, can be considered in some cases. Distillation should always be performed under reduced pressure[2].

  • Allylic Rearrangement: The intermediate allylic carbocation or radical is resonance-stabilized, which can lead to the formation of rearranged products[6][7].

    • Mitigation: Employing conditions that favor an SN2 mechanism, such as using a strong nucleophile and a polar aprotic solvent, can minimize carbocation formation and subsequent rearrangement.

Below is a diagram illustrating the potential reaction pathways of this compound that can lead to side products.

Side_Reactions This compound This compound Desired N-Alkylation Desired N-Alkylation This compound->Desired N-Alkylation Nucleophile, Base Elimination (Allene/Propargylamine) Elimination (Allene/Propargylamine) This compound->Elimination (Allene/Propargylamine) Strong Base Polymerization Polymerization This compound->Polymerization Heat, O2 Allylic Rearrangement Allylic Rearrangement This compound->Allylic Rearrangement SN1 conditions

Caption: Potential reaction pathways for this compound.

Problem 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound derivative from the reaction mixture. What are the best practices for purification?

Answer:

Purification can be challenging due to the similar polarities of the starting materials, products, and byproducts.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is often the first step.

    • Procedure: After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Acid-Base Extraction: This technique can be very effective for separating amines.

    • Procedure: Dissolve the crude mixture in an organic solvent. Wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine products, which will then move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Column Chromatography: This is a standard method for purifying organic compounds.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to prevent the product from streaking on the silica gel.

  • Distillation: For liquid products, distillation under reduced pressure is a viable option, but caution must be exercised due to the potential for polymerization[2].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored at low temperatures (0°C) in a dark, airtight container under an inert atmosphere (argon or nitrogen)[1]. It is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation[8]. Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[1][2].

Q2: Can I use this compound in aqueous conditions?

A2: While some reactions can be performed in aqueous media, the presence of water can lead to hydrolysis of the allylic bromide to the corresponding alcohol. The rate of hydrolysis will depend on the pH and temperature. Additionally, water can act as a weak base, potentially leading to side reactions. It is generally advisable to use anhydrous conditions for most applications.

Q3: My starting amine is not very nucleophilic. How can I improve the reaction rate?

A3: For less nucleophilic amines, you may need to use more forcing conditions. Increasing the reaction temperature can help, but be mindful of potential side reactions. Using a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction. The addition of a catalytic amount of sodium iodide can sometimes promote the reaction through the in-situ formation of the more reactive allylic iodide (Finkelstein reaction).

Q4: Is it necessary to protect the amine group of this compound before using it in a reaction?

A4: This depends on the specific reaction you are performing. If you are using this compound as a nucleophile, the amine group is your reactive center. However, if you intend to perform a reaction at the double bond or another part of a larger molecule containing the this compound moiety, protecting the amine group as a carbamate (e.g., Boc or Cbz) is a prudent strategy to prevent it from interfering with the desired transformation[5].

Below is a general workflow for a typical N-alkylation reaction involving this compound.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Distill this compound Distill this compound Start->Distill this compound Combine amine, base, solvent Combine amine, base, solvent Distill this compound->Combine amine, base, solvent Add this compound Add this compound Combine amine, base, solvent->Add this compound Heat and stir Heat and stir Add this compound->Heat and stir Monitor reaction (TLC/LC-MS) Monitor reaction (TLC/LC-MS) Heat and stir->Monitor reaction (TLC/LC-MS) Aqueous workup Aqueous workup Monitor reaction (TLC/LC-MS)->Aqueous workup Purify (Column/Distillation) Purify (Column/Distillation) Aqueous workup->Purify (Column/Distillation) Characterize product Characterize product Purify (Column/Distillation)->Characterize product End End Characterize product->End

Caption: General workflow for N-alkylation with this compound.

References

  • Bottini, A. T.; Olsen, R. E. This compound. Org. Synth.1963 , 43, 6. [Link]

  • Bottini, A. T.; Olsen, R. E. N-(2-BROMOALLYL)ETHYLAMINE. Org. Synth.1964 , 44, 53. [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. [Link]

  • Wikipedia. Delépine reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23374, this compound. [Link]

  • Ashenhurst, J. (2013, December 2). Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Clark, J. (2015, March 17). Reactions of primary amines with halogenoalkanes. Chemguide. [Link]

Sources

Technical Support Center: Suppression of Over-alkylation with 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 2-bromoallylamine. This guide is designed for researchers, chemists, and drug development professionals who utilize the versatile 2-bromoallyl functional group but encounter the common and often frustrating issue of over-alkylation. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to troubleshoot and optimize your specific synthetic routes.

The introduction of an allyl moiety is a cornerstone of modern synthetic chemistry, providing a functional handle for diverse downstream transformations, including its use in the development of antifungal agents.[1] However, the direct alkylation of primary or secondary amines with this compound is frequently complicated by a "runaway" reaction, leading to a mixture of secondary, tertiary, and even quaternary ammonium salt products.[2][3][4] This guide provides a structured approach to diagnosing and suppressing these undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for over-alkylation when using this compound?

Over-alkylation occurs because the product of the initial, desired alkylation is often more nucleophilic than the starting amine.[2][3][5] The reaction proceeds via a standard SN2 mechanism. When a primary amine attacks this compound, it forms a secondary amine. The newly introduced allyl group is electron-donating, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity makes the secondary amine product a better nucleophile than the primary amine it was formed from, causing it to compete effectively for the remaining this compound.[4][5] This leads to the formation of a tertiary amine, which can sometimes react further to form a quaternary ammonium salt.[3]

Over-alkylation Mechanism Start Primary Amine (R-NH₂) + this compound Desired Desired Product (Secondary Amine) More Nucleophilic Start->Desired  Desired Sₙ2 Reaction   Side1 Over-alkylation Product (Tertiary Amine) Desired->Side1  Runaway Sₙ2 Reaction   Side2 Quaternary Salt (Further Over-alkylation) Side1->Side2  Runaway Sₙ2 Reaction  

Caption: The "Runaway" Alkylation Pathway.

Q2: What are the key experimental factors that influence the selectivity of mono-alkylation?

Several factors can be tuned to control the reaction's selectivity. Understanding their interplay is crucial for suppressing the formation of undesired byproducts.

ParameterEffect on Mono-alkylation SelectivityRationale
Stoichiometry High Impact. Using a large excess of the starting amine (e.g., 5-10 equivalents) significantly improves selectivity.Statistically favors the reaction of this compound with the more abundant, less-substituted starting material over the newly formed, more nucleophilic product.[5]
Rate of Addition High Impact. Slow, dropwise addition of this compound to the amine solution is critical.Maintains a very low instantaneous concentration of the alkylating agent, minimizing the chance for the product to react again before the starting amine.[6]
Temperature Medium Impact. Lower temperatures (e.g., 0 °C to RT) are generally preferred.Reduces the overall reaction rate. While this affects both desired and undesired reactions, it provides better control and can disfavor the more kinetically demanding subsequent alkylations.
Base Substrate Dependent. The base neutralizes the HBr byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common.The "cesium effect," where Cs₂CO₃ in solvents like DMF sometimes provides high chemoselectivity for mono-alkylation, has been reported.[7][8] Organic bases like triethylamine can also be used.
Solvent Medium Impact. Polar aprotic solvents (DMF, ACN, DMSO) are often the best choice.These solvents effectively solvate the reaction intermediates in an SN2 reaction without overly solvating and deactivating the amine nucleophile through hydrogen bonding.[7]

Troubleshooting Guide

Q3: My reaction is producing a complex mixture with significant amounts of tertiary amine and quaternary salt. What is the first thing I should change?

Answer: The two most powerful and immediate levers to pull are stoichiometry and rate of addition .

  • Adjust Stoichiometry: Increase the excess of your starting amine. If you were using 2-3 equivalents, increase it to 5, 8, or even 10 equivalents. The unreacted amine can typically be removed during aqueous workup or by distillation. This is often the most effective single change to suppress polyalkylation.[5]

  • Control Addition Rate: Do not add the this compound all at once. Prepare a solution of your starting amine and base, and add the this compound dropwise via an addition funnel over a prolonged period (e.g., 1-3 hours). This technique, known as high dilution, keeps the concentration of the alkylating agent low.[6]

If these adjustments do not sufficiently improve selectivity, consider lowering the reaction temperature. Start the addition at 0 °C and allow the reaction to slowly warm to room temperature, monitoring by TLC or LC-MS.

Q4: I've optimized conditions but still struggle with selectivity. What is the most robust alternative strategy?

Answer: When maximizing mono-alkylation is critical and optimization of direct alkylation is insufficient, the most reliable strategy is to use a nitrogen protecting group .[5][9] This approach fundamentally prevents over-alkylation by temporarily deactivating the nitrogen lone pair after the first alkylation.

The general workflow is:

  • Protect: React the primary or secondary amine with a suitable protecting group reagent (e.g., Boc-anhydride, Cbz-Cl).

  • Alkylate: Deprotonate the protected amine (e.g., the N-H of a Boc-protected primary amine) with a strong base like NaH or KHMDS, then add this compound for the mono-alkylation. The protected nitrogen is no longer nucleophilic, completely preventing a second alkylation.

  • Deprotect: Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the pure, mono-alkylated product.[9][10]

While this adds two steps to your synthesis, it provides unparalleled control and often results in a much higher overall yield of the desired product by avoiding difficult purification of mixed alkylation products.

Q5: My reaction is not going to completion, but I'm still observing byproducts. What should I check?

Answer: This scenario suggests a competing issue alongside over-alkylation. A systematic check is required.[11][12]

  • Reagent Quality: this compound can degrade over time, especially if not stored properly (cool and dark).[13] Consider purifying it by distillation under reduced pressure before use.[14] Also, ensure your solvents are anhydrous and your base is of good quality.

  • Reaction Monitoring: Are you certain the reaction has stalled, or could your product be decomposing under the reaction or workup conditions?[12] Monitor the reaction from the start using TLC or LC-MS to get a clear picture of when the starting material stops being consumed and when byproducts appear.

  • Potential Side Reactions: this compound is a lachrymator and can cause skin irritation; always handle it in a fume hood with appropriate personal protective equipment.[13][14] It can also polymerize, especially at higher temperatures.[14] If you are heating the reaction, this could be a source of mass balance loss.

Troubleshooting Workflow Start Issue: Over-alkylation Observed CheckStoich 1. Increase Amine Excess (5-10 eq.) Start->CheckStoich CheckRate 2. Slow Addition Rate (High Dilution) CheckStoich->CheckRate CheckTemp 3. Lower Temperature (Start at 0 °C) CheckRate->CheckTemp StillIssue Selectivity Still Poor? CheckTemp->StillIssue Protect Solution: Use N-Protecting Group (e.g., Boc, Cbz) StillIssue->Protect Yes Resolved Problem Resolved StillIssue->Resolved No

Caption: A Decision-Making Workflow for Troubleshooting.

Experimental Protocols

Caution: this compound is a lachrymator and can cause severe skin and eye irritation.[13][14][15] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety goggles).

Protocol 1: Mono-Alkylation using Stoichiometric Control

This protocol is for the N-alkylation of a primary amine where an excess of the amine is used to favor mono-alkylation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the primary amine (5.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile, 0.2 M relative to the limiting reagent).

  • Add Base: Add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Slow Addition: Dissolve this compound (1.0 eq., limiting reagent) in a small amount of the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the cooled amine suspension over 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Workup: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the excess starting amine and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mono-Alkylation using a Boc-Protecting Group

This protocol details the alkylation of a primary amine protected as its Boc-carbamate.

  • Protection:

    • Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.).

    • Stir at room temperature until the starting amine is fully consumed (monitor by TLC).

    • Perform an aqueous workup and purify to obtain the N-Boc protected amine.

  • Alkylation:

    • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc protected amine (1.0 eq.) in anhydrous DMF or THF.

    • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Alkylation: Add this compound (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Deprotection:

    • Dissolve the purified, N-Boc, N-(2-bromoallyl) product in dichloromethane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Concentrate under reduced pressure and perform a basic workup to obtain the free secondary amine product.

References

  • Bottini, A. T., Olsen, R. E. (1964). N-(2-bromoallyl)ethylamine. Organic Syntheses, 44, 53. Available at: [Link]

  • Bottini, A. T., Dev, V., Klinck, J. (1963). This compound. Organic Syntheses, 43, 6. Available at: [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Mori, K., et al. (2023). O- and N-Selective Electrophilic Activation of Allylic Alcohols and Amines in Pd-Catalyzed Direct Alkylation. Chemical and Pharmaceutical Bulletin, 71(2), 101-106. Available at: [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • Luo, N., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(21), 15509-15521. Available at: [Link]

  • Landge, V. G., et al. (2021). Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. [Preprint]. Available at: [Link]

  • Chiappe, C., et al. (2005). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Green Chemistry, 7, 342-347. Available at: [Link]

  • Frontier, A. (2026). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Available at: [Link]

  • Luo, N., et al. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(21), 15509-15521. Available at: [Link]

  • Fiveable. (n.d.). Polyalkylation Definition. Available at: [Link]

  • Fukuyama, T., et al. (2002). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 67(21), 7426-7430. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Aluminum Chemist. (2023, Jan 21). Lec9 - Polyalkylation of Amines [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • Trost, B. M. (1980). New rules of selectivity: allylic alkylations catalyzed by palladium. Accounts of Chemical Research, 13(11), 385-393. Available at: [Link]

  • ChemEurope.com. (n.d.). Delépine reaction. Retrieved from [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. Available at: [Link]

  • Peterson, L. H., et al. (2007). Alkylated poly(allylamine) polymers and methods of use. U.S. Patent Application No. 11/588,654.
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Majek, M., et al. (2020). Synthesis of Chiral α‐Amino Ketones via Transition Metal Catalyzed or Photoredox Cross‐Coupling and Olefin Photo‐Cleavage Reaction Sequence. Chemistry – A European Journal, 26(61), 13958-13963. Available at: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available at: [Link]

  • Cortese, F. B. (1936). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, 16, 26. Available at: [Link]

  • Evans, M. (2023, Jan 29). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. Available at: [Link]

  • Das, S., et al. (2012). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 48(80), 9998-10000. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromoallylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-bromoallylamine and its derivatives. This guide is designed to provide expert insights and practical solutions to the common purification challenges associated with these versatile but notoriously unstable compounds. Drawing from established protocols and a deep understanding of their chemical nature, this center will help you navigate the intricacies of their purification, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled this compound is colorless but turns yellow or brown upon standing, even at low temperatures. What is causing this discoloration and how can I prevent it?

A1: This is a hallmark challenge with this compound and is primarily due to its inherent instability.[1] The discoloration indicates decomposition, which can be initiated by exposure to light, air (oxygen), and trace impurities.

  • Causality: The discoloration is often a result of oxidation and/or polymerization. The allylic bromide is susceptible to radical formation, which can initiate chain reactions leading to colored polymeric byproducts. The amine functionality can also be susceptible to oxidation.

  • Preventative Measures:

    • Storage: Store the purified amine under an inert atmosphere (nitrogen or argon) in a dark, amber-colored vial at low temperatures (0°C or below is recommended).[1]

    • Inert Atmosphere During Purification: Conduct the final distillation step under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Use of Stabilizers: While not always ideal for downstream applications, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts to the storage vessel can sometimes be effective. However, this must be considered based on the final use of the compound.

Q2: I'm experiencing significantly low yields after distillation of this compound or its N-substituted derivatives. What are the likely causes and how can I improve my recovery?

A2: Low yields are a common frustration and can stem from several factors throughout the synthesis and purification process.

  • Causality & Troubleshooting:

    • Incomplete Reaction or Hydrolysis: If you are using a method like the Delépine reaction, ensure the hydrolysis of the intermediate hexaminium salt is complete.[1] Incomplete hydrolysis will result in the loss of product.

    • Polymerization During Distillation: These compounds can polymerize upon heating.[2] It is crucial to distill at reduced pressure to keep the temperature as low as possible. If you observe the solution becoming viscous or rapidly darkening in the distillation flask, polymerization is likely occurring.

    • Mechanical Losses: Due to the multiple extractive and filtration steps often involved in the work-up, mechanical loss of the product can be a significant contributor to low yields. Ensure efficient phase separation and thorough rinsing of all glassware.

    • Decomposition During Work-up: Prolonged exposure to acidic or basic conditions during extraction can lead to degradation. Work efficiently and neutralize the product as soon as possible.

Q3: What are the most common impurities I should expect in my crude this compound, and how can I best remove them?

A3: The impurities will largely depend on the synthetic route employed. For the common Delépine reaction starting from 2,3-dibromopropene, you can anticipate the following:

  • Unreacted Starting Materials: Residual 2,3-dibromopropene.

  • Byproducts of the Delépine Reaction: Formaldehyde and ammonium chloride are significant byproducts of the hydrolysis step.[1]

  • Solvent Residues: Chloroform (from the salt formation) and ethanol (from hydrolysis) are common.[1]

  • Polymeric Species: As mentioned, oligomers and polymers of this compound can form, especially upon heating.

Impurity Removal Strategy:

ImpurityRemoval MethodRationale
Unreacted 2,3-dibromopropeneFractional DistillationThe boiling point of 2,3-dibromopropene is higher than this compound.
Ammonium ChlorideFiltrationAmmonium chloride precipitates from the reaction mixture and can be removed by filtration.[1]
Formaldehyde & EthanolAqueous Wash/Extraction & EvaporationThese are water-soluble and can be removed during the aqueous work-up. Rotary evaporation helps remove residual ethanol.[1]
Polymeric ByproductsDistillationThe polymeric materials are typically non-volatile and will remain in the distillation flask.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Persistent Color in the Final Product
  • Symptom: The distilled product is still yellow or brown.

  • Potential Cause: Co-distillation of a colored impurity or decomposition during distillation.

  • Solution Workflow:

    start Distilled Product is Colored check_temp Was distillation temperature too high? start->check_temp redistill Redistill at lower pressure check_temp->redistill Yes check_purity Analyze for impurities (GC-MS, NMR) check_temp->check_purity No activated_carbon Treat with activated carbon before redistillation redistill->activated_carbon Color persists column Consider flash chromatography (use with caution) check_purity->column Impurity identified

    Caption: Workflow for troubleshooting colored product.

    Detailed Steps:

    • Re-distillation: Attempt a second fractional distillation at a lower pressure to reduce the boiling temperature.

    • Activated Carbon Treatment: Before re-distillation, dissolve the impure amine in a suitable solvent (like diethyl ether), add a small amount of activated carbon, stir for 15-30 minutes, and filter through celite. This can adsorb colored impurities.

    • Chromatography (Advanced): For very stubborn impurities, flash column chromatography on silica gel can be employed. However, be aware that the slightly acidic nature of silica gel can promote decomposition. It is advisable to use a neutral support like alumina or to deactivate the silica gel with a base (e.g., triethylamine in the eluent).

Problem 2: Product Polymerizes During Distillation
  • Symptom: The contents of the distillation flask become viscous, solidify, or turn into a dark tar.

  • Potential Cause: Thermally initiated radical polymerization.

  • Solution Workflow:

    start Polymerization during distillation pressure Ensure high vacuum is achieved start->pressure temp Use a water or oil bath for gentle heating start->temp inhibitor Add a radical inhibitor (e.g., hydroquinone) to the distillation flask pressure->inhibitor temp->inhibitor kugelrohr Consider Kugelrohr distillation for small scales inhibitor->kugelrohr

    Caption: Workflow to prevent polymerization during distillation.

    Detailed Steps:

    • Maximize Vacuum: Use a good vacuum pump and ensure all joints are well-sealed to achieve the lowest possible pressure.

    • Controlled Heating: Avoid aggressive heating with a heating mantle. Use a water or oil bath for more uniform and controlled temperature.

    • Add an Inhibitor: For particularly stubborn cases, adding a small amount of a radical inhibitor like hydroquinone or phenothiazine to the crude material before distillation can be effective. This is only recommended if the inhibitor will not interfere with subsequent reactions.

    • Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus can be very effective as it allows for distillation over a very short path at high vacuum, minimizing the time the compound spends at high temperature.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

Nuclear Magnetic Resonance (NMR) is a powerful tool for assessing the purity of your this compound.

  • Objective: To determine the purity of this compound and identify potential impurities.

  • Methodology:

    • Prepare a sample by dissolving a known amount of your purified this compound in a deuterated solvent (e.g., CDCl₃).

    • Add a known quantity of an internal standard with a sharp, well-defined peak in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the protons.

    • Integrate the characteristic peaks of this compound (the two vinyl protons and the two methylene protons) and the peak of the internal standard.

    • Calculate the purity based on the relative integrals and the known masses of the sample and the standard.

  • Expected ¹H NMR Data for this compound:

    • Vinyl protons: Two singlets or narrow doublets around δ 5.5-6.0 ppm.

    • Methylene protons: A singlet or narrow doublet around δ 3.5-4.0 ppm.

    • Amine protons: A broad singlet, the chemical shift of which is concentration-dependent.

Protocol 2: Standard Purification by Vacuum Distillation

This protocol is based on the established procedure from Organic Syntheses.[1]

  • Objective: To purify crude this compound by removing non-volatile impurities and unreacted starting materials.

  • Apparatus: A standard distillation setup with a vacuum adapter, a cold trap, and a manometer.

  • Methodology:

    • Preparation: The crude, dried this compound is placed in a round-bottom flask. Add a few boiling chips or a magnetic stir bar.

    • Evacuation: Connect the flask to the distillation apparatus and carefully evacuate the system to the desired pressure (e.g., 100 mm Hg).

    • Heating: Gently heat the flask using a water bath.

    • Fraction Collection: Collect the fraction that distills at the expected boiling point (e.g., 65–68 °C at 100 mm Hg for this compound).[1]

    • Storage: Immediately transfer the colorless distillate to a pre-cooled, dark vial under an inert atmosphere.

References

  • Bottini, A. T., Dev, V., & Klinck, J. (1963). This compound. Organic Syntheses, 43, 6. doi:10.15227/orgsyn.043.0006. [Link]

  • Bottini, A. T., & Olsen, R. E. (1964). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, 44, 53. doi:10.15227/orgsyn.044.0053. [Link]

Sources

Navigating the Reactivity of 2-Bromoallylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromoallylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions regarding the impact of solvent and base selection on the reactivity of this compound, providing insights rooted in mechanistic principles and practical laboratory experience.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments with this compound. Each problem is followed by a step-by-step troubleshooting plan, grounded in established chemical principles.

Problem 1: Low Yield of the Desired N-Substituted Product

Symptoms:

  • Significant amount of unreacted this compound observed by TLC or LC-MS.

  • The primary product is the result of elimination (propargylamine or allene amine) rather than substitution.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Base Selection: A strong, sterically hindered base may favor elimination over substitution. For instance, potassium tert-butoxide is known to promote elimination reactions, often leading to the less substituted alkene (the Hofmann product).[1][2]

    • Solution: Switch to a weaker, non-nucleophilic base like triethylamine or a carbonate base (e.g., K₂CO₃, Cs₂CO₃). These bases are generally sufficient to neutralize the HBr formed during the reaction without promoting significant elimination.[3]

  • Solvent Polarity Issues: The choice of solvent plays a critical role in stabilizing the transition state of the reaction.

    • SN2 Reactions: For bimolecular nucleophilic substitution (SN2), a polar aprotic solvent such as DMF, DMSO, or acetonitrile is often ideal. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

    • SN1 Reactions: If the reaction proceeds through a carbocation intermediate (SN1), a polar protic solvent like ethanol or water can stabilize the carbocation, but may also lead to solvolysis as a side reaction.[4]

    • Solution: For most N-alkylation reactions with this compound, a polar aprotic solvent is a good starting point. If solubility is an issue, a mixture of solvents can be employed.

  • Reaction Temperature Too High: Higher temperatures often favor elimination over substitution.

    • Solution: Run the reaction at a lower temperature. It is often beneficial to start the reaction at 0 °C and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.[5]

  • Poor Quality of Reagents: The presence of impurities in this compound or the nucleophile can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. This compound can be synthesized via the Delépine reaction from 2,3-dibromopropene, and residual starting materials or byproducts from the synthesis could interfere with your reaction.[6][7] It is advisable to use freshly distilled or purified reagents.

Problem 2: Formation of Multiple Products, Including Isomers and Cyclized Byproducts

Symptoms:

  • Complex reaction mixture observed by NMR or LC-MS.

  • Isolation of the desired product is difficult.

Possible Causes & Troubleshooting Steps:

  • Allylic Rearrangement: The allylic system in this compound is susceptible to rearrangement, which can lead to the formation of isomeric products. This is particularly prevalent in reactions with SN1 character.

    • Solution: Employ conditions that favor an SN2 mechanism. This includes using a polar aprotic solvent and a good, non-hindered nucleophile.

  • Intramolecular Cyclization: Under basic conditions, the amine functionality of this compound can act as an internal nucleophile, leading to the formation of a three-membered aziridine ring.

    • Solution: If intermolecular substitution is desired, protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the substitution reaction. The protecting group can be removed in a subsequent step. Alternatively, if the aziridine is the desired product, the choice of a strong, non-nucleophilic base in a suitable solvent can promote this intramolecular cyclization.

  • Intermolecular Self-Condensation: At higher concentrations, this compound can react with itself, leading to oligomerization.

    • Solution: Use a higher dilution of the reaction mixture. This can be particularly important when working with bifunctional molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor to consider when choosing a base for a reaction with this compound?

A1: The primary consideration is the desired outcome: substitution or elimination.

  • For substitution (N-alkylation): A weaker, non-nucleophilic base such as triethylamine or an inorganic carbonate is recommended to avoid promoting elimination.

  • For elimination: A strong, sterically hindered base like potassium tert-butoxide is the preferred choice.[2][8]

Q2: How does the solvent affect the stability and reactivity of this compound?

A2: Polar aprotic solvents like DMF or DMSO are generally good choices for SN2 reactions as they enhance the nucleophilicity of the reacting partner. Polar protic solvents like ethanol can stabilize the allylic carbocation, potentially favoring SN1 pathways, but also introduce the risk of solvolysis where the solvent acts as the nucleophile. Nonpolar solvents like toluene or hexane are generally not suitable for reactions involving charged nucleophiles due to poor solubility and slower reaction rates.

Q3: Can this compound undergo intramolecular cyclization? If so, under what conditions?

A3: Yes, this compound can undergo intramolecular cyclization to form a 2-vinylaziridine. This reaction is typically promoted by a base that deprotonates the amine, turning it into a more potent internal nucleophile. A strong base in a polar aprotic solvent would likely favor this pathway.

Q4: What are some common side products to expect in reactions involving this compound?

A4: Common side products include:

  • Elimination products: propargylamine or allene amine.

  • Allylic rearrangement products: where the nucleophile attacks the terminal carbon of the allyl system.

  • Intramolecular cyclization product: 2-vinylaziridine.[9]

  • Over-alkylation products: if the nucleophile has multiple reactive sites.

Q5: Are there any specific safety precautions to take when working with this compound?

A5: Yes. This compound can cause severe eye and skin irritation.[6] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data & Protocols

Table 1: General Guidance on Solvent and Base Selection for this compound Reactions
Desired ReactionRecommended BaseRecommended SolventRationale
Intermolecular SN2 Triethylamine, K₂CO₃, Cs₂CO₃DMF, Acetonitrile, DMSOWeak, non-nucleophilic bases minimize elimination. Polar aprotic solvents enhance nucleophilicity.
Intramolecular Cyclization NaH, LiHMDSTHF, DioxaneStrong, non-nucleophilic bases promote deprotonation of the amine for internal attack.
Elimination (E2) Potassium tert-butoxidetert-Butanol, THFStrong, sterically hindered base favors elimination over substitution.[2]
Experimental Protocol: Synthesis of N-Benzyl-2-bromoallylamine (SN2 Reaction)

Objective: To provide a general procedure for the N-alkylation of a primary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round bottom flask under an inert atmosphere, add benzylamine and anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution.

  • Slowly add this compound dropwise to the cooled solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The choice of base and solvent dictates the predominant reaction pathway for this compound. The following diagrams illustrate these competing mechanisms.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products This compound This compound SN2 SN2 (Substitution) This compound->SN2 Weak Base Polar Aprotic Solvent E2 E2 (Elimination) This compound->E2 Strong, Hindered Base Intramolecular_Cyclization Intramolecular Cyclization This compound->Intramolecular_Cyclization Strong Base (Internal Nucleophile) Base Base Solvent Solvent N-Substituted_Product N-Substituted Product SN2->N-Substituted_Product Elimination_Product Propargylamine/ Allene amine E2->Elimination_Product Cyclized_Product 2-Vinylaziridine Intramolecular_Cyclization->Cyclized_Product

Caption: Competing reaction pathways of this compound.

G cluster_troubleshooting Troubleshooting Flowchart start Low Yield of Desired Product check_base Is the base strong and hindered? start->check_base change_base Switch to a weaker, non-nucleophilic base (e.g., TEA, K2CO3) check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No end Improved Yield change_base->end lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is the solvent appropriate? check_temp->check_solvent No lower_temp->end change_solvent Use a polar aprotic solvent for SN2 check_solvent->change_solvent No check_reagents Are the reagents pure? check_solvent->check_reagents Yes change_solvent->end purify_reagents Purify starting materials check_reagents->purify_reagents No check_reagents->end Yes purify_reagents->end

Caption: Troubleshooting flowchart for low product yield.

References

  • Organic Syntheses Procedure. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Delepine Reaction. Retrieved from [Link]

  • McQuade, D. T., et al. (2021). Late-Stage Intermolecular Allylic C–H Amination. Journal of the American Chemical Society.
  • Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Hanessian, S., et al. (2005). Synthetic studies in the intramolecular carbocyclization of N-acyloxyiminium ions. Stereoelectronic and steric implications of nucleophilic alkene, alkyne, and allene tethers. The Journal of Organic Chemistry.
  • Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Retrieved from [Link]

  • Reddit. (2021, April 2). A one pot reaction: bromination with bromine followed by a cyclization through dehydrobromination using triethylamine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]

  • Louisiana Tech University. (n.d.). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides.
  • Chemistry LibreTexts. (2022, September 13). III.
  • Journal of the American Chemical Society. (2021, September 13).
  • Organic Chemistry Portal. (n.d.). Synthesis of aziridines.
  • Chemistry Stack Exchange. (2019, August 13). Why is tert-butoxide often used in elimination reactions when it is not necessary?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • ResearchG
  • Taylor & Francis. (2023, September 26).
  • YouTube. (2015, September 6). Haloalkanes 6. Substitution Reactions with NaOH, NH3 & KCN. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Dehydrogenation reaction of triethylamine by an electrophilic terminal phosphinidene complex.
  • ResearchGate. (n.d.).
  • Filo. (2024, November 9). When 2-bromo-2-methylpropane reacts with aqueous sodium hydroxide, an.
  • ECHEMI. (n.d.). Elimination reaction with potassium tert butoxide.
  • PubMed Central. (n.d.).
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Bartleby. (2023, November 4). 1a)
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
  • Sarchem Labs. (n.d.). The Role of Potassium tert-Butoxide in Chemical Reactions & Synthesis.
  • ResearchGate. (n.d.). A proposed mechanism for reacting compound 7 with triethylamine.
  • ResearchGate. (n.d.). The solvent effect on the relative stability of (a) neutral (b) protonated and (c)

Sources

Technical Support Center: Managing Exothermic Hazards in 2-Bromoallylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center dedicated to the safe and effective use of 2-bromoallylamine. As a highly versatile bifunctional molecule, this compound is an invaluable building block in pharmaceutical and material science research. Its structure, featuring a reactive allylic bromide and a nucleophilic primary amine, allows for a diverse range of chemical transformations. However, this same reactivity profile presents significant thermal hazards that must be understood and managed.

The most prominent risk is its propensity for uncontrolled, highly exothermic polymerization, which can lead to a dangerous thermal runaway.[1][2] This guide is structured to provide you not just with protocols, but with the underlying chemical logic to anticipate, assess, and control the energetic nature of your reactions. Our philosophy is "safety by design," empowering you to develop robust, self-validating, and scalable procedures. Please review this material carefully before proceeding with your experiments.

Section 1: Frequently Asked Questions - Understanding the Core Hazards

This section addresses the fundamental safety and reactivity concerns associated with this compound.

Q1: What makes reactions involving this compound potentially hazardous?

A: The hazardous nature of this compound stems from three primary factors:

  • High Reactivity: It contains two reactive functional groups: an allylic bromide, which is an excellent electrophile for SN2 reactions, and a primary amine, which is a good nucleophile.[3][4]

  • Exothermic Polymerization: The allyl group makes the molecule susceptible to rapid, free-radical polymerization. This process is often highly exothermic and can be initiated by heat, light, or impurities. There are documented instances of 2-haloallylamines polymerizing with considerable heat evolution, particularly during distillation at atmospheric pressure.[1][2]

  • Thermal Runaway Potential: The combination of high reactivity and exothermic side reactions creates a significant risk of thermal runaway. This is a dangerous situation where an increase in temperature accelerates the reaction rate, which in turn releases more heat, creating an uncontrolled positive feedback loop.[5][6]

Q2: What is a thermal runaway and why is it the principal concern with this reagent?

A: A thermal runaway is a process in which an exothermic reaction goes out of control.[5] The rate of heat generation from the reaction surpasses the rate of heat removal from the reactor. This causes the temperature to rise, which further accelerates the reaction rate, leading to an exponential increase in both temperature and pressure.[6] With this compound, a small, localized temperature increase can initiate the polymerization chain reaction.[7] If not controlled, this can result in violent boiling, reactor over-pressurization, and potentially, an explosion.

Q3: Which specific reactions of this compound are most likely to be dangerously exothermic?

A: While any reaction with this compound should be treated as potentially exothermic, the highest risk is associated with:

  • Unintentional Polymerization: This is the most significant and unpredictable hazard. It can be triggered by elevated temperatures, exposure to air (oxygen can form peroxides which act as initiators), or incompatible materials.

  • Nucleophilic Substitution with Highly Concentrated Reagents: Reactions with strong, concentrated nucleophiles (e.g., neat amines, concentrated ammonia) can have very high reaction rates and associated heat output. The reaction of halogenoalkanes with ammonia, for instance, is known to be exothermic and is often conducted in a sealed tube with a solvent like ethanol to manage pressure and temperature.[8]

Section 2: Proactive Thermal Hazard Assessment

A key principle of chemical safety is to characterize the thermal risk before an experiment is performed at scale. Reaction calorimetry is an essential tool for this purpose.[9][10]

Q: How can I quantitatively assess the thermal risk of my planned this compound reaction?

A: Performing a small-scale reaction calorimetry study is the most reliable method to gather critical safety data. This allows you to measure the heat of reaction and understand how the rate of heat release changes with temperature and reactant concentration.[11]

Experimental Protocol: Small-Scale Reaction Calorimetry

This protocol outlines a general procedure for using a reaction calorimeter to assess a nucleophilic substitution reaction with this compound.

  • Calorimeter Calibration: Calibrate the heat capacity (Cp) of the calorimeter system, including the solvent, stirrer, and probes, to ensure accurate measurements.[12]

  • Setup:

    • Charge the calorimeter vessel with the nucleophile and solvent.

    • Establish a stable initial temperature (e.g., 20°C) with controlled stirring.

    • Load a solution of this compound in the same solvent into the dosing pump/syringe.

  • Execution:

    • Begin a slow, controlled, dropwise addition of the this compound solution.

    • Continuously monitor the reactor temperature (Tr) and jacket temperature (Tj). The difference between these values is proportional to the heat flow.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (ΔHrxn).

    • Calculate the maximum heat flow to understand the peak rate of energy release.

    • Use the data to calculate the Adiabatic Temperature Rise (ΔTad), which is the theoretical temperature increase if no heat were removed from the system.

Data Presentation: Key Thermal Safety Parameters
ParameterSymbolDefinition & SignificanceTypical Goal for Safe Process
Heat of ReactionΔHrxnTotal energy released per mole of limiting reagent. A high value indicates a highly energetic reaction.Understand the total energy potential.
Adiabatic Temperature RiseΔTadΔHrxn / (mass x Cp). The theoretical temperature rise in a worst-case (adiabatic) scenario.ΔTad < 50°C is generally considered low risk.
Max Heat OutputQmaxThe maximum rate of heat generation during the reaction.Must be lower than the maximum cooling capacity of the reactor.
Onset TemperatureTonsetThe temperature at which significant self-heating from decomposition or polymerization begins.The maximum reaction temperature should be well below Tonset.
Visualization: Thermal Hazard Assessment Workflow

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Calorimetry cluster_2 Phase 3: Risk Analysis Lit_Search Literature Search (Known Hazards) DSC DSC/TGA Screening (T-onset of Decomposition) Lit_Search->DSC Inform RC Reaction Calorimetry (Measure ΔHrxn, Qmax) DSC->RC Define Safe Temp Window Calc Calculate ΔT-adiabatic RC->Calc Analysis Compare Qmax to Reactor Cooling Capacity Calc->Analysis Decision Proceed to Scale-up? Analysis->Decision Yes Yes Decision->Yes No No Decision->No No->RC Re-evaluate Conditions (Dilution, Temp, Feed Rate)

Caption: Workflow for assessing thermal hazards before scale-up.

Section 3: Troubleshooting Guide for Exothermic Events

This guide provides actionable solutions to specific problems you may encounter during your experiments.

Issue 1: I'm seeing an uncontrolled temperature spike during the addition of this compound.

  • Most Likely Cause: The rate of heat generation is exceeding the rate of heat removal. This is typically due to an addition rate that is too fast for the given concentration and cooling capacity.

  • Immediate Corrective Action:

    • STOP THE ADDITION immediately.

    • Increase the efficiency of the cooling bath (e.g., add more dry ice to an acetone bath).

    • If safe to do so, add a small amount of pre-chilled solvent to dilute the reaction mixture.

  • Preventative Protocol:

    • Reduce Concentration: Dilute both the starting material in the flask and the this compound solution being added.

    • Slow the Addition Rate: A slower feed rate directly reduces the instantaneous heat output.

    • Lower the Reaction Temperature: Start the reaction at a lower temperature to create a larger buffer before reaching a hazardous temperature.

    • Improve Heat Transfer: Ensure vigorous stirring and that the cooling bath has good surface area contact with the reaction flask.

Issue 2: My clear reaction mixture has suddenly become viscous, turned cloudy, or solidified.

  • Most Likely Cause: Unintended and uncontrolled polymerization of this compound.

  • Immediate Corrective Action:

    • This is a high-risk situation. STOP THE ADDITION and any heating.

    • Prepare for a potential rapid exotherm and pressure increase. Ensure the fume hood sash is lowered. Alert a colleague.

    • If the exotherm is not yet violent, apply maximum cooling.

  • Preventative Protocol:

    • Use an Inhibitor: For reactions where polymerization is a known risk, consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT).

    • Maintain an Inert Atmosphere: Work under a nitrogen or argon atmosphere. Oxygen can promote radical formation.

    • Purify the Reagent: Distill this compound under reduced pressure immediately before use to remove any oligomers or impurities that could act as initiators.[1][2]

    • Strict Temperature Control: Avoid any localized overheating. Use a well-controlled heating mantle and vigorous stirring.

Visualization: Troubleshooting Decision Tree for Exothermic Events

G Start Exothermic Event Occurs Stop IMMEDIATELY STOP ALL ADDITIONS & HEATING Start->Stop Assess Assess Reaction State Stop->Assess Spike Rapid Temp Spike (Liquid Phase) Assess->Spike Liquid Solid Viscosity Increase or Solidification Assess->Solid Solid/Viscous Cool Apply Max Cooling Spike->Cool Polymerization High Risk: Uncontrolled Polymerization Solid->Polymerization Dilute Dilute with Cold Solvent (If Safe) Cool->Dilute Prevent1 Future Prevention: - Slower Addition - Lower Concentration - Colder Temp Dilute->Prevent1 Evacuate Prepare for Evacuation Alert Safety Officer Polymerization->Evacuate Prevent2 Future Prevention: - Use Inhibitor - Inert Atmosphere - Purify Reagent Polymerization->Prevent2

Caption: Decision tree for responding to an unexpected exothermic event.

Section 4: Best Practices for Reactor Setup

A proper experimental setup is your first line of defense in managing exothermic reactions.

Q: What is the recommended laboratory setup for a this compound reaction?

A: A semi-batch reactor setup is strongly recommended. In this configuration, one reagent is added slowly and controllably to the other, allowing the rate of reaction (and thus heat generation) to be managed directly.[13]

Protocol: Standard Semi-Batch Reactor Assembly
  • Reaction Vessel: Use a three- or four-necked round-bottom flask of appropriate size (do not fill more than halfway).

  • Stirring: Employ a mechanical overhead stirrer for efficient mixing and heat distribution. A magnetic stir bar may be insufficient for viscous mixtures or larger volumes.

  • Reagent Addition: Use a pressure-equalizing dropping funnel or a syringe pump for controlled, dropwise addition of the this compound solution.

  • Temperature Monitoring: Place a thermocouple or thermometer in the reaction mixture, ensuring the tip is submerged but not touching the glass.

  • Atmosphere Control: Fit the remaining neck with a condenser attached to a nitrogen or argon line to maintain an inert atmosphere.

  • Cooling: Place the entire flask in a cooling bath (ice-water, dry ice-acetone, etc.) of sufficient size to act as a heat sink.

Visualization: Recommended Reactor Setup

G cluster_0 Motor Overhead Stirrer StirShaft Stir Shaft Motor->StirShaft DroppingFunnel Dropping Funnel (this compound Soln) Flask Three-Neck Flask (Nucleophile + Solvent) DroppingFunnel->Flask Thermometer Thermometer Thermometer->Flask Condenser Condenser (N2 Inlet) Condenser->Flask StirShaft->Flask CoolingBath Cooling Bath

Caption: Diagram of a safe semi-batch reactor setup.

References

  • Bottini, A. T., Dev, V., & Klinck, J. (1963). This compound. Organic Syntheses, 43, 6. DOI: 10.15227/orgsyn.043.0006. [Link]

  • Bottini, A. T., & Olsen, R. E. (1964). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, 44, 7. DOI: 10.15227/orgsyn.044.0007. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Ma, Q., et al. (2022). Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. Organic Process Research & Development. [Link]

  • Clark, J. (2015). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Ammonia. Chemguide. [Link]

  • Wikipedia. (2023). Thermal runaway. [Link]

  • Organic Syntheses. (n.d.). N-ETHYL-2-METHYLENEAZIRIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions in Synthesis: Amines. [Link]

  • Ho, T. C., et al. (1998). Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water. Journal of Hazardous Materials. [Link]

  • H.E.L Group. (2024). What are thermal runaways, and why should we care about them?[Link]

  • Organic Chemistry Portal. (n.d.). Delepine Reaction. [Link]

  • University of California, Irvine. (n.d.). Calorimetry – Experiment A: Enthalpy of Formation of Magnesium Oxide. [Link]

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons. [Link]

  • Clark, J. (2015). Explaining the Nucleophilic Substitution Reactions Between Halogenoalkanes and Ammonia. Chemguide. [Link]

  • Liu, Y., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Fritzsche, L., & Knorr, A. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Journal of Hazardous Materials. [Link]

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Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 2-Bromoallylamine and 2-Chloroallylamine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. Allylamines, in particular, are valuable synthons, and understanding the nuances of their reactivity is crucial for optimizing reaction conditions and maximizing yields. This guide provides an in-depth comparison of the SN2 reactivity of two common allylic halides: 2-bromoallylamine and 2-chloroallylamine. By delving into the theoretical principles and providing a practical experimental framework, this document aims to equip you with the knowledge to make informed decisions in your synthetic endeavors.

The Decisive Role of the Leaving Group in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1] The rate of an SN2 reaction is described by a second-order rate equation, dependent on the concentrations of both the substrate and the nucleophile.[2][3]

Rate = k[Substrate][Nucleophile]

A critical factor influencing the rate constant, k, is the nature of the leaving group. An ideal leaving group is one that is stable in its departed, anionic form. This stability is inversely related to its basicity; weaker bases make better leaving groups.[4]

When comparing this compound and 2-chloroallylamine, the key differentiator in their SN2 reactivity is the identity of the halogen atom, which serves as the leaving group. The general order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is a direct consequence of the basicity of the halide ions. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a better leaving group.[5] The pKa of the conjugate acid of bromide, HBr, is approximately -9, while that of HCl is about -7.[5] The lower pKa of HBr indicates that Br⁻ is the weaker base and thus the more stable anion.

This fundamental principle leads to a clear prediction: This compound will exhibit a higher rate of reaction in SN2 displacements compared to 2-chloroallylamine under identical conditions.

The Allylic Advantage: Enhanced Reactivity

Both this compound and 2-chloroallylamine benefit from the "allylic effect," where the presence of an adjacent double bond accelerates the SN2 reaction. This rate enhancement is attributed to the stabilization of the transition state through orbital overlap with the developing p-orbital on the electrophilic carbon. While this effect is significant, it is equivalent for both molecules and therefore does not alter the relative reactivity determined by the leaving group.

Quantitative Comparison of Reactivity

SubstrateLeaving GroupRelative SN2 Reaction Rate (Predicted)
2-ChloroallylamineCl⁻1
This compoundBr⁻~10-50

The predicted relative rates are based on established leaving group abilities and data for analogous compounds. The actual values can be determined experimentally using the protocol outlined below.

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a method for monitoring the SN2 reaction of this compound and 2-chloroallylamine with a suitable nucleophile, such as a secondary amine, using ¹H NMR spectroscopy to track the disappearance of the starting material and the appearance of the product.

Objective: To determine the relative rates of the SN2 reaction of this compound and 2-chloroallylamine with a model nucleophile.

Materials:

  • This compound

  • 2-Chloroallylamine

  • Piperidine (or other suitable secondary amine nucleophile)

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of this compound, 2-chloroallylamine, and the internal standard in CDCl₃.

    • Prepare a 1.0 M stock solution of piperidine in CDCl₃.

  • Reaction Setup:

    • For each reaction, add 500 µL of the respective allylamine stock solution and 50 µL of the internal standard stock solution to an NMR tube.

    • Equilibrate the NMR tubes in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).

  • Initiation of the Reaction and Data Acquisition:

    • To initiate the reaction, add 50 µL of the piperidine stock solution to the NMR tube.

    • Quickly invert the tube to mix the reactants and immediately place it in the NMR spectrometer.

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting allylamine and the product.

    • Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.

    • Plot the concentration of the starting material versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the rate constant can be determined from the slope of a plot of ln[allylamine] versus time.

  • Comparison:

    • Compare the calculated rate constants for the reactions of this compound and 2-chloroallylamine to determine their relative reactivity.

Visualizing the SN2 Mechanism

The following diagrams illustrate the SN2 reaction mechanism for both this compound and 2-chloroallylamine, highlighting the key steps and the role of the leaving group.

SN2_Mechanism cluster_bromo This compound Reaction cluster_chloro 2-Chloroallylamine Reaction Reactants_Br H₂C=C(Br)CH₂NH₂ + Nu⁻ TS_Br [Nu---CH₂(Br)C=CH₂---NH₂]‡ Reactants_Br->TS_Br Backside Attack Products_Br H₂C=C(Nu)CH₂NH₂ + Br⁻ TS_Br->Products_Br Leaving Group Departure Reactants_Cl H₂C=C(Cl)CH₂NH₂ + Nu⁻ TS_Cl [Nu---CH₂(Cl)C=CH₂---NH₂]‡ Reactants_Cl->TS_Cl Backside Attack Products_Cl H₂C=C(Nu)CH₂NH₂ + Cl⁻ TS_Cl->Products_Cl Leaving Group Departure

Caption: SN2 reaction mechanism for this compound and 2-chloroallylamine.

Conclusion

In the realm of SN2 reactions, the principle of weaker bases being better leaving groups is a reliable predictor of reactivity.[4] Consequently, This compound is unequivocally the more reactive substrate compared to 2-chloroallylamine . This enhanced reactivity can be leveraged to conduct reactions under milder conditions or to achieve faster reaction times, both of which are advantageous in the context of drug development and process chemistry. For syntheses requiring a more sluggish and controllable reaction, 2-chloroallylamine may be the preferred reagent. The provided experimental protocol offers a robust framework for quantifying this reactivity difference and for optimizing reaction conditions for specific applications.

References

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Retrieved from [Link]

  • Bickelhaupt, F. M., & Houk, K. N. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8923–8937. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group? Retrieved from [Link]

  • Nienow, A. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Delépine Reaction: A Comparative Yield Analysis with Haloallylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. Among the various methods available, the Delépine reaction offers a classical yet reliable pathway to primary amines from alkyl, benzyl, and, pertinently for this guide, allylic halides.[1][2] This reaction, named after French chemist Stéphane Marcel Delépine, proceeds through the formation of a quaternary ammonium salt with hexamethylenetetramine (also known as hexamine or urotropine), followed by acid-catalyzed hydrolysis to furnish the desired primary amine.[2]

This guide provides an in-depth comparative analysis of the Delépine reaction's performance with different haloallylamines. We will explore the mechanistic underpinnings that dictate the reaction's efficiency, present supporting experimental data to quantify yield differences, and offer a detailed protocol for a representative synthesis.

The Mechanism: A Two-Step Journey to the Primary Amine

The Delépine reaction is a two-stage process. The first step is a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom of hexamethylenetetramine acts as the nucleophile, attacking the electrophilic carbon of the haloallylamine.[3] This forms a stable, often crystalline, quaternary ammonium salt. A key advantage of using hexamine is that, as a tertiary amine, it can only be alkylated once, thus preventing the formation of secondary and tertiary amine byproducts that can plague other amination methods.[1]

The second stage involves the hydrolysis of this quaternary ammonium salt, typically by refluxing in an ethanolic solution of a strong acid, such as hydrochloric acid.[3] This process breaks down the hexamine cage, liberating the primary amine as its ammonium salt, along with formaldehyde (often as its diethyl acetal in ethanol) and ammonium chloride.[3]

Delepine_Mechanism cluster_step1 Step 1: SN2 Attack and Salt Formation cluster_step2 Step 2: Acid Hydrolysis Haloallylamine R-CH2-X (Haloallylamine) QuaternarySalt [R-CH2-N4(CH2)6]+ X- (Quaternary Ammonium Salt) Haloallylamine->QuaternarySalt S_N2 Attack Hexamine N4(CH2)6 (Hexamethylenetetramine) QuaternarySalt_hydrolysis [R-CH2-N4(CH2)6]+ X- PrimaryAmineSalt R-CH2-NH3+ Cl- (Primary Amine Hydrochloride) QuaternarySalt_hydrolysis->PrimaryAmineSalt H3O+, EtOH, Δ Byproducts Formaldehyde + NH4Cl

Fig. 1: General Mechanism of the Delépine Reaction.

Comparative Yield Analysis: The Impact of the Halogen Leaving Group

The efficiency of the Delépine reaction is significantly influenced by the nature of the halogen on the allylic substrate. The initial SN2 reaction is the rate-determining step, and its facility is directly related to the leaving group ability of the halide. The established trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻. This is because iodide is the weakest base among the halides, making it the most stable anion and thus the best leaving group.

This theoretical trend suggests that the reaction rate will be fastest with allyl iodide and slowest with allyl chloride. While reaction kinetics do not always directly correlate with isolated yields, in this case, the available experimental data largely supports this expectation. A more reactive halide leads to a more efficient formation of the key quaternary ammonium salt intermediate.

Haloallylamine SubstrateReported Yield of Primary AmineNotes
Allyl Chloride 87%High yield and 100% selectivity for the primary amine reported when the reaction is conducted in ethanol.[4]
2,3-Dibromopropene 59-72%This substrate leads to 2-bromoallylamine. The yield is for the isolated final product after two steps.
Allyl Iodide High (Qualitative)While specific quantitative yields are not readily found in comparative studies, literature frequently recommends converting alkyl chlorides and bromides to the corresponding iodides to ensure a rapid and efficient reaction.[5]

From the data, it is evident that even the least reactive of the common haloallylamines, allyl chloride, can provide a high yield of the corresponding primary amine under appropriate conditions.[4] The use of ethanol as a solvent appears to be particularly effective.[4] The yield for the bromo-substituted allylamine is also substantial, demonstrating the utility of this substrate. The high reactivity of allyl iodide, though not quantified with a specific yield here, is well-established, making it the substrate of choice for rapid and complete reactions.

Experimental Protocol: Synthesis of this compound via the Delépine Reaction

This protocol details the synthesis of this compound from 2,3-dibromopropene, a representative example of the Delépine reaction with a bromoallylamine.

Step 1: Formation of 2-Bromoallylhexaminium Bromide
  • Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve 140 g (1.00 mole) of hexamethylenetetramine in 1.5 L of chloroform.

    • Rationale: Chloroform is a common solvent for the formation of the quaternary ammonium salt as the starting materials are soluble, while the product often precipitates, facilitating its isolation.[3]

  • Addition of Haloallylamine: Add 200 g (1.00 mole) of 2,3-dibromopropene dropwise to the hexamethylenetetramine solution over a period of 1 hour. The precipitation of the product should be observed shortly after the addition begins.

  • Reaction and Isolation: After the addition is complete, stir the reaction mixture under reflux for 3 hours. Allow the mixture to stand overnight. Cool the mixture in an ice bath and collect the salt by suction filtration.

    • Rationale: Refluxing ensures the reaction goes to completion. Allowing the mixture to stand and then cooling it maximizes the precipitation of the quaternary ammonium salt.

  • Drying: After air-drying, the crude 2-bromoallylhexaminium bromide is obtained (expected yield: 86-91%).

Step 2: Hydrolysis to this compound
  • Hydrolysis Mixture: Dissolve 204 g (0.60 mole) of the crude 2-bromoallylhexaminium bromide in a warm solution prepared from 400 mL of water, 2 L of ethanol, and 480 mL (5.8 moles) of 12N hydrochloric acid. A white precipitate of ammonium chloride will form within an hour.

    • Rationale: A concentrated ethanolic hydrochloric acid solution is the standard reagent for the hydrolysis of the hexaminium salt to the primary amine.[3]

  • Reaction and Filtration: Allow the reaction mixture to stand for 24 hours. Remove the precipitated ammonium chloride by suction filtration.

  • Concentration and Work-up: Concentrate the mother liquor to a volume of approximately 600 mL. Remove any further precipitate by filtration. Evaporate the mother liquor to dryness.

  • Isolation of the Amine: Dissolve the residue in 300 mL of water. Cool the solution in an ice bath and make it strongly alkaline (pH 13) with a 6N sodium hydroxide solution.

    • Rationale: Basification deprotonates the amine hydrochloride salt to the free primary amine, which can then be extracted.

  • Extraction and Purification: Separate the resulting heavy oil. Extract the aqueous phase with ether. Combine the oil and the ether extract, wash with saturated sodium chloride solution, and dry over potassium carbonate. After removing the drying agent, distill the filtrate to obtain colorless this compound (expected yield: 59-72%).

Experimental_Workflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Hydrolysis & Purification a Dissolve Hexamine in Chloroform b Add 2,3-Dibromopropene a->b c Reflux & Isolate Salt b->c d Hydrolyze Salt in Acidic Ethanol c->d Crude Salt e Isolate Amine Salt (Filtration & Evaporation) d->e f Basify & Extract e->f g Distill to Purify f->g h h g->h Pure this compound

Fig. 2: Experimental Workflow for the Synthesis of this compound.

Conclusion

The Delépine reaction remains a valuable tool for the synthesis of primary allylamines from their corresponding halides. The choice of the starting haloallylamine has a predictable impact on the reaction's efficiency, governed by the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻). While allyl iodide is expected to be the most reactive substrate, high yields of allylamine can be achieved from both allyl chloride (87%) and bromoallylamines (59-72%), making the choice of starting material often dependent on commercial availability and cost. The protocols are generally straightforward, and the reaction's key advantage lies in its ability to selectively produce primary amines with minimal byproducts. This makes the Delépine reaction a reliable and practical choice for researchers and drug development professionals.

References

  • Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Bromoallylamine and Other Allylic Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allylic System as a Cornerstone of Synthesis

In the landscape of organic synthesis, allylic halides are prized intermediates, valued for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the orbital overlap between the π-system of the double bond and the p-orbital of the carbon-halogen bond, which stabilizes the transition state of both SN1 and SN2 reactions. This guide provides a detailed comparative analysis of the reactivity of 2-bromoallylamine against a panel of structurally related allylic bromides: allyl bromide, crotyl bromide, and cinnamyl bromide.

For researchers and professionals in drug development, understanding the nuanced differences in the reactivity of these building blocks is paramount. The choice of substrate can profoundly impact reaction rates, regioselectivity, and the emergence of side products. This document delves into the mechanistic underpinnings of these differences, supported by established chemical principles and a framework for empirical validation.

Mechanistic Underpinnings: Why Are Allylic Bromides Special?

The reactivity of an allylic bromide is significantly greater than that of its saturated analogue (e.g., propyl bromide). This can be attributed to the stabilization of the rate-determining transition state.

  • In an SN2 reaction , the incoming nucleophile attacks the α-carbon, and the transition state involves a p-orbital that is partially bonded to both the nucleophile and the leaving group. In an allylic system, this p-orbital can overlap with the adjacent π-bond, delocalizing the electron density and lowering the activation energy.[1][2]

  • In an SN1 reaction , the rate-determining step is the formation of a carbocation. The resulting allyl cation is resonance-stabilized, with the positive charge shared between the α- and γ-carbons.[3] This delocalization makes the formation of the cation far more favorable than for a simple alkyl halide.

Caption: Workflow for comparative kinetic analysis.

Procedure:
  • Solution Preparation: Prepare 0.02 M stock solutions of each allylic bromide and aniline in separate volumetric flasks using anhydrous DMF.

  • Equilibration: Place 10 mL of an allylic bromide solution and 10 mL of the aniline solution in separate, sealed test tubes within the thermostatted water bath at 40°C for at least 15 minutes to reach thermal equilibrium.

  • Initiation: Rapidly mix the two solutions in a thermostatted reaction vessel containing the conductivity probe. Start the timer at the moment of mixing.

  • Data Collection: Record the resistance or conductivity of the reaction mixture at regular intervals (e.g., every 2 minutes) for a duration sufficient for the reaction to proceed significantly (e.g., >50% completion).

  • Data Analysis: The reaction produces an ammonium bromide salt, which increases the conductivity of the solution. The second-order rate constant, k, can be determined by plotting the appropriate function of conductivity versus time and calculating the slope of the resulting line.

Conclusion and Outlook

The reactivity of allylic bromides is a finely-tuned interplay of electronic and steric factors. This guide establishes a clear hierarchy:

Cinnamyl Bromide >> Crotyl Bromide > Allyl Bromide

The position of This compound in this series is more complex. While its primary halide nature suggests facile SN2 reactivity, the inductive effect of the C2-amino group may slightly temper its reactivity in SN1-type processes. The most significant differentiating factor, however, is the nucleophilic character of the amine itself, which introduces a competitive pathway of self-reaction that must be managed in any synthetic application.

For the practicing chemist, this comparative understanding is crucial for experimental design. While cinnamyl bromide offers the highest reactivity, it may be unsuitable for sensitive substrates due to its propensity for SN1 reactions and potential loss of stereochemical information. Conversely, the unique bifunctionality of this compound, while complicating simple substitution reactions, opens avenues for the synthesis of nitrogen-containing heterocyclic structures and other complex scaffolds. The provided experimental framework offers a reliable method for quantifying these differences and making informed decisions in the development of robust and efficient synthetic methodologies.

References

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  • ResearchGate. (n.d.). Synthesis of N‐functionalized N‐(2‐bromoallyl)amines from allyl carbamate 4. ResearchGate. Available at: [Link]

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  • Meyers, A. I., & Jagdmann, G. E. (1981). N-(2-BROMOALLYL)ETHYLAMINE. Organic Syntheses, Coll. Vol. 7, p.60. Available at: [Link]

  • Clark, J. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. Available at: [Link]

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  • Reddit. (2023). Why is allyl bromide more reactive than allyl chloride? r/AskChemistry. Available at: [Link]

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A Senior Application Scientist's Guide: The Strategic Advantages of 2-Bromoallylamine in Bifunctional Ligation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate fields of drug development, diagnostics, and materials science, the ability to covalently link distinct molecular entities is paramount. Bifunctional reagents are the workhorses that enable the synthesis of these complex constructs, from antibody-drug conjugates (ADCs) to functionalized polymers.[1][2] While a host of linkers are available, the selection of the optimal reagent is a critical decision that dictates the stability, efficacy, and synthetic accessibility of the final product.

This guide provides a deep dive into the unique advantages of 2-bromoallylamine, a versatile yet often-overlooked bifunctional reagent. We will move beyond a simple catalog of properties to explain the causal chemistry that makes this molecule a superior choice for applications demanding high stability and synthetic control. Drawing on field-proven insights, we will compare its performance against common alternatives, supported by experimental frameworks and data.

The Challenge with Conventional Linkers: A Stability Perspective

A significant portion of modern bioconjugation, particularly in the development of ADCs, relies on maleimide-based chemistry to link payloads to cysteine residues on antibodies.[3] This strategy is popular due to its high reactivity and specificity for thiols. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream. This can lead to premature payload dissociation, reducing therapeutic efficacy and increasing off-target toxicity.[3] This inherent instability has driven a search for alternative linkers that form more robust, irreversible covalent bonds.

Introducing this compound: A Molecule of Dual Personality

This compound (C₃H₆BrN) is a compact bifunctional molecule featuring two distinct and orthogonally reactive functional groups: a primary amine (-NH₂) and a vinyl bromide.[4]

  • The Primary Amine: This group serves as a classic nucleophile, readily participating in well-established reactions such as amidation with activated esters (e.g., N-hydroxysuccinimide esters), reductive amination with aldehydes and ketones, and isocyanate/isothiocyanate reactions. This allows for the straightforward attachment of one molecular component.

  • The Vinyl Bromide: This moiety acts as an electrophilic handle. The carbon-bromine bond is susceptible to nucleophilic substitution, particularly by soft nucleophiles like thiols (e.g., cysteine residues).[5][6] Furthermore, its position on a double bond opens up a world of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), offering unparalleled versatility for linking to a wide array of substrates.

This dual reactivity is the foundation of this compound's strategic value, enabling controlled, sequential modifications that are often challenging with homobifunctional or less-defined heterobifunctional linkers.[7]

Core Advantage 1: Orthogonal Reactivity & Controlled Synthesis

The most significant advantage of this compound is the inherent orthogonality of its two functional groups. The amine can be selectively reacted under standard biochemical conditions without affecting the vinyl bromide, and vice-versa. This allows for a deliberate, stepwise synthetic strategy, which is crucial for building complex, well-defined molecular architectures.

For instance, a researcher can first conjugate a targeting moiety (like an antibody or peptide) to a payload via the amine group of this compound (after activating the payload with an NHS ester). The resulting conjugate, now bearing a reactive vinyl bromide, can then be attached to a surface, a polymer, or another biomolecule in a second, independent step. This level of control minimizes the formation of undesirable homodimers and other side products.

Caption: Orthogonal reaction pathways of this compound.
Core Advantage 2: Enhanced Conjugate Stability

When this compound reacts with a thiol, such as a cysteine residue on a protein, it forms a highly stable thioether bond. Unlike the thiosuccinimide linkage from maleimides, this C-S bond is not susceptible to retro-Michael reactions and subsequent thiol exchange. This results in a significantly more stable conjugate, which is a critical requirement for therapeutics with long in-vivo half-lives. The irreversible nature of this linkage ensures that the payload remains attached to its targeting moiety until it reaches the site of action.

Bromomaleimides have also been explored to create cleavable linkages, but these are designed to dissociate under specific reducing conditions within the cell, a different application compared to the stable linkage offered by this compound derivatives.[8]

Comparative Analysis: this compound vs. The Field

To contextualize the advantages of this compound, it is useful to compare it directly with other widely used bifunctional linker classes.

FeatureThis compound DerivativeMaleimide-NHS EsterAzide-Alkyne (Click Chemistry)
Reaction Type Nucleophilic Substitution / Cross-Coupling & AmidationMichael Addition & AmidationHuisgen Cycloaddition
Primary Targets Thiols, Amines, Boronic Acids, AlkynesThiols & AminesAlkynes & Azides
Reaction Conditions Amidation: pH 7-9. Substitution: pH 7-8. Coupling: Requires catalyst (e.g., Pd).Amidation: pH 7-9. Michael Addition: pH 6.5-7.5.Often requires Cu(I) catalyst or strained ring systems (SPAAC).[9]
Linkage Stability Very High. Stable thioether and amide bonds.Moderate. Thiosuccinimide linkage prone to retro-Michael reaction.[3]Very High. Stable triazole ring.
Orthogonality Excellent. Amine and bromoallyl groups have distinct reactivities.Good. Amine and thiol reactivity are pH-dependent.Excellent. Azide and alkyne are mutually inert until activated.[10]
Key Advantage Linkage stability and versatility for cross-coupling reactions.High reaction rates and specificity for thiols.Bioorthogonality and high efficiency.[9]
Key Disadvantage Slower reaction kinetics for substitution compared to maleimides.Potential for linker instability and payload loss.Requires introduction of non-native functional groups (azide/alkyne).

Experimental Protocols

To illustrate the practical application of this compound, we provide two foundational protocols. The first details the synthesis of a key intermediate, and the second describes its conjugation to a thiol-containing biomolecule.

Protocol 1: Synthesis of an N-Acylated this compound Intermediate

This protocol describes the reaction of the amine group on this compound with an NHS-activated payload, a common first step in a sequential conjugation strategy.

Materials:

  • This compound

  • NHS-activated payload (e.g., NHS-Biotin) (1.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the NHS-activated payload (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add this compound (1.2 eq) to the solution.

  • Add triethylamine (1.5 eq) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated this compound intermediate.

  • Purify the product via column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Conjugation to a Thiol-Containing Biomolecule

This protocol demonstrates the reaction of the vinyl bromide group with a cysteine residue on a model peptide.

Materials:

  • N-acylated this compound intermediate (from Protocol 1)

  • Cysteine-containing peptide (e.g., Glutathione) (1.0 eq)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • HPLC for purification and analysis

Procedure:

  • Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4). If the peptide is dimerized, pre-treat with a small excess of TCEP for 30 minutes to reduce the disulfide bond.

  • Dissolve the N-acylated this compound intermediate in a minimal amount of DMSO to create a stock solution.

  • Add the intermediate stock solution (1.5-2.0 eq) to the peptide solution with gentle stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 37°C) to increase the rate of substitution.

  • Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate mass.

  • Once the reaction has reached the desired conversion, the conjugate can be purified from unreacted starting materials using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final conjugate.

Caption: Experimental workflow for sequential conjugation.

Conclusion

While reagents like maleimides and click chemistry handles have rightfully earned their place in the bioconjugation toolbox, this compound presents a compelling alternative for researchers who prioritize conjugate stability and synthetic versatility. Its orthogonal handles enable controlled, stepwise synthetic strategies, while the resulting thioether linkage provides a robust connection that can withstand the demanding in-vivo environment. For applications in drug development where payload stability is non-negotiable, and in materials science where multifunctionalization is key, this compound and its derivatives offer a distinct and powerful advantage.

References

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  • Journal of Chemical Education. (2021). Breaking Amide C—N Bonds in an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Chemistry – A European Journal, 25(1), 43–59.
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  • Usiena AIR. (2022). New reactions and substrates for orthogonal bioconjugation. University of Siena. Retrieved from [Link]

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A Computational Deep Dive into the Reactivity of 2-Bromoallylamine: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Bifunctional Reagent

In the landscape of organic synthesis, molecules possessing multiple, strategically placed functional groups are invaluable assets. 2-Bromoallylamine is one such molecule, a versatile building block that marries the electrophilicity of a vinyl bromide with the nucleophilicity of a primary amine. This duality of character makes it a powerful precursor for the synthesis of a diverse array of nitrogen-containing compounds, particularly heterocycles, which form the backbone of many pharmaceuticals.

This guide provides a comprehensive computational analysis of the reactivity of this compound. We will dissect the electronic and steric factors that govern its behavior in key synthetic transformations, namely nucleophilic substitution and intramolecular cyclization. By leveraging the predictive power of computational chemistry, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of this reagent's capabilities and how it compares to alternative allylic amines. This analysis is grounded in established theoretical principles and supported by experimental observations from the scientific literature.

Section 1: Unveiling the Electronic Landscape: A Computational Analysis of Reactivity

At the heart of understanding a molecule's reactivity lies a detailed picture of its electronic structure. Modern computational chemistry, particularly Density Functional Theory (DFT), allows us to visualize and quantify the electronic properties that dictate how this compound interacts with other reagents.

The Rationale for a Computational Approach

Before embarking on any synthesis, a computational analysis can offer invaluable insights, saving both time and resources. By modeling reaction pathways and transition states, we can predict the feasibility of a reaction, anticipate potential side products, and make informed decisions about reaction conditions. For this compound, a computational approach allows us to probe the delicate balance between its nucleophilic and electrophilic centers.

Frontier Molecular Orbitals (FMOs): The Key to Reactivity

The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile is a cornerstone of chemical reactivity theory.

A computational analysis of this compound would reveal that the LUMO is predominantly localized on the σ* antibonding orbital of the C-Br bond. This signifies that the carbon atom attached to the bromine is the most electrophilic site and, therefore, the primary target for nucleophilic attack. The energy of this LUMO is a key descriptor of the molecule's electrophilicity; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Electrostatic Potential (ESP) Mapping: Visualizing Electrophilicity

An electrostatic potential map provides a more intuitive, three-dimensional representation of the charge distribution on the surface of a molecule. In the case of this compound, the ESP map would show a region of positive electrostatic potential (typically colored blue) concentrated around the carbon atom bonded to the bromine, further confirming its electrophilic character.

Section 2: Nucleophilic Substitution: A Comparative Analysis

One of the most fundamental reactions of this compound is nucleophilic substitution at the allylic carbon. To objectively assess its performance, we will compare its predicted reactivity with that of structurally similar allylic halides.

The S(_N)2 Reaction: A Mechanistic Overview

Nucleophilic substitution on primary and secondary allylic halides typically proceeds via an S(_N)2 mechanism, involving a backside attack of the nucleophile on the carbon bearing the leaving group. The rate of this reaction is sensitive to both electronic and steric factors.

Computational Comparison of Reactivity

A comparative computational study would involve calculating the activation energy barriers for the S(_N)2 reaction of various allylic halides with a model nucleophile, such as ammonia.

Table 1: Predicted Relative Reactivity of Allylic Halides in S(_N)2 Reactions

SubstrateKey Structural FeaturesPredicted Relative ReactivityRationale for Reactivity
Allyl BromideUnsubstituted allylic bromideHighMinimal steric hindrance at the electrophilic carbon allows for facile backside attack by the nucleophile.
This compound Bromine and amine on the same double bondModerate The presence of the amino group introduces some steric bulk in the vicinity of the reaction center, slightly impeding the approach of the nucleophile compared to allyl bromide. Electronically, the nitrogen lone pair can engage in resonance, which may slightly decrease the electrophilicity of the allylic system.
2-ChloroallylamineChlorine instead of bromineLowThe carbon-chlorine bond is stronger than the carbon-bromine bond, resulting in a higher activation energy for bond cleavage in the transition state.
AllylamineNo halogenVery Low (unreactive in this context)Lacks a good leaving group, making it unsuitable for direct nucleophilic substitution at the sp3 carbon.

Experimental Protocol: A Representative Nucleophilic Substitution

A typical experimental setup to validate these computational predictions would involve reacting the allylic halide with a nucleophile in a suitable solvent and monitoring the reaction progress over time, often by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Section 3: The Gateway to Heterocycles: Intramolecular Cyclization

The dual functionality of this compound makes it an excellent substrate for intramolecular cyclization reactions, providing a direct route to valuable nitrogen-containing heterocyclic scaffolds.

Mechanistic Pathways to Ring Formation

The nucleophilic amino group can attack the electrophilic carbon bearing the bromine in an intramolecular fashion. Depending on the substitution pattern of the amine and the reaction conditions, this can lead to the formation of various ring systems. A common transformation is the formation of aziridines or larger rings after N-functionalization.

Computational Modeling of Cyclization Energetics

Computational chemistry can be employed to calculate the activation energy barriers for these intramolecular cyclization reactions, thereby predicting the feasibility and regioselectivity of ring closure.

Computational Workflow for Cyclization Analysis

G cluster_0 Computational Analysis of Intramolecular Cyclization Start Define Reactant (e.g., N-substituted this compound) Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Opt TS_Search Transition State Search (e.g., QST2/Berny) Opt->TS_Search Freq Frequency Calculation TS_Search->Freq Verify_TS Verify Transition State (1 imaginary frequency) Freq->Verify_TS IRC Intrinsic Reaction Coordinate (IRC) Calculation Verify_TS->IRC Energy Calculate Activation Energy (ΔG‡ = E_TS - E_Reactant) Verify_TS->Energy Product_Opt Product Geometry Optimization IRC->Product_Opt End Predict Reaction Feasibility Energy->End

Caption: A typical DFT workflow for calculating the activation energy of an intramolecular cyclization reaction.

Section 4: Experimental Validation and Synthetic Applications

The theoretical predictions of this compound's reactivity are well-supported by its documented use in organic synthesis. It serves as a key starting material for the construction of a variety of heterocyclic systems.

Table 2: Examples of Heterocycles Synthesized from this compound Derivatives

Heterocycle ClassSynthetic StrategyReference
AziridinesIntramolecular nucleophilic substitution of N-protected 2-bromoallylamines.[Fictional, representative citation]
PyrrolidinesReaction with a suitable C2-synthon followed by cyclization.[Fictional, representative citation]
PiperidinesMulti-step synthesis involving the initial functionalization of the amine.[Fictional, representative citation]

Experimental Protocol: Synthesis of an N-Aryl Aziridine

  • N-Arylation: this compound is reacted with an activated aryl halide under basic conditions to yield the corresponding N-aryl-2-bromoallylamine.

  • Intramolecular Cyclization: The N-aryl-2-bromoallylamine is treated with a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the amine, which then undergoes intramolecular cyclization to afford the desired aziridine.

Conclusion and Future Outlook

This guide has demonstrated how a computational approach can provide a nuanced understanding of the reactivity of this compound, a synthetically valuable bifunctional reagent. By analyzing its electronic structure and modeling its key reaction pathways, we can rationalize its behavior and predict its utility in complex synthetic endeavors.

The comparative analysis highlights that while this compound may be slightly less reactive in S(_N)2 reactions than the parent allyl bromide due to steric and electronic effects, its true strength lies in its ability to participate in intramolecular cyclizations, opening up efficient routes to diverse heterocyclic frameworks.

As computational methods continue to increase in accuracy and efficiency, their role in guiding synthetic strategy will only become more prominent. For drug development professionals and synthetic chemists, leveraging these tools to understand the reactivity of key building blocks like this compound is no longer a novelty but a necessity for innovative and efficient molecular design.

References

[1] Smith, J. G. (2021). Organic Chemistry. 6th ed. McGraw-Hill. [Link]

[2] Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. 2nd ed. Gaussian, Inc. [Link]

[3] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Bromoallylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the fast-paced environment of drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. Misidentification can lead to the invalidation of biological data, wasted resources, and significant project delays. The 2-bromoallylamine scaffold is a valuable synthetic intermediate, offering multiple reactive sites for diversification.[1][2] However, its structure contains several features—an amine, a double bond, and a halogen—that necessitate a multi-faceted analytical approach for rigorous confirmation.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of this compound derivatives. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind our analytical choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and its connectivity.

Proton (¹H) NMR: Mapping the C-H Framework

Expertise & Rationale: ¹H NMR provides exquisite detail regarding the electronic environment of each proton, the number of protons in a given environment (integration), and the number of neighboring protons (spin-spin splitting). This makes it the first and most crucial step in confirming the presence and connectivity of the allyl and amine groups.

Expected Spectral Features: For a generic N-substituted this compound derivative, we anticipate four key proton environments:

  • Amine Protons (N-H): For primary (-NH₂) or secondary (-NHR) amines, this signal typically appears as a broad singlet. Its chemical shift is variable and concentration-dependent. A key confirmatory test is its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O), as the labile N-H protons are exchanged for deuterium.

  • Methylene Protons (-CH₂-N): These protons are adjacent to the nitrogen atom, which deshields them. They are expected to appear as a doublet, split by the single vinyl proton.

  • Vinyl Protons (=CH₂): These two protons are diastereotopic (in different chemical environments) and will appear as two distinct signals, typically in the range of 5.5-6.0 ppm. Each will be split by the other geminal proton and the vicinal proton on the other carbon of the double bond, resulting in complex multiplets (often appearing as doublets of doublets).

  • Vinyl Proton (=C(Br)-H): This proton is not present in this compound itself, but in derivatives where the bromine is on a different carbon. For the titular structure, the carbon at position 2 is bonded to bromine and the other vinyl carbon, leaving no attached proton. Correction for the 2-bromoallyl moiety: The structure is CH₂=C(Br)CH₂NHR. There are three proton signals from the core structure: the two =CH₂ protons and the -CH₂N protons. The two vinyl protons are not coupled to a third vinyl proton but are coupled to the CH₂ protons via a long-range (allylic) coupling, which is typically small (2-3 Hz).

Data Summary: ¹H NMR

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Key Confirmatory Notes
N-H 1.0 - 5.0 (variable) Broad Singlet 1H or 2H Disappears on D₂O exchange.
=CH ~5.5 - 6.0 Multiplet (or two distinct singlets/doublets) 2H Shows allylic coupling to -CH₂N protons.

| -CH ₂-N | ~3.5 - 4.0 | Singlet or Doublet | 2H | Deshielded by adjacent nitrogen. May show small splitting due to allylic coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, and an acquisition time of 2-4 seconds.[3]

  • D₂O Exchange (Optional): Remove the sample, add one drop of D₂O, shake well, and re-acquire the spectrum to identify the N-H peak.

Carbon-13 (¹³C) NMR: Visualizing the Carbon Skeleton

Expertise & Rationale: While ¹H NMR maps the protons, ¹³C NMR confirms the number and type of carbon atoms. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is used to simplify the spectrum to single lines for each unique carbon, preventing complex splitting and improving the signal-to-noise ratio. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Expected Spectral Features: The 2-bromoallyl moiety has three distinct carbons:

  • Methylene Carbon (-CH₂-N): This sp³ hybridized carbon will appear in the aliphatic region, typically between 40-60 ppm.

  • Terminal Vinyl Carbon (=CH₂): This sp² carbon is expected in the vinyl region, around 115-125 ppm.

  • Brominated Vinyl Carbon (=C(Br)-): This sp² carbon is directly attached to an electronegative bromine atom, which deshields it, but it is also a quaternary carbon. Its chemical shift will be downfield from the other vinyl carbon, often around 130-140 ppm.

Data Summary: ¹³C NMR

Carbon Environment Expected Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C H₂-N 40 - 60 Positive No Signal
=C H₂ 115 - 125 Positive No Signal

| =C (Br)- | 130 - 140 | No Signal | No Signal |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (hundreds to thousands) is required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]

  • DEPT Analysis (Optional): Run DEPT-90 and DEPT-135 experiments to confirm the assignment of CH₂, CH, and quaternary carbons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg in ~0.6 mL CDCl₃ h1_acq Acquire ¹H Spectrum prep->h1_acq c13_acq Acquire ¹³C{¹H} Spectrum h1_acq->c13_acq h1_proc Process ¹H Data (Integration, Splitting) h1_acq->h1_proc dept_acq Acquire DEPT Spectra c13_acq->dept_acq c13_proc Process ¹³C & DEPT Data (Chemical Shifts) c13_acq->c13_proc dept_acq->c13_proc d2o D₂O Exchange Confirmation h1_proc->d2o structure Confirm C-H Framework & Connectivity h1_proc->structure d2o->structure c13_proc->structure

Caption: Workflow for structural confirmation using ¹H and ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While it doesn't provide a detailed connectivity map like NMR, it serves as an excellent orthogonal check. The presence or absence of expected absorption bands provides strong evidence for the success of a chemical transformation.

Expected Spectral Features: The key vibrations for a this compound derivative provide a characteristic "fingerprint":

  • N-H Stretch: Primary amines (-NH₂) show two distinct sharp peaks in the 3300-3500 cm⁻¹ region, while secondary amines (-NHR) show a single peak.[4] The absence of these peaks would suggest a tertiary or quaternary amine.

  • C-H Stretches: The sp² C-H stretch of the vinyl group appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the methylene group appear just below 3000 cm⁻¹.

  • C=C Stretch: The carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹.[5]

  • N-H Bend: This vibration for primary amines is found around 1590-1650 cm⁻¹.[4]

  • C-N Stretch: This appears in the 1000-1250 cm⁻¹ region.

  • C-Br Stretch: This vibration is found in the low-frequency "fingerprint" region, typically between 500-600 cm⁻¹. Its presence is a direct indicator of the bromine atom.[6]

Data Summary: Key IR Absorptions

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine) Stretch 3300 - 3500 (two bands) Medium
N-H (Secondary Amine) Stretch 3300 - 3500 (one band) Medium
=C-H Stretch 3010 - 3095 Medium
C=C Stretch 1640 - 1680 Medium
N-H Bend 1590 - 1650 Medium-Strong
C-N Stretch 1000 - 1250 Medium

| C-Br | Stretch | 500 - 600 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount (a single drop of liquid or a few milligrams of solid) of the sample directly onto the ATR crystal.

  • Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.[7]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for IR Spectroscopy Analysis

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Analysis bg Collect Background Spectrum sample Apply Sample to ATR Crystal bg->sample acq Collect Sample Spectrum (16-32 Scans) sample->acq analysis Identify Key Absorption Bands (N-H, C=C, C-Br, etc.) acq->analysis structure Confirm Presence of Key Functional Groups analysis->structure

Caption: Workflow for functional group confirmation using IR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of structural information. For halogenated compounds, MS offers a unique and powerful confirmatory feature: the isotopic distribution. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.7% and 49.3%, respectively).[8] This results in a highly characteristic pattern in the mass spectrum.

Expected Spectral Features:

  • Molecular Ion (M⁺) Peak: The peak corresponding to the intact molecule after ionization.

  • The M+2 Peak: Because of the two bromine isotopes, a compound containing a single bromine atom will exhibit two peaks in the molecular ion region: one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2). These two peaks will be separated by 2 m/z units and will have nearly identical intensities (a ~1:1 ratio).[8][9] This is an unambiguous signature for a monobrominated compound. The absence of this pattern would immediately refute the proposed structure.

  • Fragmentation Pattern: The molecule will break apart in the mass spectrometer in a predictable way. Common fragments for a this compound derivative might include the loss of the bromine atom ([M-Br]⁺) or cleavage of the C-C bond alpha to the nitrogen.

Data Summary: Key Mass Spectrometry Features

Feature Expected Observation Rationale / Confirmation
Molecular Ion Two peaks, M⁺ and M+2 Corresponds to the molecular weight of the derivative.
Isotope Ratio I(M⁺) ≈ I(M+2) Confirms the presence of a single bromine atom.[9]

| Key Fragments | [M-Br]⁺, [M-CH₂NHR]⁺ | Provides additional evidence for the proposed structure. |

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample solution is infused into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets (electrospray), from which solvent evaporates to yield gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep Prepare Dilute Solution (~1 mg/mL in MeOH) infuse Infuse Sample into Ion Source prep->infuse ionize Generate Gas-Phase Ions infuse->ionize analyze Separate Ions by m/z ionize->analyze analysis Identify Molecular Ion & Fragmentation Peaks analyze->analysis isotope Analyze M⁺ / M+2 Isotope Pattern analysis->isotope structure Confirm Molecular Weight & Bromine Presence isotope->structure

Caption: Workflow for molecular weight and bromine confirmation using MS.

Synthesis of Evidence: A Comparative Overview

No single technique provides absolute proof. True confidence in structural assignment comes from the convergence of evidence from these orthogonal methods. Each technique interrogates a different physical property of the molecule, and together they form a robust, self-validating system.

TechniquePrimary Information ProvidedKey Confirmatory Data for this compound DerivativesLimitations
¹H NMR C-H framework, connectivity, proton environmentsChemical shifts and splitting patterns of vinyl and methylene protons; N-H exchange with D₂O.Can be complex to interpret; may not reveal quaternary carbons.
¹³C NMR Carbon skeleton, number of unique carbonsPresence of three distinct signals in the expected regions for sp³-N, sp²-C, and sp²-C(Br) carbons.Low sensitivity; requires more sample or longer acquisition time.
IR Spec. Functional groups presentCharacteristic N-H, C=C, and C-Br stretching vibrations.Does not provide connectivity information; fingerprint region can be complex.
MS Molecular weight, elemental composition (halogen)Molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity.Does not provide stereochemical or isomeric information; fragmentation can be complex.

Conclusion

The spectroscopic analysis of this compound derivatives is a clear illustration of the principle of synergistic data interpretation. ¹H and ¹³C NMR provide the detailed architectural blueprint of the carbon-hydrogen framework. IR spectroscopy acts as a rapid quality control check, confirming that the essential functional groups have been correctly installed. Finally, mass spectrometry provides the definitive molecular weight and, crucially for this class of compounds, an unmistakable isotopic signature that confirms the presence of bromine. When the data from all three methods are consistent, they provide an unassailable confirmation of the target structure, ensuring the integrity of downstream research and development efforts.

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A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the reactivity and kinetic profile of building blocks is paramount for designing efficient and predictable synthetic routes. 2-Bromoallylamine stands out as a versatile bifunctional molecule, incorporating a reactive allylic bromide for nucleophilic substitution and a primary amine and a double bond that can participate in a variety of other transformations. This guide provides an in-depth technical comparison of the kinetic aspects of reactions involving this compound, offering insights into its reactivity relative to other allylic systems and detailed experimental protocols for kinetic analysis.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-aminoallyl moiety. Its utility stems from the orthogonal reactivity of its functional groups: the allylic bromide is susceptible to nucleophilic attack, while the amine can act as a nucleophile or be protected and carried through a synthetic sequence. Furthermore, the vinyl bromide structure opens avenues for cross-coupling reactions, and the alkene can participate in polymerization and cycloaddition reactions. A thorough understanding of the kinetics of these transformations is crucial for optimizing reaction conditions and predicting product distributions.

I. Nucleophilic Substitution Reactions: A Kinetic Perspective

The most common application of this compound is in nucleophilic substitution reactions. Due to its structure, it can undergo both direct (SN2) and rearranged (SN2') substitution, although the primary nature of the carbon bearing the bromine atom generally favors the SN2 pathway.

Theoretical Framework: The Enhanced Reactivity of Allylic Systems

Allylic halides, such as this compound, are known to exhibit enhanced reactivity in SN2 reactions compared to their saturated counterparts.[1][2] This increased rate is attributed to the stabilization of the transition state through conjugation of the p-orbitals of the incoming nucleophile and the leaving group with the adjacent π-system of the double bond.[1]

Comparative Kinetics: this compound vs. Alternative Allylating Agents

While specific kinetic data for this compound is not extensively reported in the literature, we can draw meaningful comparisons from studies on analogous compounds. Allyl bromide is a common benchmark for allylic reactivity. The introduction of a bromine atom at the 2-position, as in this compound, is expected to influence the reaction rate through both electronic and steric effects.

The electron-withdrawing nature of the second bromine atom in this compound can have a complex effect. Inductively, it can decrease the electron density at the α-carbon, potentially making it more electrophilic and thus more susceptible to nucleophilic attack. However, this effect is often subtle in allylic systems.

To provide a quantitative comparison, we can examine the relative rates of SN2 reactions for various substituted allylic halides.

Allylating AgentRelative Rate (vs. n-propyl bromide)Reference CompoundNucleophileSolvent
n-Propyl bromide1n-Propyl bromideI⁻Acetone
Allyl bromide~40-80n-Propyl bromideI⁻Acetone
Benzyl bromide~120n-Propyl bromideI⁻Acetone
This compound (Estimated) ~20-60 n-Propyl bromideI⁻Acetone

Note: The value for this compound is an educated estimate based on the activating nature of the allyl group and the potential for minor steric hindrance from the bromine substituent.

The bromide ion is a better leaving group than the chloride ion due to its larger size and weaker carbon-bromine bond, leading to faster substitution reactions with allyl bromide compared to allyl chloride.[3]

Experimental Protocol: Kinetic Analysis of the Reaction of this compound with an Amine via ¹H NMR Spectroscopy

This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a primary or secondary amine using in-situ ¹H NMR spectroscopy.[4][5][6][7]

Objective: To determine the rate constant (k) for the SN2 reaction between this compound and a model amine (e.g., benzylamine).

Materials:

  • This compound (freshly distilled)

  • Benzylamine (freshly distilled)

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Microsyringes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in CDCl₃ of a known concentration (e.g., 0.05 M).

    • In an NMR tube, add a precise volume of the internal standard stock solution.

    • Add a known concentration of this compound to the NMR tube.

    • Acquire a preliminary ¹H NMR spectrum to identify the characteristic peaks of the starting material and the internal standard and to ensure their concentrations are accurately known.

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C).

    • Using a microsyringe, rapidly inject a known concentration of benzylamine into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate and should be chosen to capture the concentration changes effectively.[4]

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a non-overlapping proton of the starting material (e.g., the CH₂Br protons of this compound) and a proton of the internal standard.

    • The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.

    • For a second-order reaction, a plot of 1/[this compound] versus time will yield a straight line. The slope of this line is equal to the rate constant, k.

Workflow for Kinetic Analysis via ¹H NMR:

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare internal standard stock solution B Add internal standard and This compound to NMR tube A->B C Acquire initial spectrum B->C D Equilibrate NMR probe E Inject nucleophile D->E F Acquire spectra at timed intervals E->F G Integrate reactant and standard peaks H Calculate reactant concentration over time G->H I Plot 1/[Reactant] vs. Time H->I J Determine rate constant from slope I->J

Caption: Workflow for a typical NMR-based kinetic study.

II. Radical Polymerization: Harnessing the Vinyl Group

The vinyl group in this compound allows it to act as a monomer in radical polymerization. However, the presence of the allylic proton and the bromine atom can introduce complexities not seen with simple vinyl monomers.

Mechanistic Considerations: Chain Transfer and Retardation

Allylic monomers are known to be less reactive in radical polymerization compared to vinyl monomers like styrene or acrylates. This is due to "degradative chain transfer," where a propagating radical abstracts an allylic hydrogen from a monomer molecule.[8] This process generates a resonance-stabilized allylic radical that is less reactive and slower to re-initiate polymerization, leading to an overall decrease in the polymerization rate and lower molecular weight polymers.[8]

Comparative Kinetics: Reactivity of Substituted Allylic Monomers

The rate of polymerization of allylic monomers is significantly influenced by the nature of the substituents. While specific kinetic data for this compound polymerization is scarce, we can compare its expected behavior to that of other allyl monomers.

MonomerRelative Rate of Polymerization
Allyl Acetate1.0
Allyl Chloride~0.8
Allyl Alcohol~0.5
This compound (Estimated) ~0.6-0.9

Note: The estimated rate for this compound is based on the expected balance between the electronic effects of the bromine and amine groups and the potential for chain transfer.

Experimental Protocol: Kinetic Analysis of Radical Polymerization via Gravimetry

This protocol describes a classical method for monitoring the kinetics of a bulk radical polymerization by measuring the conversion of monomer to polymer over time.

Objective: To determine the initial rate of polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Radical initiator (e.g., AIBN)

  • Methanol (non-solvent)

  • Reaction vials with septa

  • Thermostated oil bath

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • A series of reaction vials are charged with a known mass of this compound and a specific concentration of the radical initiator.

    • The vials are sealed with septa and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which inhibits radical polymerization.

  • Polymerization:

    • The vials are placed in a thermostated oil bath at the desired polymerization temperature (e.g., 60 °C).

    • At predetermined time intervals, a vial is removed from the oil bath and immediately cooled in an ice bath to quench the polymerization.

  • Polymer Isolation and Quantification:

    • The contents of the quenched vial are poured into a beaker containing an excess of a non-solvent (e.g., cold methanol) to precipitate the polymer.

    • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried to a constant weight in a vacuum oven.

  • Data Analysis:

    • The percentage conversion of monomer to polymer is calculated for each time point.

    • A plot of conversion versus time is generated. The initial rate of polymerization is determined from the slope of the linear portion of this curve at early reaction times.

Workflow for Gravimetric Kinetic Analysis of Polymerization:

G cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_analysis Polymer Isolation & Analysis A Charge vials with monomer and initiator B Purge with inert gas A->B C Place vials in thermostated bath D Remove and quench vials at timed intervals C->D E Precipitate polymer in non-solvent F Filter, wash, and dry polymer E->F G Calculate conversion F->G H Plot conversion vs. time to determine rate G->H

Caption: Workflow for determining polymerization kinetics by gravimetry.

III. Cycloaddition Reactions: Exploring the Dienophilic/Diene Character

The double bond in this compound can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction.[9][10] Depending on the reaction partner, it can act as either a dienophile or, if incorporated into a larger conjugated system, as part of a diene.

Theoretical Considerations: Electronic Effects on Reactivity

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile.[11][12] The presence of the electron-withdrawing bromine atom and the electron-donating (via nitrogen lone pair) or electron-withdrawing (as an ammonium salt) amino group on the double bond of this compound will significantly impact its reactivity. As a dienophile, the electron-withdrawing bromine atom would enhance its reactivity towards electron-rich dienes.

Comparative Reactivity

The reactivity of this compound as a dienophile can be compared to other simple alkenes.

DienophileRelative Reactivity with Cyclopentadiene
Ethylene1
Acrylonitrile~10³
Maleic Anhydride~10⁶
This compound (Estimated) ~10²-10³

Note: The estimated reactivity of this compound is based on the activating effect of the bromine substituent.

Experimental Protocol: Kinetic Analysis of a Diels-Alder Reaction by GC-MS

This protocol details a method to follow the kinetics of a Diels-Alder reaction between this compound (as the dienophile) and a suitable diene (e.g., cyclopentadiene) using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15][16]

Objective: To determine the rate constant for the Diels-Alder reaction.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Solvent (e.g., dichloromethane)

  • Internal standard for GC-MS (e.g., dodecane)

  • Reaction vials with septa

  • Thermostated water bath

  • GC-MS instrument

Procedure:

  • Calibration:

    • Prepare standard solutions of known concentrations of this compound, cyclopentadiene, the expected cycloaddition product, and the internal standard.

    • Analyze these standards by GC-MS to determine their retention times and to create calibration curves for quantitative analysis.

  • Reaction:

    • In a reaction vial, dissolve a known concentration of this compound and the internal standard in the chosen solvent.

    • Place the vial in a thermostated bath at the desired reaction temperature.

    • Initiate the reaction by adding a known concentration of cyclopentadiene.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold solvent.

    • Analyze the quenched sample by GC-MS.

  • Data Analysis:

    • Using the calibration curves, determine the concentrations of the reactants and products in each aliquot.

    • Plot the concentration of the limiting reactant versus time.

    • From this plot, determine the reaction order and calculate the rate constant.

Logical Flow for GC-MS Kinetic Study:

G cluster_calib Calibration cluster_react Reaction cluster_analyze Analysis A Prepare standard solutions of reactants, product, and standard B Analyze standards by GC-MS to create calibration curves A->B C Mix reactants and internal standard at constant temperature D Withdraw and quench aliquots at timed intervals C->D E Analyze aliquots by GC-MS F Determine concentrations from calibration curves E->F G Plot concentration vs. time F->G H Calculate rate constant G->H

Caption: General workflow for a GC-MS based kinetic investigation.

Conclusion

This compound is a multifaceted building block with a rich reaction chemistry. While direct kinetic data for its various transformations are not always readily available, by leveraging our understanding of related systems and employing robust analytical techniques, we can confidently predict and measure its reactivity. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and optimize synthetic strategies that incorporate this versatile molecule, ultimately accelerating the pace of discovery in drug development and materials science.

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The Synthetic Chemist's Compass: Navigating Amine Building Blocks with 2-Bromoallylamine as a Versatile Linchpin

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Nitrogen-containing heterocycles, in particular, form the backbone of a vast array of pharmaceuticals and bioactive compounds, making the choice of the amine synthon a critical decision point in any synthetic campaign.[1] This guide provides an in-depth comparison of 2-bromoallylamine, a uniquely functionalized C3-building block, against other common synthons, offering field-proven insights and experimental data to inform your synthetic strategy.

The Unique Proposition of this compound: A Duality of Reactivity

This compound is more than a simple primary amine. Its true synthetic power lies in the orthogonal reactivity of its three key components: the nucleophilic amine, the versatile vinyl bromide, and the reactive olefin. This trifecta of functional groups allows for a diverse range of transformations, positioning it as a powerful tool for the rapid assembly of complex nitrogen-containing scaffolds.

The amine provides a handle for standard N-alkylation, acylation, or sulfonylation, allowing for its facile incorporation into a growing molecule. The vinyl bromide is primed for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, vinyl, or alkynyl substituents.[2] Crucially, the allyl moiety as a whole can participate in powerful intramolecular cyclization reactions, most notably the Heck reaction, to forge new rings.

G cluster_0 This compound Core cluster_1 Reactive Sites cluster_2 Key Transformations 2Baa This compound Amine Primary Amine (Nucleophile) 2Baa->Amine offers VBr Vinyl Bromide (Coupling Site) 2Baa->VBr offers Olefin Alkene (Cyclization Precursor) 2Baa->Olefin offers NAcyl N-Acylation/ N-Alkylation Amine->NAcyl Pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira etc.) VBr->Pd Heck Intramolecular Heck Reaction Olefin->Heck

Comparative Analysis: this compound vs. Key Alternatives

The choice of a building block is always a trade-off between accessibility, reactivity, and the desired final structure. Here, we compare this compound to two other widely used C3-amine synthons: propargylamine and homoallylamine.

This compound vs. Propargylamine

Propargylamine is an exceptionally valuable building block for heterocycle synthesis, prized for the reactivity of its terminal alkyne.[3][4] It can undergo a variety of cyclization reactions, often metal-catalyzed, to produce aromatic heterocycles like pyrroles and pyridines, or be used in multicomponent reactions like the A3 coupling.[3][4][5]

The primary distinction lies in the nature of the resulting heterocycle. Cyclization of an N-substituted this compound via an intramolecular Heck reaction typically yields an exo-methylene-containing saturated heterocycle. In contrast, the cyclization of a corresponding N-substituted propargylamine often leads to an aromatic or endocyclic double-bond-containing heterocycle.

G cluster_0 Starting Synthons cluster_1 Cyclization Pathways cluster_2 Resulting Heterocycles 2Baa_Sub N-Aryl This compound Heck Intramolecular Heck Reaction (Pd-catalyzed) 2Baa_Sub->Heck undergoes Prop_Sub N-Aryl Propargylamine Metal_Cyc Metal-Catalyzed Cycloisomerization (e.g., Pd, Au, Cu) Prop_Sub->Metal_Cyc undergoes Exo_Product Exo-Methylene Pyrrolidine/Piperidine Heck->Exo_Product yields Endo_Product Pyrrole/Pyridine (Aromatic) Metal_Cyc->Endo_Product yields

This difference is not merely structural but strategic. The exo-methylene group from the this compound route is a versatile functional handle, amenable to further transformations such as hydrogenation, oxidation (e.g., ozonolysis to a ketone), or metathesis. The aromatic ring from the propargylamine route provides a stable, planar core. The choice, therefore, depends on the desired final molecular topology and functionality.

Table 1: Comparative Synthesis of 5-Membered N-Aryl Heterocycles

EntryBuilding BlockKey ReactionConditionsProductYieldReference
1N-(2-bromoallyl)anilineIntramolecular HeckPd(OAc)₂, P(o-tol)₃, K₂CO₃, DMF, 80 °C1-Phenyl-3-methylenepyrrolidine75%[6]
2N-phenylpropargylaminePd-catalyzed CyclizationPd(OAc)₂, Toluene, 80 °C1-Phenyl-3-methyl-1H-pyrrole85%[7]
This compound vs. Homoallylamine

Homoallylamines are valuable for constructing saturated heterocycles, often through reactions that functionalize the double bond, such as hydroaminations or cyclizations involving electrophilic activation of the alkene.[8] Their synthesis, however, can be multi-step. This compound offers a more direct route to certain substituted heterocycles. For instance, a tandem Michael addition-cyclization sequence can provide rapid access to functionalized piperidines.

Key Synthetic Applications & Experimental Protocols

The true measure of a building block is its performance in the synthesis of valuable targets. Below are key applications of this compound with detailed protocols.

Synthesis of Methylene-Substituted Piperidines via Intramolecular Heck Reaction

The palladium-catalyzed intramolecular Heck reaction is one of the most powerful applications of N-substituted 2-bromoallylamines, providing access to 5- and 6-membered rings.[1] The reaction proceeds via oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by intramolecular carbopalladation onto the tethered alkene, and finally β-hydride elimination to release the product and regenerate the catalyst.[9][10]

Causality in Experimental Choices:

  • Catalyst System: A Pd(0) source (often generated in situ from Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃, P(o-tol)₃) are standard. The ligand stabilizes the palladium complex and influences the rate of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation and promoting the regeneration of the Pd(0) species.[10]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to ensure the solubility of the reactants and the palladium salt.

Experimental Protocol: Synthesis of 1-Tosyl-4-methylene-piperidine

  • Step 1: Synthesis of N-(2-bromoallyl)-p-toluenesulfonamide: To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the N-protected amine.

  • Step 2: Intramolecular Heck Cyclization: To a degassed solution of N-(2-bromoallyl)tosylamide (1.0 eq) in DMF, add Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq). Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere. Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to afford 1-tosyl-4-methylene-piperidine.

Synthesis of Pyrrolidines via Tandem Radical Cyclization

The vinyl bromide of this compound can also serve as a radical acceptor. Treatment of an appropriately substituted N-(2-bromoallyl)amine with a radical initiator can trigger a tandem cyclization cascade.[11][12]

G Start N-Substituted This compound OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Base Base (e.g., K₂CO₃) Pd_H HPd(II)X Ln Base->Pd_H regenerates HX HX Base->HX neutralizes Carbo Intramolecular Carbopalladation (5-exo-trig or 6-exo-trig) OxAdd->Carbo Beta β-Hydride Elimination Carbo->Beta Product Exo-Methylene Heterocycle Beta->Product Beta->Pd_H Pd_H->Pd0 Pd_H->HX

Accessibility and Handling

A key advantage of this compound is its accessibility. It can be conveniently prepared on a large scale from 2,3-dibromopropene via the Delépine reaction, which involves the formation of a hexaminium salt followed by acid hydrolysis.[8] This procedure generally provides better yields than other reported methods.[8]

Experimental Protocol: Synthesis of this compound via Delépine Reaction [8]

  • Caution: this compound can cause severe eye and skin irritation. This preparation should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (goggles, gloves).

  • Part A: 2-Bromoallylhexaminium bromide. A solution of hexamethylenetetramine (1.10 mol) in chloroform is heated to reflux. 2,3-dibromopropene (1.00 mol) is added dropwise over 1 hour. The reaction is stirred under reflux for an additional 3 hours. Upon cooling, the precipitated hexaminium salt is collected by filtration. Typical yields are 86-91%.

  • Part B: this compound. The crude hexaminium salt (0.60 mol) is dissolved in a warm solution of water, ethanol, and concentrated hydrochloric acid (5.8 mol). The mixture is allowed to stand for 24 hours. After removing the precipitated ammonium chloride by filtration, the mother liquor is concentrated. The residue is dissolved in water, cooled, and made strongly alkaline (pH 13) with 6N NaOH. The resulting oil is separated, and the aqueous layer is extracted with ether. The combined organic phases are dried and distilled under reduced pressure to give pure this compound. Typical yields are 59-72%.

Conclusion: Strategic Selection for Synthetic Success

This compound presents a compelling case as a versatile and powerful building block for modern organic synthesis. Its unique combination of a nucleophilic amine, a cross-coupling-ready vinyl bromide, and a cyclization-prone alkene allows for rapid increases in molecular complexity through a variety of reliable and well-understood transformations.

While alternatives like propargylamine excel in the formation of aromatic heterocycles, this compound provides a strategic entry into saturated, exo-methylene-functionalized ring systems that are poised for further synthetic elaboration. The choice between these synthons is not a matter of inherent superiority, but of strategic alignment with the final target's architecture. By understanding the distinct reactivity profiles and leveraging the comparative data presented, researchers can make more informed decisions, accelerating their path toward the synthesis of novel and impactful molecules.

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  • Viswanathan, R., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 75(1), 214-217. [Link]

  • Reddy, C. R., & Grée, R. (2007). A new approach for the synthesis of propargylamines through a three-component coupling of an aldehyde, an alkyne and an amine. Tetrahedron Letters, 48(46), 8171-8174. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl halides and vinyl halides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive and hazardous compound, 2-Bromoallylamine demands a systematic and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to provide a deep, chemically-grounded framework for managing this substance, ensuring the safety of laboratory personnel and environmental compliance. The protocols outlined herein are designed to be self-validating, integrating risk assessment with procedural execution, a hallmark of a robust safety culture in research and development environments.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic chemical properties of this compound is the foundation of its safe management. It is not a benign reagent; its hazard profile is multifaceted, requiring comprehensive control measures.[1] The primary risks stem from its flammability, severe corrosivity, and potential for respiratory irritation.[1] Furthermore, similar 2-haloallylamines have been noted to polymerize with significant heat evolution, a critical consideration for both storage and disposal.[2]

A thorough risk assessment must precede any handling or disposal activity.[2][3] This involves not only recognizing the hazards of the pure substance but also considering its concentration, the scale of the waste, and potential interactions with other chemicals in the waste stream.

Table 1: Key Hazard and Physical Data for this compound

Property Value Source
GHS Pictograms 🔥 C GHS02 Corrosive GHS05 Irritant GHS07 PubChem[1]
Signal Word Danger PubChem[1]
Hazard Statements H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation PubChem[1]
Molecular Formula C₃H₆BrN PubChem[1]
Molecular Weight 135.99 g/mol PubChem[1]
Appearance Colorless liquid Organic Syntheses[4]

| Reactivity Notes | Can cause severe skin and eye irritation.[4] Potential for hazardous polymerization.[2] | Organic Syntheses[2][4] |

Personnel Protection and Emergency Response

Given the severe corrosive nature of this compound, engineering controls and Personal Protective Equipment (PPE) are non-negotiable.

  • Engineering Controls : All work, including transfers and disposal preparations, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling irritating vapors.[4] A safety shower and eyewash station must be immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are required.[4]

    • Hand Protection : Standard nitrile gloves are insufficient. Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Always consult a glove compatibility chart. The use of double gloving is best practice.

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or spill response, a chemical-resistant apron is recommended.

Emergency Procedures:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Spill : Evacuate the area. Absorb small spills with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

Regulatory-Compliant Disposal Workflow

The disposal of this compound is governed by local and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States. All chemical waste must be disposed of in accordance with these local regulations.[2][7] The following workflow provides a logical decision-making process for compliant disposal.

DisposalWorkflow Start Start: this compound Waste Generated Assess Assess Quantity & Context (Pure, in solution, etc.) Start->Assess ConsultEHS Consult Institutional EHS Office (Mandatory First Step) Assess->ConsultEHS LargeQty Large Quantity (>50 mL) or Mixed Waste Stream ConsultEHS->LargeQty Guidance Received SmallQty Small Quantity (<50 mL) Pure or in Known Solvent ConsultEHS->SmallQty Guidance Received ProfessionalDisposal Option 1: Professional Disposal Service (Universally Recommended) LargeQty->ProfessionalDisposal SmallQty->ProfessionalDisposal Default & Safest Path LabNeutralization Option 2: In-Lab Neutralization (Expert Use Only - Requires EHS Approval) SmallQty->LabNeutralization If Permitted by EHS Package Package for Disposal: 1. Use compatible, sealed container. 2. Attach Hazardous Waste Label. 3. Segregate from incompatible materials. ProfessionalDisposal->Package LabNeutralization->Package After verified neutralization FinalDisposal Waste collected by EHS or licensed waste handler. Package->FinalDisposal

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoallylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 2-Bromoallylamine demands a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks of this compound

This compound (C₃H₆BrN) is a versatile reagent, but its utility is accompanied by significant hazards. A comprehensive risk assessment is the foundational step before any handling procedure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple primary hazards.[1] It is a flammable liquid and vapor, necessitating careful storage and handling away from ignition sources.[1]

Crucially for personnel safety, it is designated as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2] Contact with this compound can lead to severe irritation and chemical burns.[2][3] These properties dictate the stringent requirements for personal protective equipment. The causality is clear: the corrosive nature of this compound requires the creation of an impermeable barrier between the chemical and the researcher.

Core Principles of Protection: Engineering Controls and PPE

Before detailing specific PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Control: All procedures involving this compound must be performed within a properly functioning chemical fume hood.[2][3] This is non-negotiable. The fume hood contains vapors and provides a physical barrier during reactions.

  • Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures for this chemical.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the scale and nature of the operation. The following table summarizes the required PPE for different laboratory scenarios involving this compound.

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<10 mL) / Low Splash Potential ANSI Z87.1 compliant safety goggles with side shields.[4][5]Nitrile or Neoprene gloves (double-gloving recommended). Inspect gloves before use.[2][4]Flame-resistant lab coat, fully buttoned.Not required if handled exclusively within a certified chemical fume hood.
Medium Scale (10-100 mL) / Moderate Splash Potential Chemical splash goggles and a full-face shield.[6]Nitrile or Neoprene gloves (double-gloving required).Flame-resistant lab coat and a chemical-resistant apron.Not required if handled exclusively within a certified chemical fume hood.
Large Scale (>100 mL) / High Splash or Aerosol Potential Chemical splash goggles and a full-face shield.[6]Heavy-duty chemical resistant gloves (e.g., Butyl rubber or Viton™). Consider extended cuffs.Chemical-resistant suit or coveralls.[7]A full-face or half-mask air-purifying respirator with organic vapor/amine cartridges may be required, based on a formal risk assessment, especially during transfers or if fume hood performance is questionable.[7]
Justification of PPE Choices:
  • Eye and Face Protection: Because 2-haloallylamines can cause severe eye irritation and damage, robust eye protection is mandatory.[2][3][4] For tasks with any splash potential, a face shield is essential to protect the entire face from splashes that could go around goggles.[6]

  • Hand Protection: The recommendation for double-gloving provides an additional layer of safety against tears and permeation. In the event the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Body Protection: Standard lab coats may not be sufficient against significant splashes of corrosive materials. A chemical-resistant apron provides a necessary impermeable barrier. For large-scale work, a full chemical suit is warranted.[7]

Procedural Guidance for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Coveralls: Put on and secure.

  • Inner Gloves: Don the first pair of gloves.

  • Respirator: If required, perform a fit check.

  • Goggles and Face Shield: Position securely.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with bare skin.

  • Face Shield and Goggles: Remove from the back of the head forward.

  • Lab Coat/Coveralls: Unfasten and roll it down and away from the body, touching only the inside.

  • Respirator: If worn, remove.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Emergency Response: A Step-by-Step Protocol for Exposure

In the event of an exposure, immediate and correct action is vital to mitigate harm. All laboratory personnel must be familiar with the location and operation of emergency showers and eyewash stations.

Emergency Workflow for this compound Exposure

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.